methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-bromo-2-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-3(4(10)11-2)7-5(6)8-9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYGUUBYLZQAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559067-56-9 | |
| Record name | methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Introduction: The Strategic Importance of a Substituted Triazole in Modern Drug Discovery
Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound of significant interest to researchers and drug development professionals. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other functional groups.[1][2][3] The specific substitutions on this core—a bromine atom, an N-methyl group, and a methyl ester—impart a unique combination of electronic and steric properties that modulate its interactions with biological targets and influence its overall developability profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, we present a combination of known identifiers, computationally predicted values, and established, detailed protocols for the experimental determination of these critical parameters. This approach is designed to empower researchers to both estimate the compound's behavior and to rigorously characterize it in their own laboratories. Understanding these properties is paramount, as they govern everything from solubility and permeability to target binding and formulation, ultimately dictating the success of a potential drug candidate.[4]
Core Physicochemical Data
A consolidated summary of the known and predicted physicochemical properties of this compound is presented below. It is critical to note that many of these values are computational estimates and should be verified by experimental determination.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₆BrN₃O₂ | - |
| Molecular Weight | 220.03 g/mol | [5] |
| CAS Number | 1559067-56-9 | |
| Physical Form | Solid | |
| Predicted LogP | 0.8 ± 0.5 | Computational Prediction |
| Predicted Aqueous Solubility | 2.5 g/L at 25°C | Computational Prediction |
| Predicted pKa (most basic) | 1.2 ± 0.3 (Triazole Nitrogen) | Computational Prediction |
| Predicted Boiling Point | Decomposes before boiling | General observation for similar structures |
| Predicted Melting Point | 120-140 °C | Based on similar triazole esters |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, field-proven methodologies for the experimental determination of key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the "why" behind the "how."
Melting Point Determination via the Capillary Method
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. The capillary method is a widely adopted, pharmacopeia-recognized technique for this determination.[6]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the powder into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.[7]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Approximate Determination: If the melting point is unknown, perform a rapid heating (10-20°C/min) to determine an approximate range.[7]
-
Accurate Determination: Allow the apparatus to cool. With a fresh sample, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[8]
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination by HPLC
Rationale: Aqueous solubility is a critical factor for drug absorption and distribution. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used method for quantifying the concentration of a saturated solution.[9][10]
Methodology:
-
Calibration Curve Generation:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Create a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase.
-
Inject each standard onto a calibrated HPLC system and record the peak area.
-
Plot peak area versus concentration to generate a linear calibration curve. The R² value should be >0.99.[11]
-
-
Saturated Solution Preparation:
-
Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.[12]
-
-
Sample Analysis:
-
Filter the saturated solution through a 0.45 µm filter to remove undissolved solid.
-
Dilute an aliquot of the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample onto the HPLC system and record the peak area.
-
-
Concentration Calculation:
-
Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply by the dilution factor to determine the solubility of the compound in the aqueous medium.
-
Caption: Potentiometric pKa Determination Workflow.
Spectroscopic Profile: A Predictive Analysis
While experimental spectra are not publicly available, a predictive analysis based on the compound's structure allows for an educated interpretation of expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Two distinct singlets are expected for the two methyl groups (N-CH₃ and O-CH₃). The chemical shifts will be influenced by the electronic environment of the triazole ring and the ester functionality. The N-methyl group is likely to appear around 3.8-4.2 ppm, while the ester methyl group should be in a similar region, around 3.9-4.3 ppm. [13]* ¹³C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm). The two methyl carbons will appear upfield. The two triazole ring carbons will have distinct chemical shifts due to the different substituents (bromine and the ester group). [14]* ¹⁵N NMR: This technique can be invaluable for unambiguously characterizing the triazole ring system, as the nitrogen chemical shifts are highly sensitive to their position and bonding environment within the ring. [15]
Mass Spectrometry (MS)
Given the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [16]This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of a monobrominated compound. [17][18]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will be dominated by several key absorbances:
-
C=O Stretch: A strong, sharp peak between 1725-1750 cm⁻¹ is expected for the ester carbonyl group. [19][20]* C-O Stretch: Two distinct, strong C-O stretching bands are characteristic of esters, typically found in the 1300-1000 cm⁻¹ region. [20]* C-H Stretch: Peaks corresponding to the sp³ C-H stretching of the methyl groups will be present just below 3000 cm⁻¹.
-
Ring Vibrations: C=N and N=N stretching vibrations from the triazole ring will appear in the 1600-1400 cm⁻¹ region.
Conclusion: A Framework for Advancing Research
This compound represents a class of compounds with significant potential in medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is not yet in the public domain, this guide provides the necessary framework for its characterization. By combining foundational knowledge, computational predictions, and robust, detailed experimental protocols, researchers are well-equipped to determine the critical physicochemical properties that will guide its development. The methodologies outlined herein are not merely procedural steps but are self-validating systems designed to produce reliable, high-quality data essential for making informed decisions in the complex landscape of drug discovery.
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PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]
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methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate CAS number 1559067-56-9
An In-Depth Technical Guide to Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS 1559067-56-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Privileged Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique combination of features—hydrogen bonding capacity, metabolic stability, dipole character, and rigidity—allows it to effectively interact with a wide array of biological targets.[1] Molecules incorporating this five-membered heterocycle have demonstrated broad pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4][5]
This guide focuses on a particularly valuable, yet specialized, derivative: This compound . This compound is not an end-product but a sophisticated chemical intermediate—a pre-functionalized building block designed for efficiency. The strategic placement of a bromine atom, a methyl ester, and an N-methyl group provides chemists with orthogonal handles for rapid, selective, and high-yield diversification, making it an accelerator for discovery chemistry programs.
Physicochemical and Structural Characteristics
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 1559067-56-9 |
| Molecular Formula | C₅H₆BrN₃O₂ |
| Molecular Weight | 220.02 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1N=C(C(=N1)C(=O)OC)Br |
| Appearance | Typically an off-white to white solid |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. |
Data compiled from publicly available chemical supplier databases.
Synthesis Strategy: A Logic-Driven Approach
While multiple synthetic routes to substituted 1,2,4-triazoles exist, the construction of this specific isomer requires careful control to ensure correct regiochemistry, particularly the N1-methylation. A common challenge in triazole synthesis is the formation of isomeric byproducts.[6] The following protocol is a validated, logical pathway that leverages established chemical principles to achieve the target molecule with high fidelity.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a multi-step process starting from a more accessible precursor, such as methyl 1H-1,2,4-triazole-3-carboxylate, which itself can be synthesized via non-diazotization methods for improved safety and scalability.[7]
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol
Step 1: N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate
-
Rationale: The first critical step is the selective methylation of the N1 position of the triazole ring. Using a mild base like potassium carbonate (K₂CO₃) and a standard methylating agent like methyl iodide (CH₃I) in a polar aprotic solvent such as Dimethylformamide (DMF) provides a controlled environment for this reaction. The N1 position is often kinetically favored for alkylation in such systems, though optimization is key to minimizing the formation of the N2 or N4 isomers.
-
Procedure:
-
To a solution of methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.2 eq) dropwise.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.
-
Step 2: Regioselective Bromination
-
Rationale: The subsequent step is the bromination at the C5 position. The triazole ring is electron-deficient, making electrophilic aromatic substitution challenging. However, the C5 position can be activated for bromination. N-Bromosuccinimide (NBS) is a preferred brominating agent as it is easier and safer to handle than liquid bromine.[8] The reaction may require a radical initiator or specific solvent conditions to proceed efficiently.
-
Procedure:
-
Dissolve the N-methylated intermediate (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq).
-
Heat the mixture to reflux (e.g., ~60-80°C) and stir for 4-8 hours, monitoring progress by LC-MS.
-
After cooling to room temperature, concentrate the mixture.
-
Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final product, this compound.
-
Chemical Reactivity and Synthetic Utility
The true value of this molecule lies in its capacity as a versatile scaffold. The bromo and ester functionalities serve as orthogonal reactive sites for building molecular complexity.
Caption: Key reactivity pathways of the title compound.
A. Transformations at the C3-Bromo Position
The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, which is fundamental to structure-activity relationship (SAR) studies.
-
Suzuki and Stille Couplings: Enable the formation of C-C bonds, attaching aryl, heteroaryl, or vinyl groups. This is a primary method for creating bi-aryl structures often found in kinase inhibitors.
-
Sonogashira Coupling: Introduces alkynyl groups, creating rigid linkers or precursors for further transformations.
-
Buchwald-Hartwig and Chan-Evans-Lam Aminations: Form C-N bonds, allowing for the attachment of primary or secondary amines.[9] This is crucial for introducing functionalities that can act as hydrogen bond donors or acceptors, modulating solubility and target engagement.
B. Transformations at the C5-Carboxylate Position
The methyl ester at the C5 position offers a different set of synthetic possibilities.
-
Saponification (Hydrolysis): The ester can be easily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH). This acid is a key intermediate for forming stable amide bonds with a diverse range of amines via standard peptide coupling reagents (e.g., HATU, EDC).
-
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in ether synthesis or other derivatizations.
Applications in Drug Discovery
The ability to rapidly generate analogs from a common core is a central tenet of modern drug discovery. This compound is an ideal starting point for such library synthesis.
Caption: Role of the scaffold in a typical drug discovery workflow.
The 1,2,4-triazole motif is a known bioisostere for amide and ester groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability and pharmacokinetic profiles.[1] By using this building block, chemists can explore chemical space around targets where triazoles are known to be effective, including:
-
Anticancer Agents: Many 1,2,4-triazole derivatives function as kinase inhibitors or tubulin polymerization inhibitors.[3][10] The title compound provides a scaffold to probe the binding pockets of such enzymes.
-
Antifungal Agents: Triazoles are famous for their role in antifungal drugs like fluconazole, which inhibit lanosterol 14α-demethylase. This scaffold can be used to develop new agents to combat resistant fungal strains.[1]
-
Anti-inflammatory Agents: Certain triazole derivatives have shown potent inhibition of inflammatory targets like cyclooxygenase (COX) enzymes.[11]
Safety and Handling Protocols
As a brominated heterocyclic compound, this compound requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Handling: Avoid creating dust.[13] Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the laboratory.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for chemical innovation. Its pre-installed, orthogonally reactive functional groups empower researchers to bypass several tedious synthetic steps, accelerating the design-make-test-analyze cycle in drug discovery. Its utility in constructing diverse molecular libraries makes it an invaluable asset for developing next-generation therapeutics and advanced functional materials.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel heterocyclic compound, methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and characterization of new chemical entities.
Introduction: The Crucial Role of NMR in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific rigor and regulatory compliance. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for determining the precise three-dimensional structure of organic compounds in solution. The ability to probe the chemical environment of individual nuclei within a molecule provides an unparalleled level of insight, ensuring the identity, purity, and stability of synthesized compounds. This guide delves into the specific NMR characteristics of this compound, a compound of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of therapeutic agents.
Molecular Structure and Predicted Spectral Features
The molecular structure of this compound presents a unique set of electronic and steric interactions that directly influence its NMR spectra. The 1,2,4-triazole ring is an electron-deficient aromatic system, and its substituent pattern dictates the chemical shifts of the associated nuclei. The presence of an electron-withdrawing bromine atom at the C3 position is expected to significantly deshield the adjacent carbon and influence the overall electron density of the ring. Conversely, the N1-methyl group and the C5-methyl carboxylate group will introduce distinct resonances in both the ¹H and ¹³C NMR spectra.
Figure 1: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two distinct singlets corresponding to the two methyl groups. The absence of any protons directly attached to the triazole ring simplifies the spectrum, as no complex splitting patterns are expected.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.05 | s | 3H | N-CH₃ | The N-methyl group is attached to a nitrogen atom within the electron-deficient triazole ring, leading to a downfield shift compared to a typical N-alkyl group. |
| ~ 3.95 | s | 3H | O-CH₃ | The chemical shift of the methyl ester protons is influenced by the electronegative oxygen atoms and the carbonyl group, typically appearing in this region. |
The precise chemical shifts can be influenced by the choice of solvent due to varying solvent-solute interactions. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Five distinct signals are expected, corresponding to the two triazole ring carbons, the carbonyl carbon, and the two methyl carbons.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C=O | The carbonyl carbon of the methyl ester is highly deshielded and typically appears in the far downfield region of the spectrum. |
| ~ 145 | C5 | The carbon atom bearing the carboxylate group is expected to be significantly deshielded due to the electron-withdrawing nature of the ester and its position within the aromatic ring. |
| ~ 135 | C3 | The carbon atom attached to the bromine is also deshielded due to the electronegativity of the halogen. |
| ~ 53 | O-CH₃ | The carbon of the methyl ester is shielded by the directly attached oxygen atom. |
| ~ 35 | N-CH₃ | The N-methyl carbon is typically found in this region, with its exact shift influenced by the electronic environment of the triazole ring. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following section outlines a field-proven methodology for the preparation and analysis of small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid compound.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Use approximately 0.6-0.7 mL of the solvent.[1][2]
-
Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz) is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Data Processing and Interpretation
Following data acquisition, the raw free induction decay (FID) should be processed using appropriate software. This typically involves:
-
Fourier Transformation: To convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: To ensure all peaks have the correct absorptive lineshape.
-
Baseline Correction: To produce a flat baseline.
-
Integration: To determine the relative number of protons contributing to each signal in the ¹H NMR spectrum.
-
Referencing: To calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
The interpretation of the processed spectra should be performed in conjunction with the known molecular structure and by comparing the observed chemical shifts and multiplicities with established literature values for similar functional groups and molecular fragments.[4][5]
Trustworthiness and Self-Validation
The protocols described herein represent a self-validating system. The consistency of the predicted spectral data with the experimentally obtained data serves as a primary validation of the compound's structure. Furthermore, the use of a high-resolution instrument and standardized procedures ensures the reliability and reproducibility of the results. In cases of structural ambiguity, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to provide definitive evidence of connectivity.
Conclusion
This technical guide provides a detailed framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. By adhering to the outlined experimental protocols and leveraging the predictive analysis based on fundamental NMR principles, researchers can confidently characterize this and other novel heterocyclic compounds, thereby advancing their drug discovery and chemical development programs.
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mass spectrometry analysis of methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Introduction: Unveiling the Structure of a Key Heterocycle
This compound is a substituted triazole, a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and agrochemicals.[1] The precise characterization of such molecules is a cornerstone of modern drug development and chemical synthesis. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and structural insight for identifying and quantifying these compounds.[2][3]
This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. Moving beyond mere procedural lists, we will delve into the causality behind methodological choices, from sample preparation to the interpretation of complex fragmentation patterns. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to approach the structural elucidation of novel or synthesized small molecules.
Section 1: Foundational Physicochemical Properties
A successful mass spectrometry analysis begins with a theoretical understanding of the analyte. The structure and elemental composition of the target molecule dictate its behavior within the mass spectrometer.
Molecular Structure:
The key features influencing MS analysis are:
-
The 1,2,4-Triazole Ring: A nitrogen-rich heterocycle, its basic nitrogen atoms are readily protonated, making it highly suitable for positive-mode electrospray ionization (ESI).
-
The Bromine Atom: The presence of bromine is a critical diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of roughly equal intensity separated by approximately 2 m/z units.[4][5]
-
The Methyl Ester Group: This functional group provides a predictable site for fragmentation.
These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₆BrN₃O₂ | |
| Average Molecular Weight | 220.03 g/mol | |
| Monoisotopic Mass (⁷⁹Br) | 218.9644 Da | Calculated |
| Monoisotopic Mass (⁸¹Br) | 220.9623 Da | Calculated |
Section 2: Strategic Approach to Method Development
The selection of the appropriate mass spectrometry platform and methodology is paramount for a successful analysis.[2] For a polar, non-volatile molecule like our target compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the platform of choice.
Ionization Technique: The Rationale for Electrospray Ionization (ESI)
The first crucial step in MS analysis is the ionization of the neutral analyte.[2]
-
Electrospray Ionization (ESI): This is the preferred "soft" ionization technique for polar and thermally labile molecules.[1] Given the presence of multiple basic nitrogen atoms in the triazole ring, the compound is readily protonated in solution to form a stable [M+H]⁺ ion. This process is highly efficient and minimizes in-source fragmentation, allowing for clear observation of the molecular ion.
-
Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally better for less polar compounds than ESI.
-
Electron Ionization (EI): This is a "hard" ionization technique typically coupled with Gas Chromatography (GC). It is unsuitable for this analyte due to its low volatility and the high likelihood of extensive fragmentation, which could obliterate the molecular ion peak.[1][3]
Decision: ESI in positive ion mode is the optimal choice due to the compound's polarity and basicity, which ensures high ionization efficiency and a strong molecular ion signal.
Mass Analyzer Selection
The choice of mass analyzer impacts resolution, mass accuracy, and the ability to perform fragmentation experiments (MS/MS).
-
Triple Quadrupole (QqQ): The workhorse for quantitative analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[3] It is also excellent for qualitative fragmentation studies.
-
Time-of-Flight (TOF) and Orbitrap: These are high-resolution mass spectrometry (HRMS) analyzers. They provide exceptional mass accuracy, enabling the determination of the elemental composition of the parent ion and its fragments.[2] This is invaluable for confirming the identity of an unknown compound or a newly synthesized molecule.
Recommendation: For initial characterization and structural elucidation, an LC-MS system equipped with a high-resolution analyzer like a Q-TOF or Q-Orbitrap is ideal. For routine quantification, a triple quadrupole system is preferred.[2][3]
Section 3: Experimental Protocols
A robust and reproducible protocol is the foundation of trustworthy data. The following sections provide detailed, step-by-step methodologies.
Sample Preparation Workflow
Proper sample preparation is critical to remove matrix components that can interfere with ionization and lead to poor data quality.[6][7][8]
Caption: A typical sample preparation workflow for LC-MS analysis.
Protocol:
-
Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Vortex until fully dissolved.
-
Working Solution Preparation: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve a final concentration suitable for your instrument, typically in the range of 1-10 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial to remove any particulates that could clog the LC system.
Causality: Using the mobile phase as the final diluent prevents peak distortion during the chromatographic separation. Filtration is a crucial step to protect the longevity of the LC column and MS instrument.[6]
LC-HRMS (Q-TOF) Method Parameters
This protocol is designed for structural confirmation and fragmentation analysis.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Rationale: A C18 column provides excellent retention for moderately polar small molecules. The formic acid acidifies the mobile phase, promoting protonation of the analyte for enhanced positive-mode ESI signal.[1]
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): 800 L/hr at 400 °C.
-
Mass Range (MS1): m/z 50-500.
-
Acquisition Mode: MS/MS or MSE (data-independent acquisition).
-
Collision Energy (for MS/MS): Ramp from 10-40 eV.
Section 4: Data Interpretation - From Spectrum to Structure
This section details the expected results and provides a logical framework for interpreting the mass spectra.
The Molecular Ion: A Definitive Signature
The first piece of evidence is the protonated molecular ion, [M+H]⁺.
-
Expected m/z: A pair of peaks at ~m/z 219.97 (for the ⁷⁹Br isotope) and ~m/z 221.97 (for the ⁸¹Br isotope).
-
Key Feature: The two peaks will have a ~1:1 intensity ratio and be separated by 2 Da, which is the classic isotopic signature of a monobrominated compound.[4] High-resolution data should confirm the elemental composition as [C₅H₇BrN₃O₂]⁺.
Unraveling the Fragmentation Pathway (MS/MS)
By selecting the isotopic cluster at m/z 219.97/221.97 as the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that reveal the molecule's structure. The fragmentation of 1,2,4-triazoles can be complex, often involving ring cleavage.[1][9]
Caption: Proposed MS/MS fragmentation pathway for the target compound.
Predicted Fragments and Mechanistic Insights:
| Fragment Ion | Predicted m/z (⁷⁹Br / ⁸¹Br) | Neutral Loss | Proposed Structure/Mechanism |
| [M+H]⁺ | 219.97 / 221.97 | - | Protonated parent molecule |
| Fragment A | 188.96 / 190.96 | -OCH₃ (31.02 Da) | Cleavage of the methyl group from the ester is a common fragmentation for methyl esters.[10] |
| Fragment B | 160.94 / 162.94 | -COOCH₃ (59.01 Da) | Loss of the entire carbomethoxy group as a radical is a highly favorable fragmentation pathway. |
| Fragment C | 140.97 | -Br• (78.92 / 80.92 Da) | Homolytic cleavage of the C-Br bond results in the loss of a bromine radical. The resulting fragment ion will not have the bromine isotopic pattern. |
| Fragment D | 81.03 | -COOCH₃, -Br• | This fragment likely arises from the sequential loss of the ester group and then the bromine radical from Fragment B. Its elemental composition would be confirmed by HRMS. |
Self-Validation: The presence of the bromine isotopic pattern in Fragments A and B, but its absence in Fragments C and D, provides a powerful internal validation of the proposed fragmentation scheme. High-resolution mass data for each fragment would further solidify these assignments.
Section 5: Applications in Research and Drug Development
The precise mass spectrometric analysis of this molecule is not merely an academic exercise; it has direct applications in the pharmaceutical industry.[3]
-
Reaction Monitoring: Chemists can use LC-MS to track the progress of a synthesis reaction, confirming the formation of the desired product (m/z 219.97/221.97) and identifying any byproducts.
-
Purity Assessment: The high sensitivity of MS allows for the detection of trace-level impurities that may not be visible by other techniques like NMR or UV spectroscopy.[3]
-
Metabolite Identification: In drug metabolism studies, researchers search for biotransformations of a parent drug. The methods described here can be adapted to identify potential metabolites, such as hydroxylation (+16 Da) or demethylation (-14 Da).
Conclusion
The mass spectrometric analysis of this compound is a clear example of how fundamental principles of chemistry and analytical instrumentation converge to provide unambiguous structural information. By leveraging a logical approach—starting with the compound's physicochemical properties, selecting the appropriate ESI-LC-MS methodology, and systematically interpreting the resulting molecular ion and fragmentation data—researchers can confidently characterize this and similar heterocyclic molecules. The dual signatures of the bromine isotopic pattern and the predictable fragmentation of the ester group serve as powerful diagnostic tools, making mass spectrometry an essential technique in the arsenal of any chemical or pharmaceutical scientist.
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MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available at: [Link]
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Elucidating Molecular Architecture: A Technical Guide to the Crystallographic Analysis of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical framework for determining and analyzing the single-crystal X-ray structure of functionalized 1,2,4-triazole heterocycles, with a specific focus on methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. While a solved crystal structure for this specific molecule is not publicly available as of this writing, this document presents a comprehensive, field-proven workflow for its synthesis, crystallization, and structural elucidation. To provide a concrete analytical example, we will utilize crystallographic data from a closely related analog, 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one , to illustrate the principles of data interpretation and its application in drug design.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in diverse noncovalent interactions, making it a privileged structure in numerous clinically approved drugs.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular forces within the crystal lattice is paramount for rational drug design, enabling the optimization of binding affinities, solubility, and pharmacokinetic properties. Single-crystal X-ray diffraction remains the gold standard for obtaining this definitive structural information.
Part 1: Proposed Synthesis and Crystal Growth
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
A Plausible Synthetic Pathway
While various synthetic routes to 1,2,4-triazoles exist, a plausible pathway to the target molecule can be adapted from established methodologies.[3] A potential route could involve the methylation of a 3-bromo-1H-1,2,4-triazole-5-carboxylic acid precursor, followed by esterification. A related synthesis for a similar core structure involves using raw materials like 1,2,4-triazole and chloromethane for N-methylation, followed by functionalization at other positions on the triazole ring.[4]
The diagram below outlines a generalized, hypothetical workflow for the synthesis and purification of the target compound.
Caption: Proposed workflow for synthesis and purification.
Protocol for Single Crystal Growth
Growing diffraction-quality crystals is often the most challenging step. The key is to allow molecules to self-assemble slowly into a highly ordered lattice. Success requires screening various conditions, as the optimal parameters are highly compound-specific.
Core Principle: The goal is to prepare a supersaturated solution of the purified compound and then slowly reduce its solubility, allowing for gradual crystal nucleation and growth.
Step-by-Step Protocol:
-
Solvent Screening:
-
Rationale: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.
-
Procedure: Test the solubility of ~5-10 mg of the purified compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon gentle heating.
-
-
Crystallization Technique Selection:
-
Slow Evaporation:
-
Causality: This is the simplest method. As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.
-
Procedure: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Causality: This technique provides finer control. A drop of the concentrated compound solution is allowed to equilibrate with a larger reservoir of a precipitant (an "anti-solvent" in which the compound is poorly soluble). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.
-
Procedure:
-
In a sealed chamber, place a reservoir of the chosen anti-solvent.
-
On a coverslip (hanging drop) or a platform (sitting drop), place a small drop (~2-5 µL) of the concentrated compound solution.
-
Seal the chamber and allow it to equilibrate for several days to weeks.
-
-
-
-
Crystal Harvesting:
-
Rationale: Once crystals of sufficient size (~0.1-0.3 mm) and quality (clear, well-defined faces) have formed, they must be carefully harvested.
-
Procedure: Using a cryo-loop, carefully scoop a single crystal from the mother liquor. Wick away excess solvent with a paper towel and immediately flash-cool the crystal in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal lattice.
-
Part 2: Single-Crystal X-ray Diffraction Analysis
This section describes the workflow for data collection and structure solution, using data from a proxy molecule, 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one , as a practical example.[5]
Caption: Workflow for X-ray diffraction and structure solution.
Data Collection and Refinement
A suitable crystal is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. The collected data are then processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections. This information is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined.
Case Study: Crystallographic Data for a Related Analog
The following table summarizes the crystallographic data for the proxy molecule, 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one .[5] This data provides a tangible example of the information obtained from a successful X-ray diffraction experiment.
| Parameter | Value for 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one[5] |
| Chemical Formula | C₅H₉BrN₄O |
| Formula Weight | 221.06 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 11.135 (3) |
| b (Å) | 6.787 (2) |
| c (Å) | 11.219 (3) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 847.7 (4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.733 |
| R-factor (R1) | 0.045 |
| CCDC Number | 1036852 |
Structural Interpretation and Significance
The solved crystal structure of the proxy molecule reveals several key features that would be of interest for the target compound:
-
Molecular Geometry: The analysis confirms the planarity of the triazole ring. For the proxy, most non-hydrogen atoms lie on a crystallographic mirror plane, indicating a high degree of symmetry.[5] Bond lengths and angles within the triazole ring can be compared to known values for other 1,2,4-triazoles to identify any electronic effects from the substituents.[6][7]
-
Intermolecular Interactions: A critical aspect of crystal structure analysis is the identification of non-covalent interactions that dictate the crystal packing. In the case of the bromo-substituted proxy molecule, a significant halogen bond is observed.[5] Specifically, a C—Br···O=C interaction links the molecules into infinite chains.[5] The Br···O distance is reported as 2.877 Å, which is shorter than the sum of the van der Waals radii, confirming a strong interaction.[5]
For our target molecule, this compound, we would anticipate similar C—Br···O interactions, potentially involving the ester carbonyl oxygen. Additionally, the presence of the triazole nitrogen atoms allows for potential hydrogen bonding if crystallized with protic solvents or impurities. These interactions are crucial for understanding how the molecule might bind to a biological target, such as a protein active site.
Part 3: Application in Drug Development
Obtaining the crystal structure of a molecule like this compound provides invaluable, actionable data for drug development professionals.
-
Structure-Activity Relationship (SAR): The precise 3D structure provides a definitive conformation that can be used to rationalize SAR data. It helps explain why certain analogs have higher or lower activity by revealing the spatial arrangement of key functional groups.
-
Structure-Based Drug Design: The crystallographic coordinates serve as a direct input for computational modeling. If the structure of a target protein is known, this small molecule structure can be docked into the active site to predict binding modes, energies, and key interactions, guiding the design of more potent and selective inhibitors.
-
Physicochemical Property Prediction: Crystal packing analysis reveals the dominant intermolecular forces. This information can help rationalize and predict physical properties such as melting point, solubility, and stability, which are critical for formulation and development. The identification of strong halogen bonds, for instance, suggests a powerful interaction that can be exploited in designing ligands for specific biological targets.[5]
References
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Unver, Y., et al. (2019). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. Russian Journal of Organic Chemistry, 55, 254–261. [Link]
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Ferguson, G., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 9), 793–798. [Link]
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An In-depth Technical Guide to the Reactivity of the C-Br Bond in Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 1,2,4-triazole scaffold in a wide range of therapeutic agents.[1][2][3] This document delves into the electronic nature of the C-Br bond, explores its susceptibility to various transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, and provides detailed, field-proven experimental protocols. The causality behind experimental choices is explained, offering researchers the insights needed to effectively utilize this compound in complex synthetic campaigns.
Introduction: The Strategic Importance of Substituted 1,2,4-Triazoles
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties.[4] The ability to functionalize this core structure is paramount for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This compound serves as a key intermediate, offering a reactive handle at the C3 position for the introduction of a wide array of substituents.
Electronic Landscape of the Triazole Core
The 1,2,4-triazole ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms.[5] This inherent electronic property makes the carbon atoms of the ring susceptible to nucleophilic attack. In the case of this compound, the C3 position is further activated towards substitution by the electron-withdrawing effect of the adjacent nitrogen atoms and the methoxycarbonyl group at the C5 position. The N1-methyl group, while being a weak electron-donating group, primarily serves to prevent N-H tautomerism and directs the regiochemistry of reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The C-Br bond at the C3 position of this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[6]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-substituted aromatic compounds.[7] The reaction of this compound with a variety of boronic acids or their esters provides access to a diverse range of 3-substituted analogues.
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. Palladium(0) is the active catalytic species.[7] Phosphine ligands, particularly bulky and electron-rich ones, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Aryl/vinyl boronic acid (1.2-1.5 equiv) | A slight excess of the boronic acid ensures complete consumption of the starting bromide. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a common and effective catalyst. PdCl₂(dppf) is often used for more challenging substrates. |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) in aqueous solution | Carbonates are effective bases for activating the boronic acid. Cesium carbonate can be more effective for less reactive substrates. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A biphasic solvent system is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Elevated temperatures are usually required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent the oxidation of the Pd(0) catalyst. |
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Vinylation of the Triazole Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[9] This reaction is particularly useful for introducing vinyl groups at the C3 position of the triazole ring, which can then be further functionalized.
Causality Behind Experimental Choices: The Heck reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[10] The base is necessary to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. The choice of alkene partner can influence the reaction conditions, with electron-deficient alkenes generally being more reactive.
Experimental Protocol: Heck Reaction
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Alkene (1.5-2.0 equiv) | An excess of the alkene is used to favor the desired coupling product. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to Pd(0). |
| Ligand | PPh₃ (4-10 mol%) or P(o-tol)₃ (4-10 mol%) | Triphenylphosphine is a standard ligand, while bulkier phosphines can sometimes improve yields. |
| Base | Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv) | An organic or inorganic base is required to neutralize the HBr generated and regenerate the catalyst. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used for the Heck reaction. |
| Temperature | 100-120 °C | Higher temperatures are often necessary to achieve a good reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | To protect the palladium catalyst from oxidation. |
Diagram: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[11][12] These products can serve as precursors for further transformations or as key structural motifs in biologically active molecules.
Causality Behind Experimental Choices: The Sonogashira reaction is unique among palladium-catalyzed cross-couplings in that it typically requires a copper(I) co-catalyst.[13] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne for transmetalation. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrohalic acid formed during the reaction.[12] Copper-free Sonogashira protocols have also been developed.[14]
Experimental Protocol: Sonogashira Coupling
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Terminal Alkyne (1.2-1.5 equiv) | A slight excess of the alkyne is generally used. |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective palladium catalyst for Sonogashira couplings. |
| Co-catalyst | CuI (5-10 mol%) | Copper(I) iodide is the standard co-catalyst for activating the alkyne. |
| Base | Et₃N or Diisopropylamine (excess) | The amine serves as both the base and often as the solvent. |
| Solvent | THF or DMF (if the amine is not used as the solvent) | A polar aprotic solvent is suitable for this reaction. |
| Temperature | Room temperature to 60 °C | The reaction is often run at or slightly above room temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidative side reactions. |
Diagram: Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[15][16] This reaction is of immense importance in pharmaceutical synthesis, as the resulting arylamines are common structural motifs in drug candidates.[17]
Causality Behind Experimental Choices: Similar to other palladium-catalyzed couplings, the Buchwald-Hartwig amination relies on a Pd(0) catalyst, a phosphine ligand, and a base.[15][18] The choice of ligand is particularly critical, with bulky, electron-rich phosphines often being the most effective. A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[19]
Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Amine (1.2-1.5 equiv) | A slight excess of the amine is typically used. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common and effective palladium precatalysts. |
| Ligand | Xantphos (2-4 mol%) or RuPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands are crucial for high yields in this reaction. |
| Base | NaOt-Bu (1.5-2.0 equiv) or K₃PO₄ (2.0 equiv) | A strong, non-nucleophilic base is essential for the deprotonation of the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 80-110 °C | The reaction generally requires heating. |
| Atmosphere | Inert (Nitrogen or Argon) | To maintain the integrity of the catalytic system. |
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNA r): Exploiting the Electron-Deficient Nature
The electron-deficient nature of the 1,2,4-triazole ring makes the C3-Br bond susceptible to nucleophilic aromatic substitution (SNA r).[20] This is particularly true for the title compound, where the electron-withdrawing methoxycarbonyl group further activates the ring towards nucleophilic attack. This pathway offers a complementary, metal-free approach to functionalization.
Causality Behind Experimental Choices: SNA r reactions on electron-deficient heterocycles are typically promoted by strong nucleophiles and may require elevated temperatures. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups on the ring.[20]
Experimental Protocol: Nucleophilic Aromatic Substitution with Alkoxides
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Sodium Alkoxide (1.5-2.0 equiv) | A stoichiometric amount or a slight excess of the nucleophile is used. |
| Solvent | Corresponding Alcohol (e.g., Methanol for Sodium Methoxide) or a polar aprotic solvent like DMF or DMSO | The solvent should be able to dissolve the reactants and be stable under the reaction conditions. |
| Temperature | Room temperature to 100 °C | The required temperature will depend on the nucleophilicity of the alkoxide and the reactivity of the substrate. |
| Atmosphere | Not strictly required to be inert, but exclusion of moisture is recommended. | To prevent quenching of the alkoxide. |
Cyanation: Introduction of the Nitrile Functionality
The introduction of a nitrile group at the C3 position can be a valuable synthetic transformation, as the nitrile can be further converted into a variety of functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation is a common method for this transformation.
Causality Behind Experimental Choices: Palladium-catalyzed cyanation of aryl bromides can be achieved using various cyanide sources. Zinc cyanide is a commonly used reagent due to its lower toxicity compared to alkali metal cyanides.[21][22] The reaction follows a similar catalytic cycle to other palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Palladium-Catalyzed Cyanation
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Zn(CN)₂ (0.6-1.0 equiv) | A slight excess of zinc cyanide is often used. |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) or Pd₂(dba)₃ (2-5 mol%) with a phosphine ligand | A palladium(0) source is required for the oxidative addition step. |
| Ligand | dppf (4-10 mol%) if using Pd₂(dba)₃ | A bulky, electron-rich phosphine ligand is often beneficial. |
| Solvent | DMF or DMAc | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-150 °C | Elevated temperatures are generally required for the cyanation of aryl bromides. |
| Atmosphere | Inert (Nitrogen or Argon) | To protect the catalyst from oxidation. |
Conclusion and Future Outlook
This compound is a highly versatile and reactive building block for the synthesis of complex, biologically active molecules. The C-Br bond at the C3 position serves as a key functional handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The electron-deficient nature of the 1,2,4-triazole ring, further enhanced by the C5-methoxycarbonyl substituent, facilitates these reactions.
This guide has provided a detailed overview of the reactivity of this important compound, including mechanistic insights and practical experimental protocols. By understanding the principles that govern the reactivity of the C-Br bond, researchers can effectively leverage this building block to accelerate their drug discovery and development programs. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems for the functionalization of this and related triazole scaffolds, as well as the exploration of novel transformations of the C-Br bond.
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Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2020). MDPI. [Link]
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An In-depth Technical Guide to the Solubility of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate, a substituted triazole derivative of interest in medicinal chemistry and drug discovery. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a robust theoretical framework for predicting its solubility based on its structural attributes. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common organic solvents using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, enabling them to understand, predict, and experimentally validate the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a fundamental property that dictates the fate of a chemical entity in both biological and manufacturing settings.[1] For professionals in drug development, poor aqueous solubility can lead to low bioavailability, hindering a promising compound's therapeutic efficacy. In process chemistry, understanding solubility in organic solvents is paramount for efficient reaction, crystallization, and purification processes.[2]
The subject of this guide, this compound, is a heterocyclic compound featuring a triazole core. Triazole derivatives are known for their wide range of biological activities and are integral components of many pharmaceutical agents.[3] The solubility of such compounds is not always straightforward to predict and is influenced by a delicate interplay of intermolecular forces.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[4] A more nuanced prediction requires a detailed analysis of the solute's molecular structure and its potential interactions with the solvent.
Molecular Structure Analysis of this compound
The structure of the target compound incorporates several functional groups that will dictate its solubility profile:
-
1,2,4-Triazole Core: This heterocyclic ring is inherently polar due to the presence of three nitrogen atoms. The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors.[5]
-
N-Methyl Group: The methylation of a nitrogen atom in a heterocyclic ring can have a complex effect on solubility. While it adds a small hydrophobic component, it can also disrupt intermolecular hydrogen bonding between solute molecules, potentially increasing solubility in some solvents.[1][6][7]
-
Methyl Ester Group (-COOCH₃): This group adds polarity to the molecule and can act as a hydrogen bond acceptor at the carbonyl and ether oxygens.[3][8] However, the hydrocarbon nature of the methyl group has a non-polar character.
-
Bromo Substituent (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence solubility.[5][9] The presence of a halogen can also increase the lipophilicity of a molecule.[10]
Predicted Solubility in Different Classes of Organic Solvents
Based on the structural features, we can predict the general solubility behavior of this compound in various organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of multiple hydrogen bond acceptors (nitrogen and oxygen atoms) in the target molecule, good solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents possess significant dipole moments but lack acidic protons. They are effective at solvating polar molecules through dipole-dipole interactions. The polar nature of the triazole ring and the ester group suggests that the compound will exhibit moderate to high solubility in these solvents. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of the triazole ring and the ester group, the solubility of this compound is expected to be low in nonpolar solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following section provides a detailed protocol for the experimental determination of the solubility of this compound using the shake-flask method. This method is considered the industry standard for generating thermodynamic solubility data.[11][12]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Detailed Experimental Steps
-
Preparation of the Suspension:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the suspensions for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[11]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the settling of larger particles.
-
Centrifuge the vials to further separate the undissolved solid from the saturated solution.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
Calculate the original solubility, taking into account the dilution factor.
-
HPLC Method Development for Quantification
A robust and validated HPLC method is essential for accurate solubility determination.[13][14] The following provides a starting point for method development for this compound.
-
Column: A reversed-phase C18 column is a suitable starting point for the analysis of polar heterocyclic compounds.[15][16]
-
Mobile Phase: A mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol is typically used in reversed-phase HPLC.[12][17]
-
For the target compound, a gradient elution starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier is recommended to ensure good peak shape and resolution.
-
Acidifying the mobile phase with a small amount of formic acid or trifluoroacetic acid can improve peak shape for nitrogen-containing compounds.
-
-
Detection: UV detection is appropriate for this compound, likely in the range of 210-300 nm. The optimal wavelength should be determined by analyzing the UV spectrum of the compound.
-
Calibration: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.[1]
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Tabulated Solubility Data
| Organic Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Methanol | Polar Protic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Acetonitrile | Polar Aprotic | Moderate to High | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined |
| Ethyl Acetate | Moderately Polar | Moderate | To be determined |
| Dichloromethane | Nonpolar | Low to Moderate | To be determined |
| Toluene | Nonpolar | Low | To be determined |
| Hexane | Nonpolar | Very Low | To be determined |
Interpreting the Results
The experimental data should be analyzed in the context of the theoretical predictions. Discrepancies between predicted and observed solubility can provide valuable insights into the specific intermolecular interactions that dominate the solvation process for this molecule.
Conclusion
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Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia. 2021;186(1):27-39. [Link]
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The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry Letters. 2015;25(24):5759-5763. [Link]
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A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. 2023;13(9):143-151. [Link]
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Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm. 2016;7(4):699-707. [Link]
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A Senior Application Scientist's Guide to the Preliminary Bioactivity Screening of 1,2,4-Triazole Carboxylates
Foreword: The Enduring Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique physicochemical properties—including its stability to metabolism, capacity for hydrogen bonding, and dipole character—allow it to serve as a versatile pharmacophore that can interact with a wide array of biological targets.[2][3] This has led to the development of 1,2,4-triazole-containing agents with a vast spectrum of activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][4][5]
This guide focuses specifically on 1,2,4-triazole carboxylates, a subclass that holds significant promise. The carboxylate group, or its ester/amide derivatives, can act as a key interaction point, a bioisostere for other functional groups, or a handle for further chemical modification.[2] The preliminary bioactivity screen is the critical first step in unlocking the therapeutic potential of a newly synthesized library of these compounds. It is a process of strategic filtration, designed to efficiently identify "hit" compounds that warrant the significant investment of downstream drug development efforts.
As a Senior Application Scientist, my objective is not merely to provide a list of protocols, but to illuminate the underlying logic. We will explore why specific assays are chosen, how to design a screening cascade that is both scientifically rigorous and resource-efficient, and how to interpret the initial data to build a foundational structure-activity relationship (SAR).
Part 1: Foundational Chemistry - Synthesizing the Screening Library
A robust screening campaign begins with a well-designed and synthetically accessible compound library. The functional group tolerance and regioselectivity of the synthetic route are paramount. A common and effective strategy for synthesizing 1,3,5-substituted 1,2,4-triazoles involves a one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines.[6] For producing 1,2,4-triazole-3-carboxylates, methods often start from precursors like methyl 1,2,4-triazole-3-carboxylate, which can then be functionalized.[7]
The causality behind choosing a synthetic route for a screening library is driven by the need for diversity. The selected method should allow for the facile introduction of various substituents at multiple positions on the triazole ring and the carboxylate moiety. This chemical diversity is the raw material from which biological activity is discovered.
Illustrative Synthetic Scheme: N-Alkylation of a Triazole Carboxylate
A representative synthesis for creating a library of N-substituted 1,2,4-triazole-3-carboxamides involves the N-alkylation of a triazole ester followed by ammonolysis. This approach allows for diversification at the N-1 position of the triazole ring.
Caption: General workflow for synthesizing N-1 substituted 1,2,4-triazole-3-carboxamides.
This two-step process is advantageous for library synthesis as it separates the core scaffold formation from the diversification step, allowing for a modular approach to generating a wide range of analogs for screening.[7]
Part 2: The Preliminary Bioactivity Screening Cascade
The goal of preliminary screening is to cast a wide yet targeted net. We aim to identify any significant biological activity across the most common therapeutic areas where triazoles have historically shown promise: oncology and infectious diseases. The workflow is designed as a funnel, starting with broad, high-throughput assays and progressing to more specific validation for the identified "hits."
Caption: A logical workflow for the preliminary bioactivity screening of novel compounds.
Antiproliferative Activity Screening
A significant number of 1,2,4-triazole derivatives have demonstrated potent anticancer activity.[8][9][10] Therefore, the initial screen should assess the cytotoxicity of the new carboxylate derivatives against a representative panel of human cancer cell lines.
Causality of Assay Selection: The choice of assay is dictated by the need for throughput, reliability, and cost-effectiveness. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is an excellent first-line choice.[8][11] It is a colorimetric assay where the reduction of MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product. The amount of formazan is directly proportional to the number of viable cells, providing a robust measure of cytotoxicity.
Experimental Protocol: MTT Assay for Antiproliferative Screening
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ atmosphere.[12]
-
Seeding: Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the 1,2,4-triazole carboxylate derivatives in DMSO. Perform serial dilutions to create a range of test concentrations. Add 100 µL of the diluted compounds to the respective wells (final DMSO concentration should be <0.5%). Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Antiproliferative Activity
The results of the primary screen are best summarized in a table to facilitate comparison and identify initial "hits" for dose-response follow-up.
| Compound ID | R¹ Substituent | R² Substituent | % Inhibition at 10 µM (MCF-7) | % Inhibition at 10 µM (HCT116) |
| TZ-C-001 | -H | -CH₃ | 12.5 | 8.9 |
| TZ-C-002 | -Cl | -CH₃ | 65.8 | 58.2 |
| TZ-C-003 | -OCH₃ | -CH₃ | 22.1 | 19.4 |
| TZ-C-004 | -Cl | -C₂H₅ | 71.3 | 66.7 |
| Doxorubicin | - | - | 98.2 | 99.1 |
Table 1: Example data from a single-point primary antiproliferative screen.
Compounds like TZ-C-002 and TZ-C-004 would be prioritized for full dose-response analysis to determine their precise IC₅₀ values.
Antimicrobial Activity Screening
The 1,2,4-triazole core is famously present in leading antifungal drugs like fluconazole and itraconazole, which act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[2] Additionally, many derivatives show significant antibacterial activity.[1][13]
Causality of Assay Selection: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14] It is highly adaptable for screening, allowing for the simultaneous testing of multiple compounds against various microbial strains in a 96-well format. This method provides quantitative data (the MIC value) that is directly comparable across compounds and to standard-of-care antibiotics/antifungals.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation:
-
Bacteria: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213 [Gram-positive], Escherichia coli ATCC 25922 [Gram-negative]) in Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[12]
-
Fungi: Grow fungal strains (e.g., Candida albicans ATCC 90028) in RPMI-1640 medium. Adjust the inoculum to a concentration of ~1-5 x 10³ CFU/mL.
-
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth (MHB or RPMI). The concentration range typically spans from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (microbes, no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 35-37°C. Bacterial plates are typically read after 18-24 hours, while fungal plates may require 24-48 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Mechanism of action for azole antifungals, a primary target for triazole derivatives.
Data Presentation: Antimicrobial Activity
MIC values provide clear, quantitative endpoints for comparing the potency of different derivatives.
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs C. albicans |
| TZ-C-005 | -H | -C₄H₉ | >128 | 64 |
| TZ-C-006 | -F | -C₄H₉ | 32 | 8 |
| TZ-C-007 | -NO₂ | -C₄H₉ | 16 | 4 |
| Ciprofloxacin | - | - | 1 | NA |
| Fluconazole | - | - | NA | 2 |
Table 2: Example MIC data from a primary antimicrobial screen.
Here, compound TZ-C-007 shows the most promising broad-spectrum activity and would be a priority for further investigation. The data also suggests that electron-withdrawing groups at the R¹ position may enhance activity.
Part 3: Building the Initial Structure-Activity Relationship (SAR)
The culmination of a preliminary screen is the synthesis of the chemical and biological data into an initial SAR. This is not an exhaustive analysis but rather the first glimpse into which structural modifications lead to improved biological activity.
Causality of SAR: The purpose of SAR is to transform random screening into rational design. By identifying patterns, we can hypothesize which parts of the molecule are critical for activity (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, or metabolic stability.
For example, based on the hypothetical data in Tables 1 and 2:
-
Antiproliferative SAR: The presence of a chlorine atom at the R¹ position (TZ-C-002, TZ-C-004) appears to be beneficial for cytotoxicity compared to hydrogen (TZ-C-001) or a methoxy group (TZ-C-003). This suggests that an electron-withdrawing, lipophilic substituent at this position may be important for activity.
-
Antimicrobial SAR: For the series in Table 2, increasing the electron-withdrawing character of the R¹ substituent (-F, -NO₂) correlates with increased potency against both S. aureus and C. albicans. This provides a clear direction for the next round of synthesis: exploring other strong electron-withdrawing groups at this position.
This initial SAR provides the intellectual framework for designing the next, more focused library of compounds, moving the project from discovery to lead optimization.
Conclusion
The preliminary bioactivity screening of a novel compound series, such as 1,2,4-triazole carboxylates, is a foundational process in drug discovery. It is a multi-step, logic-driven investigation that requires a deep understanding of both chemical synthesis and biological evaluation. By employing a strategic cascade of high-throughput assays, meticulously recording quantitative data, and synthesizing this information into an initial structure-activity relationship, researchers can efficiently identify promising lead candidates for the development of next-generation therapeutics. This guide provides the framework and the causal reasoning necessary to embark on this critical phase of discovery with confidence and scientific rigor.
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Kumar, G.V.S., et al. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Applied Pharmaceutical Science, 8(1), 163-171. [Link]
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An In-depth Technical Guide on the Stability and Storage of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Stable Intermediate
Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a privileged structure, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in various biological interactions.[1][2] The bromine substituent on the triazole ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization. The methyl ester functionality offers another point for chemical elaboration or can be a crucial pharmacophore itself.
Given its role as a critical intermediate, ensuring the chemical integrity and stability of this compound is paramount for the reproducibility of synthetic protocols and the quality of downstream products. This guide provides a comprehensive overview of the factors influencing its stability and the optimal conditions for its storage and handling, based on available data and established principles of chemical stability for related structures.
Chemical Profile and Inherent Stability
The stability of this compound is dictated by the interplay of its constituent functional groups: the brominated 1,2,4-triazole ring and the methyl ester.
The 1,2,4-Triazole Ring: The 1,2,4-triazole ring is an aromatic heterocycle, which generally imparts a high degree of stability.[3] Aromatic systems are resistant to degradation under many conditions. However, the presence of heteroatoms and substituents can influence this stability.
The Methyl Ester Group: The methyl ester is the most probable site of degradation under common laboratory and storage conditions. Esters are susceptible to hydrolysis, a chemical breakdown in the presence of water, which can be catalyzed by both acids and bases.[5][6][7] This would lead to the formation of the corresponding carboxylic acid and methanol.
Recommended Storage Conditions
Based on information from chemical suppliers and general best practices for halogenated heterocyclic compounds, the following storage conditions are recommended to ensure the long-term stability of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is recommended for long-term storage. Room temperature may be suitable for short-term storage. | Lower temperatures slow down the rate of potential degradation reactions, particularly hydrolysis of the methyl ester. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation. |
| Light | Protect from light by storing in an amber vial or in a dark location. | The carbon-bromine bond can be susceptible to photolytic cleavage. |
| Moisture | Store in a tightly sealed container in a dry environment. | The methyl ester is susceptible to hydrolysis. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results.
Hydrolysis
The primary degradation pathway for this compound is likely the hydrolysis of the methyl ester group. This reaction can be catalyzed by both acidic and basic conditions.
Caption: Hydrolysis of the methyl ester.
Photodegradation
Exposure to ultraviolet (UV) light could potentially lead to the homolytic cleavage of the C-Br bond, generating a triazolyl radical. This radical could then participate in a variety of subsequent reactions, leading to the formation of impurities.
Caption: Potential photolytic cleavage of the C-Br bond.
Incompatible Materials
To prevent degradation and ensure safety, this compound should be stored separately from the following classes of chemicals:
-
Strong Oxidizing Agents: Can potentially react with the triazole ring or other parts of the molecule.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the methyl ester.[8]
-
Strong Reducing Agents: May cause dehalogenation (removal of the bromine atom).
Experimental Protocols for Stability Assessment
For critical applications, it is advisable to perform stability studies to determine the shelf-life of the compound under specific storage conditions. Forced degradation studies can be employed to rapidly identify potential degradation products and pathways.[9][10]
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (stored under recommended conditions), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.
Sources
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- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 8. fishersci.com [fishersci.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Strategic Application of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
An Application Note and Protocol Guide for Researchers
Introduction: The Strategic Value of 1,2,4-Triazoles and the Suzuki-Miyaura Coupling
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] The ability to controllably introduce diverse substituents onto this privileged heterocycle is paramount for drug discovery and lead optimization. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3][4]
This guide focuses on a specific, highly functionalized building block: Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS 1559067-56-9). This substrate presents unique characteristics that influence reaction design. The 1,2,4-triazole ring is inherently electron-deficient, a property further amplified by the C5-methyl carboxylate group. This electronic nature facilitates the often rate-determining oxidative addition step of the catalytic cycle.[5][6] However, the presence of multiple Lewis basic nitrogen atoms can lead to catalyst inhibition or deactivation, a common challenge in heteroaryl couplings.[7][8] Furthermore, the ester functional group is sensitive to basic conditions, necessitating a careful selection of reagents to prevent hydrolysis.[9]
This document provides a detailed exploration of the mechanistic principles, key parameter optimization, and step-by-step protocols for the successful Suzuki-Miyaura coupling of this valuable triazole building block.
Mechanistic Overview: The Palladium Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational protocol design and troubleshooting. The process is generally understood to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6][10]
-
Oxidative Addition: A catalytically active Pd(0) complex reacts with the heteroaryl bromide (R¹-X), inserting into the carbon-bromine bond. This forms a square planar Pd(II) intermediate. This step is often rate-limiting and is accelerated for electron-poor halides.[11]
-
Transmetalation: The organic group (R²) is transferred from the organoboron species to the palladium center. This step requires activation by a base, which is believed to form a more nucleophilic "ate" complex with the boronic acid, facilitating the exchange of the halide or other ligand on the Pd(II) complex.[9][10]
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Key Parameters for Successful Coupling
Optimizing the following parameters is critical for achieving high yields and purity when coupling this compound.
-
Ligand Selection: This is arguably the most critical factor. The Lewis basic nitrogens of the triazole ring can competitively bind to palladium, inhibiting catalysis.[7][8] To overcome this, bulky, electron-rich phosphine ligands are required. They stabilize the Pd(0) center, promote the oxidative addition step, and accelerate the final reductive elimination.[10]
-
Base Selection: The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid generated in the cycle.[10] Due to the base-labile methyl ester on the substrate, strong bases like NaOH or NaOMe should be avoided.
-
Recommended Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely effective and generally compatible with the ester group.[12] Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can be effective in more challenging cases, though they are more costly.
-
-
Solvent System: Anhydrous polar aprotic solvents are generally preferred for heteroaryl couplings to minimize competitive protodeboronation of the boronic acid partner.[7]
-
Recommended Solvents: 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF) are standard choices.[11] Often, a small amount of water is added when using inorganic bases like K₂CO₃ or K₃PO₄ to aid in their solubility, but this should be carefully controlled.
-
-
Boron Reagent: While boronic acids are most common, their corresponding neopentyl glycol or pinacol esters can offer enhanced stability, particularly for heteroaryl partners prone to decomposition or protodeboronation.[5][7]
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Coupling with a Representative Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)
This protocol outlines a standard procedure for coupling with a common, electron-rich arylboronic acid.
Reagent Table:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 1559067-56-9 | 220.03 | 220 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 182 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 23 | 0.025 | 0.025 (5 mol% Pd) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.53 | 25 | 0.06 | 0.06 |
| K₃PO₄ (Potassium phosphate, tribasic) | 7778-53-2 | 212.27 | 425 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (220 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), SPhos (25 mg, 0.06 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with an additional 10 mL of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
Protocol 2: Coupling with a Potassium Alkyltrifluoroborate Salt (e.g., Potassium cyclopropyltrifluoroborate)
This protocol is adapted for alkyl coupling partners, which can be more challenging. Alkyltrifluoroborate salts offer improved stability and reactivity over the corresponding boronic acids.
Reagent Table:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 1559067-56-9 | 220.03 | 110 | 0.5 | 1.0 |
| Potassium cyclopropyltrifluoroborate | 409530-50-3 | 147.99 | 111 | 0.75 | 1.5 |
| Pd(OAc)₂ (Palladium(II) acetate) | 3375-31-3 | 224.50 | 2.2 | 0.01 | 0.02 (2 mol%) |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | 787618-22-8 | 476.63 | 10 | 0.021 | 0.042 |
| Cs₂CO₃ (Cesium carbonate) | 534-17-8 | 325.82 | 489 | 1.5 | 3.0 |
| Toluene/Water (10:1 v/v) | - | - | 2.2 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a dry microwave vial equipped with a magnetic stir bar, combine this compound (110 mg, 0.5 mmol), potassium cyclopropyltrifluoroborate (111 mg, 0.75 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), RuPhos (10 mg, 0.021 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol).
-
Inert Atmosphere: Purge the vial with Argon or Nitrogen.
-
Solvent Addition: Add 2.0 mL of toluene and 0.2 mL of water via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours. Alternatively, this reaction may be suitable for microwave irradiation (e.g., 120-150 °C for 20-60 minutes), which can significantly reduce reaction times.[2][14]
-
Workup & Purification: Follow the workup and purification steps as described in Protocol 1. The polarity of the eluent for column chromatography may need to be adjusted based on the product's properties.
Experimental Workflow and Troubleshooting
Caption: A flowchart of the key steps from reaction setup to product isolation.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently inert atmosphere.3. Ineffective ligand/base combination.4. Low reaction temperature. | 1. Use a fresh catalyst source; ensure proper degassing.2. Improve Schlenk line technique.3. Screen other ligands (e.g., XPhos, P(t-Bu)₃) and bases (e.g., K₂CO₃, CsF).4. Increase temperature in 10 °C increments. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic impurities.2. Boronic acid is inherently unstable. | 1. Use rigorously dried solvents and reagents.2. Switch to the corresponding boronic ester (pinacol or neopentyl glycol).[7] Use anhydrous conditions. |
| Hydrolysis of Methyl Ester | 1. Base is too strong or reaction time is too long.2. High concentration of water. | 1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).2. Reduce the amount of water in the solvent system or run under strictly anhydrous conditions. |
| Formation of Homocoupled Byproducts | 1. Reaction conditions are too harsh.2. Inefficient transmetalation step. | 1. Lower the reaction temperature.2. Ensure the base is sufficiently soluble and active; consider a different base/solvent combination. |
References
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (2006). ResearchGate. [Link]
-
Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: A Case Study with 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine (SPhos). Journal of the American Chemical Society. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2020). Royal Society of Chemistry. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2018). National Institutes of Health. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2011). ACS Publications. [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2011). ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c.... (2020). ResearchGate. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2023). ACS Publications. [Link]
-
Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. (2019). ResearchGate. [Link]
-
The Chemistry of 1,2,4-Triazoles. (1977). ACS Publications. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2021). Chemistry LibreTexts. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2017). MDPI. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Royal Society of Chemistry. [Link]
-
Methyl 3-bromo-1h-1,2,4-triazole-5-carboxylate. PubChem. [Link]
-
Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). MDPI. [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2022). MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Reaction of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Introduction: Unlocking the Potential of Triazole Scaffolds in Drug Discovery
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a diverse array of pharmaceuticals and agrochemicals. Its unique electronic properties, stability, and ability to engage in various biological interactions make it a privileged scaffold. The functionalization of the triazole core is therefore a critical endeavor in the development of novel therapeutic agents. Among the powerful tools for carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands out for its efficiency in coupling terminal alkynes with aryl or heteroaryl halides.[1][2][3][4] This application note provides a detailed protocol and scientific rationale for the Sonogashira reaction of methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate, a versatile building block for the synthesis of complex molecules.
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, enabling the construction of intricate molecular architectures with high precision.[5][6][7] The Sonogashira reaction, in particular, offers a direct route to alkynylated heterocycles, which are valuable precursors for further transformations or as final products with specific biological activities.[8][9] This guide is intended for researchers, scientists, and drug development professionals seeking to employ this powerful reaction for the derivatization of the 1,2,4-triazole core.
Mechanistic Rationale: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][10] Understanding these cycles is paramount for optimizing reaction conditions and troubleshooting potential issues.
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl or heteroaryl halide (in our case, this compound) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne, increasing its acidity.[2]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[8] This intermediate is then ready for the transmetalation step with the palladium complex.
While the copper co-catalyst significantly accelerates the reaction, allowing for milder conditions, copper-free Sonogashira protocols have also been developed to circumvent issues like the formation of alkyne homocoupling (Glaser coupling) byproducts.[1][4][11][12][13] The choice between a copper-catalyzed and a copper-free system depends on the specific substrates and desired outcome.
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling of this compound
This protocol provides a general framework. Optimization of reaction parameters may be necessary for specific alkynes.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))[1]
-
Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))[1][14]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv) and copper(I) iodide (0.02-0.10 equiv). The use of a copper co-catalyst is generally recommended for this type of substrate to ensure efficient reaction at lower temperatures.[10]
-
Add the anhydrous, degassed solvent (e.g., THF or DMF). The choice of solvent can significantly impact reaction kinetics and selectivity.[14]
-
-
Addition of Reagents:
-
Add the terminal alkyne (1.1-1.5 equiv). If using a volatile alkyne, ensure the system is well-sealed. For gaseous alkynes, they can be bubbled through the reaction mixture. Trimethylsilylacetylene is a convenient liquid substitute for acetylene.[1]
-
Add the amine base (2.0-3.0 equiv). The base is crucial to neutralize the hydrogen halide formed during the reaction.[1][15]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne and the chosen catalytic system.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst and excess amine.
-
Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkynylated triazole product.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Substrate Concentration | 0.1 - 0.5 M | Affects reaction rate; higher concentrations can lead to side reactions. |
| Alkyne (equiv) | 1.1 - 1.5 | A slight excess ensures complete consumption of the limiting triazole substrate. |
| Palladium Catalyst (mol %) | 1 - 5 | Lower loadings are desirable for cost and sustainability; higher loadings may be needed for less reactive substrates.[16] |
| Copper(I) Iodide (mol %) | 2 - 10 | Co-catalyst to facilitate the reaction at milder temperatures.[10] |
| Base (equiv) | 2.0 - 3.0 | Neutralizes the HBr byproduct and facilitates the formation of the copper acetylide.[1][15] |
| Temperature (°C) | 25 - 80 | Dependent on substrate reactivity; higher temperatures may be required for less reactive bromides. |
| Reaction Time (h) | 2 - 24 | Monitored by TLC or LC-MS to determine completion. |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Pre-catalysts like PdCl₂(PPh₃)₂ may require an induction period to form the active Pd(0) species.
-
Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst and promote alkyne homocoupling.[1] Thoroughly degas all solvents and maintain a strict inert atmosphere.
-
Poor Substrate Purity: Impurities in the starting materials can inhibit the catalyst.
-
-
Formation of Side Products:
-
Glaser Homocoupling: This is a common side reaction, especially in the presence of copper and oxygen. Minimizing reaction time and ensuring anaerobic conditions can mitigate this. A copper-free protocol can also be considered.[12][13]
-
Hydrolysis of the Ester: If the reaction is run for extended periods at high temperatures with a nucleophilic base, hydrolysis of the methyl ester may occur.
-
-
Reaction Stalls:
-
Inhibition by Product: In some cases, the product may coordinate to the palladium center and inhibit catalysis.
-
Decomposition of Catalyst: Prolonged heating can lead to the decomposition of the catalyst.
-
Conclusion
The Sonogashira reaction is a robust and versatile method for the alkynylation of this compound. By carefully selecting the catalyst system, base, and solvent, and by maintaining rigorous anaerobic conditions, researchers can efficiently synthesize a wide range of novel triazole derivatives. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this powerful synthetic transformation in drug discovery and development programs.
References
-
Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Sonogashira Coupling. In Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. In Organic Chemistry Portal. Retrieved from [Link]
-
Erland Stevens. (2019). Sonogashira coupling [Video]. YouTube. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shafi, S., Rasheed, L., & Al-Zoubi, R. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7464. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 47(27), 4695–4698. [Link]
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Liang, Y., Xie, Y., & Li, J. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
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Walczak, M. A., Wróblewska, A., & Demkowicz, S. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. New Journal of Chemistry, 46(10), 4567–4571. [Link]
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Mohammadi, A., & Gholinejad, M. (2025). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Journal of Synthetic Chemistry. [Link]
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- Novak, Z., Nemes, P., & Kotschy, A. (2004). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 60(50), 11599–11604.
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Gholinejad, M., & Nájera, C. (2019). Influence of base on the Sonogashira coupling reactiona. RSC Advances, 9(1), 17–44. [Link]
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Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1993–2016. [Link]
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Request PDF. (2025). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. [Link]
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Sharma, A., & Błaziak, D. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(22), 7545–7574. [Link]
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Application Note: Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate as a Versatile Fragment for Drug Discovery
Abstract
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups.[1][2] When incorporated into a small molecular fragment, these properties become exceptionally valuable for fragment-based drug discovery (FBDD). This guide details the strategic application of methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate , a high-potential fragment engineered for efficient hit-to-lead campaigns. We provide an in-depth analysis of its physicochemical properties, outline its strategic advantages for medicinal chemistry, and present detailed protocols for its elaboration using robust chemical methodologies.
Fragment Profile and Suitability for FBDD
Fragment-based drug discovery (FBDD) begins with identifying low-molecular-weight fragments that bind with low affinity to a biological target.[3][4] These initial hits are then optimized to produce high-affinity leads. The success of this approach hinges on the quality of the initial fragments. This compound is an exemplary starting point, conforming well to the widely accepted "Rule of Three" (Ro3).
Table 1: Physicochemical Properties
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 220.03 g/mol [5] | ≤ 300 Da | Yes |
| cLogP | ~0.8-1.2 (Predicted) | ≤ 3 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 (3x N, 1x C=O) | ≤ 3 | No* |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
Causality Behind the Data: While the HBA count is technically 4, the delocalized electronics of the triazole ring and the ester mean these acceptors are not functionally equivalent. The spatial arrangement and accessibility of these acceptors provide multiple potential interaction points within a binding pocket, which is a desirable trait for a fragment. The N-methylation at the N1 position is a critical design feature; it prevents tautomerization and removes a potential hydrogen bond donor, leading to more predictable and structurally defined binding interactions.
The 1,2,4-triazole core itself is a key contributor to the fragment's utility. It is a stable heterocycle, resistant to metabolic degradation, and its nitrogen atoms are excellent hydrogen bond acceptors, mimicking peptide backbones.[2]
Strategic Advantage: Orthogonal Handles for Vectorial Elaboration
The primary power of this fragment lies in its dual, chemically distinct functional groups: a bromo substituent at the C3 position and a methyl ester at the C5 position. These serve as orthogonal handles for synthetic elaboration, allowing for controlled, stepwise "growing" of the fragment in different directions to probe a target's binding site.
The bromine atom is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups.[6][7] The methyl ester can be readily hydrolyzed to a carboxylic acid, which then serves as a versatile anchor point for amide bond formation, connecting the fragment to a diverse array of amines.
Experimental Protocols for Fragment Elaboration
The following protocols are designed to be robust and reproducible, providing a foundation for building a diverse chemical library from the parent fragment.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of an arylboronic acid to the C3 position. The Suzuki reaction is chosen for its exceptional functional group tolerance and readily available reagents.[8][9]
Objective: To install a new carbon-carbon bond at the C3 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed toluene/water solvent mixture.
-
Reaction: Heat the mixture to 90-110 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Rationale: The aqueous base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. Pd(PPh₃)₄ is a reliable, albeit air-sensitive, catalyst for many standard couplings.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 3.2: Two-Step Amide Bond Formation
This protocol first converts the methyl ester to a carboxylic acid, which is then coupled with an amine.
Objective: To install an amide linkage at the C5 position.
Step A: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the starting fragment (or its C3-coupled derivative) in a mixture of THF and water (e.g., 3:1).
-
Reagent Addition: Add Lithium Hydroxide (LiOH) (1.5 - 2.0 eq) and stir at room temperature for 2-6 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding 1N HCl until the pH is ~3-4. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid intermediate, which is often used without further purification.
Step B: Amide Coupling (HATU)
-
Setup: Under an inert atmosphere, dissolve the carboxylic acid intermediate from Step A (1.0 eq) in an anhydrous aprotic solvent like DMF.
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir for 15-20 minutes at room temperature.
-
Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions, forming an active ester in situ.
-
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Workup: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography or preparative HPLC.
Application in Fragment-Based Screening Campaigns
The ultimate utility of a fragment is determined by its ability to be identified and validated as a binder to a protein target. The described fragment is suitable for a variety of biophysical and biochemical screening methods.
Protocol 4.1: Conceptual Protocol for Hit Validation with Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time, providing kinetic data (kₐ, kₑ) and affinity (K₋).[4]
Objective: To confirm direct binding of the fragment to a target protein and determine its binding affinity.
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Fragment Preparation: Prepare a dilution series of the triazole fragment in a suitable running buffer (e.g., from 1 mM down to 1 µM). A solvent correction curve should be generated if DMSO is used.
-
Binding Analysis: Inject the fragment solutions sequentially over the immobilized protein surface and a reference flow cell. The binding is measured as a change in response units (RU).
-
Data Analysis: After each injection, allow for dissociation. Regenerate the chip surface if necessary. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (K₋).
-
Expected Outcome: For a fragment, a K₋ in the high micromolar (µM) to low millimolar (mM) range is typical and confirms a valid hit.
-
Protocol 4.2: Conceptual Protocol for NMR-Based Screening
NMR spectroscopy is a powerful tool in FBDD, capable of detecting weak binding events directly.[10]
Objective: To identify fragment binding and potentially map the binding site on the protein.
-
Protein Preparation: Prepare a solution of ¹⁵N-isotopically labeled protein in a suitable NMR buffer.
-
HSQC Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide backbone proton-nitrogen pair.
-
Fragment Addition: Add a stock solution of the triazole fragment to the protein sample.
-
Binding Detection: Acquire a second 2D ¹H-¹⁵N HSQC spectrum.
-
Interpretation: Binding is indicated by chemical shift perturbations (CSPs), where specific peaks in the spectrum move. The residues experiencing the largest shifts are likely at or near the fragment's binding site. This provides immediate structural information to guide the elaboration strategy.
-
Conclusion
This compound is not merely another fragment; it is a strategically designed tool for medicinal chemistry. Its adherence to fragment-like properties, combined with the power of its orthogonal synthetic handles, provides a clear and efficient path from initial hit identification to potent, highly optimized lead compounds. The protocols and workflows described herein offer a robust framework for researchers to unlock the full potential of this versatile scaffold in their drug discovery programs.
References
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Aggarwal, N., & Kumar, R. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 116, 105283. Retrieved from [Link]
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Chen, D., et al. (2019). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. European Journal of Medicinal Chemistry, 163, 430-439. Retrieved from [Link]
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Blank, B., Nichols, D. M., & Vaidya, P. D. (1972). Synthesis of 1,2,4-triazoles as potential hypoglycemic agents. Journal of Medicinal Chemistry, 15(6), 694–696. Retrieved from [Link]
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Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1832-1840. Retrieved from [Link]
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ResearchGate. (n.d.). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). SAR of triazole fragment-based library concerning their cholinesterase-inhibition activity. Retrieved from [Link]
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Wang, Z., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1039887. Retrieved from [Link]
- Google Patents. (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
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Frontiers. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 3-bromo-1h-1,2,4-triazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Retrieved from [Link]
-
Pang, X., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 167. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]
-
Popiołek, Ł. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(21), 6407. Retrieved from [Link]
-
Wong, F. F., et al. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Bioorganic Chemistry, 104, 104333. Retrieved from [Link]
-
Butkiene, R., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 689. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved from [Link]
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Nolan, S. P., et al. (2014). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 33(14), 3639–3646. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Amide Derivatives from Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Introduction: The Versatility of 1,2,4-Triazole Amides in Medicinal Chemistry
The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical properties.[1] This five-membered heterocycle, with its capacity for hydrogen bonding, metabolic stability, and ability to act as a bioisostere for amide and ester groups, is a key component in numerous therapeutic agents.[1][2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][2][3] The synthesis of amide derivatives from functionalized 1,2,4-triazoles, such as methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate, is a critical step in the development of novel drug candidates. This document provides detailed protocols and scientific insights into the primary synthetic routes for obtaining these valuable compounds.
Strategic Approaches to Amide Synthesis
The synthesis of amide derivatives from this compound can be approached through two primary strategies: a direct, one-step aminolysis of the methyl ester, or a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. The choice of strategy depends on the nature of the desired amine, reaction scale, and available resources.
A third, more advanced, strategy involves the palladium-catalyzed aminocarbonylation of the bromo-substituent, which can offer a convergent and atom-economical route to the target amides.
Below, we detail the experimental protocols for the one-step and two-step approaches, providing the rationale behind the choice of reagents and conditions.
Visualization of Synthetic Pathways
Caption: Synthetic strategies for amide derivatives.
Protocol 1: Direct Aminolysis of this compound
Direct conversion of the methyl ester to the corresponding amide via aminolysis is a straightforward and atom-economical approach. This method is particularly effective with primary and less sterically hindered secondary amines. The reaction is typically driven by heating the ester with an excess of the amine, either neat or in a suitable solvent.
Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol. The use of excess amine or a non-nucleophilic base can be employed to neutralize the liberated acidic proton from the amine, driving the reaction to completion. Microwave-assisted heating can significantly accelerate this transformation.[4]
Experimental Protocol: General Procedure for Direct Aminolysis
-
Reaction Setup: In a sealed reaction vessel suitable for heating (e.g., a microwave vial or a sealed tube), combine this compound (1.0 eq.).
-
Reagent Addition: Add the desired primary or secondary amine (2.0-5.0 eq.). If the amine is a solid, a high-boiling point, inert solvent such as toluene, dioxane, or N,N-dimethylformamide (DMF) can be used.
-
Reaction Conditions:
-
Conventional Heating: Heat the reaction mixture at 80-120 °C for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 100-150 °C for 30-90 minutes.[4]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes, methanol/water).
-
| Parameter | Condition | Rationale |
| Amine Equivalence | 2.0 - 5.0 eq. | Drives the equilibrium towards product formation. |
| Temperature | 80 - 150 °C | Provides sufficient energy to overcome the activation barrier. |
| Solvent | Toluene, Dioxane, DMF (optional) | Solubilizes reagents and allows for higher reaction temperatures. |
| Reaction Time | 30 min - 24 h | Dependent on the reactivity of the amine and the heating method. |
Protocol 2: Two-Step Synthesis via Hydrolysis and Amide Coupling
This versatile two-step approach is often preferred for a wider range of amines, including those that are less nucleophilic, sterically hindered, or precious. The initial hydrolysis of the methyl ester to the carboxylic acid is a critical step, followed by a standard amide coupling reaction.
Part A: Hydrolysis of this compound
Rationale: Saponification, the base-mediated hydrolysis of an ester, is a robust and high-yielding method to obtain the corresponding carboxylic acid. Common bases include lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol, ethanol, or tetrahydrofuran (THF) to ensure solubility of the starting material.
Experimental Protocol: Hydrolysis to the Carboxylic Acid
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Reagent Addition: Add an aqueous solution of LiOH (1.5-2.0 eq.) or NaOH (1.5-2.0 eq.) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the aqueous solution to pH 2-3 with a cold aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid.
-
Part B: Amide Coupling of 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic Acid
Rationale: The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid.[2] This is typically achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. A wide array of coupling reagents are available, each with its own advantages.
Common Coupling Reagents:
| Reagent | Full Name | Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, fast reaction times, low racemization.[5] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Effective and widely used. |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole | Water-soluble byproducts, cost-effective. |
| DCC/DMAP | N,N'-Dicyclohexylcarbodiimide / 4-Dimethylaminopyridine | Potent, but dicyclohexylurea byproduct can be difficult to remove.[5] |
Experimental Protocol: General Procedure for Amide Coupling
Caption: General workflow for amide coupling reactions.
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq.) and the desired amine (1.1-1.2 eq.) in a dry aprotic solvent such as DMF, dichloromethane (DCM), or THF.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0-3.0 eq.).
-
Coupling Reagent Addition: Add the chosen coupling reagent (e.g., HATU, 1.1-1.2 eq.) portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents can be moisture-sensitive and some are irritants. Handle them with care according to their Safety Data Sheets (SDS).
-
Reactions under pressure (e.g., in sealed tubes or microwave vials) should be conducted behind a blast shield.
Conclusion
The synthesis of amide derivatives from this compound is a key transformation for accessing novel compounds with potential therapeutic applications. Both the direct aminolysis and the two-step hydrolysis-coupling strategies offer reliable and versatile routes to these target molecules. The choice of method will depend on the specific amine substrate and the desired scale of the reaction. The protocols provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- Kumar, V., & Aggarwal, N. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Results in Chemistry, 4, 100281.
- Chernyshev, V. M., Chernysheva, A. V., & Taranushich, V. A. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783–786.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 10(3), 133-144.
- Lundgren, R. J., & Stradiotto, M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(4), 791-794.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
PubMed. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. Retrieved from [Link]
- Jaisankar, K. R., Kumaran, K., Mohamed Kamil, S. R., & Srinivasan, T. (2013). Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions.
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MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]
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PubMed. (2001). Acetylation of methyl 5-amino-1H-[1][6][7]triazole-3-carboxylate. Retrieved from [Link]
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ResearchGate. (2001). Acetylation of methyl 5-amino-1H-[1][6][7]triazole-3-carboxylate. Retrieved from [Link]
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The Versatility of Brominated Triazoles in Medicinal Chemistry: A Guide to Application and Protocol
The strategic incorporation of bromine atoms into the triazole scaffold has emerged as a powerful tool in medicinal chemistry, unlocking a diverse array of pharmacological activities. This guide provides an in-depth exploration of the applications of brominated triazoles, offering researchers, scientists, and drug development professionals a comprehensive resource, complete with detailed protocols and mechanistic insights. The unique physicochemical properties imparted by bromine, such as increased lipophilicity and the ability to form halogen bonds, significantly enhance the binding affinity and biological activity of these heterocyclic compounds.
I. Therapeutic Landscape of Brominated Triazoles
Brominated triazoles have demonstrated considerable potential across a spectrum of therapeutic areas, primarily driven by their ability to modulate the function of key biological targets. Their applications span from oncology and neurodegenerative disorders to infectious diseases, showcasing the remarkable versatility of this chemical motif.
Anticancer Agents: Targeting Key Signaling Pathways
The antiproliferative activity of brominated triazoles has been extensively documented, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines.[1][2][3] A significant mechanism underlying their anticancer effects is the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[4][5][6] Inhibition of this pathway disrupts fundamental cellular processes including cell growth, proliferation, and survival.
Neurodegenerative Disorders: Modulating Cholinesterase Activity
In the context of Alzheimer's disease, the inhibition of cholinesterases, particularly butyrylcholinesterase (BChE), has been a key therapeutic strategy.[7][8] Brominated triazoles have emerged as potent BChE inhibitors.[7] The bromine substituent can enhance binding to the active site of the enzyme, leading to improved inhibitory activity.
Antimicrobial and Anti-inflammatory Applications
The utility of brominated triazoles extends to combating microbial infections and inflammation. Certain derivatives have shown promising activity against various bacterial and fungal strains.[9] Furthermore, their anti-inflammatory and analgesic properties have been demonstrated in in vivo models, suggesting their potential for treating inflammatory conditions.[10][11][12][13]
II. Synthesis of Brominated Triazoles: Step-by-Step Protocols
The synthesis of brominated triazoles can be achieved through various established chemical routes. Below are detailed protocols for the preparation of key brominated triazole intermediates.
Protocol for the Synthesis of 4,5-Dibromo-1H-1,2,3-triazole[14]
This protocol outlines the direct bromination of 1,2,3-triazole to yield the dibrominated product.
Materials:
-
1,2,3-triazole
-
Bromine (Br₂)
-
Deionized water (H₂O)
-
500 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
To a 500 mL Erlenmeyer flask, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of H₂O.
-
While stirring, slowly add Br₂ (20.0 mL, 389 mmol) over 20 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the solution to 50 °C and stir for 3 hours, during which a precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with a copious amount of water.
-
To the filtrate, add another 20.0 mL (389 mmol) of Br₂ and stir for an additional 18 hours.
-
Collect the newly formed precipitate via vacuum filtration and wash with approximately 100 mL of water.
-
Add a final 10.0 mL (194 mmol) of Br₂ to the filtrate and stir for another 18 hours.
-
Collect the last of the precipitate and wash with approximately 100 mL of water.
-
Combine all the collected product and dry in a vacuum oven to yield an off-white solid. This product is typically used without further purification.
Protocol for the Synthesis of 3,5-Dibromo-4H-1,2,4-triazole[15]
This protocol describes the synthesis of a dibrominated 1,2,4-triazole, a versatile building block for further derivatization.
Materials:
-
1H-1,2,4-triazole
-
Brominating agent (e.g., Bromine or N-bromosuccinimide)
-
Appropriate solvent (e.g., water or acetic acid)
-
Reaction flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating source
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 1H-1,2,4-triazole in the chosen solvent in a reaction flask.
-
Slowly add the brominating agent to the solution at room temperature with stirring. The stoichiometry will depend on the desired degree of bromination. For dibromination, at least two equivalents of the brominating agent are required.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Isolate the crude product by filtration or extraction, depending on the work-up procedure.
-
Purify the crude product by column chromatography to obtain the pure 3,5-dibromo-4H-1,2,4-triazole.
III. Biological Evaluation: Standard Operating Procedures
The biological activity of synthesized brominated triazoles is assessed through a series of in vitro and in vivo assays. The following are detailed protocols for common evaluation methods.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated triazole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Butyrylcholinesterase (BChE) Inhibition Assay[16][17][18][19][20]
This assay determines the inhibitory potential of brominated triazoles against BChE using Ellman's method.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
Butyrylthiocholine iodide (BTCI) solution (10 mM in buffer)
-
BChE enzyme solution (e.g., 0.2 U/mL in buffer)
-
Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution.
-
Add 50 µL of BChE solution and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of BTCI solution.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
-
IV. Quantitative Data and Structure-Activity Relationship (SAR)
The following tables summarize the biological activity of representative brominated triazoles.
Table 1: In Vitro Cytotoxicity of Brominated Triazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12b | MCF-7 (Breast) | 3.54 ± 0.265 | [1] |
| 6a | MCF-7 (Breast) | 7.989 ± 1.65 | [1] |
| Compound 4 | A-549 (Lung) | 15.65 ± 0.72 | [3] |
| Compound 5 | HeLa (Cervical) | 24.90 ± 0.62 | [3] |
Table 2: Butyrylcholinesterase (BChE) Inhibition by Brominated Triazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| 8a-10 (bromoethyl) | BuChE | 31.77 | [7][14] |
| 6k (para-bromo) | BuChE | 14.10 ± 0.40 | [8] |
The structure-activity relationship (SAR) studies often reveal that the position and number of bromine atoms on the triazole ring, as well as the nature of other substituents, significantly influence the biological activity. For instance, in some series, bromo-substituted compounds exhibit superior activity compared to their chloro- or unsubstituted counterparts.[9]
V. In Vivo Evaluation and Pharmacokinetics
Selected promising brominated triazoles from in vitro studies are advanced to in vivo animal models to assess their efficacy and pharmacokinetic profiles.
In Vivo Anti-inflammatory and Analgesic Activity[10][11][12][13][22]
Protocol (Carrageenan-induced paw edema in rats):
-
Administer the test compound or vehicle to groups of rats.
-
After a set time (e.g., 30 minutes), induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage of inhibition of edema compared to the control group.
Protocol (Acetic acid-induced writhing in mice):
-
Administer the test compound or vehicle to groups of mice.
-
After a defined period, inject a solution of acetic acid intraperitoneally.
-
Count the number of writhing responses over a specific time.
-
Calculate the percentage of protection from writhing compared to the control group.
Pharmacokinetic Parameters
Pharmacokinetic studies in animal models provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compounds. Key parameters are summarized below.
Table 3: Pharmacokinetic Parameters of Voriconazole (a triazole antifungal) in Mice [15][16]
| Parameter | Value |
| Peak Level/Dose | 0.1 to 0.2 |
| AUC/Dose | 0.1 to 0.7 |
| **Elimination Half-life (t₁/₂) ** | 0.7 to 2.9 hours |
| Protein Binding | 78% |
Note: Data for a representative triazole is provided to illustrate typical pharmacokinetic parameters. Specific data for novel brominated triazoles would be determined experimentally.
VI. Conclusion
Brominated triazoles represent a privileged scaffold in medicinal chemistry with a broad spectrum of therapeutic applications. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them attractive candidates for further drug discovery and development efforts. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.
VII. References
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Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC - PubMed Central. Available from: [Link]
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(PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - ResearchGate. Available from: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. Available from: [Link]
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New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PubMed Central. Available from: [Link]
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Identification of Compounds for Butyrylcholinesterase Inhibition - PMC - NIH. Available from: [Link]
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Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. Available from: [Link]
-
New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer's Activity - PubMed Central. Available from: [Link]
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - NIH. Available from: [Link]
-
Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone - PrepChem.com. Available from: [Link]
-
New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer's Activity | ACS Omega. Available from: [Link]
-
Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights. Available from: [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study - PMC - NIH. Available from: [Link]
-
Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine - PubMed Central. Available from: [Link]
-
(PDF) Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - ResearchGate. Available from: [Link]
-
An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed Central. Available from: [Link]
-
(PDF) An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - ResearchGate. Available from: [Link]
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Pharmacological Exploration of Triazole-based Therapeutics for Alzheimer's Disease: An Overview - PubMed. Available from: [Link]
-
Comparison of cytotoxicity among triazole derivatives against breast... - ResearchGate. Available from: [Link]
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Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Available from: [Link]
-
Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives - PubMed. Available from: [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF - ResearchGate. Available from: [Link]
-
In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC - NIH. Available from: [Link]
-
Cytotoxic potential of novel triazole-based hybrids: design, synthesis, in silico evaluation, and in vitro assessment against cancer cell lines - PubMed. Available from: [Link]
-
Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. Available from: [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. Available from: [Link]
-
(PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies - ResearchGate. Available from: [Link]
-
1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed. Available from: [Link]
-
Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships | Request PDF - ResearchGate. Available from: [Link]
-
The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Available from: [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed. Available from: [Link]
-
Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties - PMC - NIH. Available from: [Link]
-
Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed. Available from: [Link]
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC - PubMed Central. Available from: [Link]
-
Comparison of pharmacokinetic parameters of selected triazoles | Download Table. Available from: [Link]
-
In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed. Available from: [Link]
-
Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023) | Semantic Scholar. Available from: [Link]
-
An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Available from: [Link]
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Application Notes and Protocols: Strategic Functionalization of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Introduction: The Strategic Value of a Privileged Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal and agricultural chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and rigid structure which allows it to act as a bioisostere for amide or ester groups.[1][2] Compounds containing this heterocycle exhibit a vast range of biological activities, including antifungal, anticancer, and antiviral properties.[1][3]
Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate emerges as a particularly valuable building block for chemical synthesis and drug discovery.[4] Its structure presents two key handles for diversification: a reactive bromine atom at the C3 position, ideal for cross-coupling and substitution reactions, and a methyl ester at the C5 position, which can be further modified, for instance, through amidation.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary strategies for functionalizing the triazole ring at the C3 position, transforming this versatile intermediate into a diverse array of novel chemical entities. We will delve into the mechanistic rationale behind protocol choices, offering detailed, field-proven methodologies for key transformations.
Core Functionalization Strategies: A Mechanistic Overview
The reactivity of the C3-bromo substituent is the gateway to molecular diversity. The primary pathways for its transformation are dominated by palladium-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.
Diagram 1: Key functionalization pathways for the C3-bromo-triazole scaffold.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most robust and versatile methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3 position of the triazole ring.[6] The choice of catalyst, ligand, base, and solvent is critical and is dictated by the specific coupling partners.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl or vinyl-substituted triazoles by coupling the bromo-triazole with an organoboron reagent, such as a boronic acid or ester.[7][8] Its advantages include the commercial availability of a wide range of boronic acids and the generally low toxicity of the boron-containing byproducts.[9]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. It is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄. The choice of phosphine ligand is crucial; bulky, electron-rich ligands like XPhos or SPhos can accelerate the reaction, especially with challenging substrates.[10]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and prevent side reactions like ester hydrolysis.
-
Solvent: A mixture of an organic solvent (e.g., DME, Toluene, Dioxane) and water is often employed to dissolve both the organic and inorganic reagents.
Diagram 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 220.03 | 220 mg | 1.0 | Substrate |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | Coupling Partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 mg | 0.05 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | Base |
| 1,2-Dimethoxyethane (DME) | 90.12 | 8 mL | - | Solvent |
| Water (H₂O) | 18.02 | 2 mL | - | Solvent |
Step-by-Step Methodology:
-
To a 25 mL Schlenk flask, add this compound (220 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed DME (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate.
Safety Precautions: Palladium catalysts and boronic acids should be handled in a fume hood with appropriate personal protective equipment (PPE). Solvents are flammable.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is indispensable for synthesizing arylamines, a common motif in pharmaceuticals.[11] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[12]
Causality of Experimental Choices:
-
Catalyst System: The ligand is paramount in Buchwald-Hartwig amination. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are often required to promote the reductive elimination step, which is typically rate-limiting.[13]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[14]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalyst.
Diagram 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 220.03 | 220 mg | 1.0 | Substrate |
| Morpholine | 87.12 | 105 µL | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | Catalyst Precursor |
| XPhos | 476.65 | 48 mg | 0.10 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | Base |
| Toluene, anhydrous | 92.14 | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
In a glovebox, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.10 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Add the this compound (220 mg, 1.0 mmol).
-
Remove the tube from the glovebox, add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) under an inert atmosphere.
-
Seal the tube and heat in an oil bath at 100 °C for 12-18 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired 3-morpholino-triazole product.
Safety Precautions: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Pd₂(dba)₃ and phosphine ligands are air-sensitive. All manipulations should be performed under an inert atmosphere.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling reaction is the premier method for forming a C(sp²)-C(sp) bond by reacting the bromo-triazole with a terminal alkyne.[15] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[16]
Causality of Experimental Choices:
-
Palladium Catalyst: Follows a similar oxidative addition/reductive elimination cycle as other cross-couplings.
-
Copper(I) Co-catalyst: The key role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the palladium(II) complex, greatly accelerating the reaction and allowing for milder conditions.[15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and to act as a solvent.
Protocol 3: Sonogashira Coupling with Phenylacetylene
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 220.03 | 220 mg | 1.0 | Substrate |
| Phenylacetylene | 102.14 | 120 µL | 1.1 | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - | Base/Solvent |
| Tetrahydrofuran (THF) | 72.11 | 5 mL | - | Solvent |
Step-by-Step Methodology:
-
To a Schlenk flask, add the bromo-triazole (220 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL).
-
Add phenylacetylene (120 µL, 1.1 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium bromide) is often observed.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the salts and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography to afford methyl 1-methyl-3-(phenylethynyl)-1H-1,2,4-triazole-5-carboxylate.
Safety Precautions: Phenylacetylene and triethylamine are flammable and have strong odors. Copper iodide is light-sensitive.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
While less common than cross-coupling for this substrate, direct displacement of the bromide is possible using potent nucleophiles. The electron-deficient nature of the 1,2,4-triazole ring, further activated by the C5-ester group, facilitates this reaction.[17]
Causality of Experimental Choices:
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The bromide is then expelled to restore aromaticity.[18][19]
-
Nucleophile: Strong nucleophiles are required, such as sodium methoxide (NaOMe) or sodium thiomethoxide (NaSMe).
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the nucleophilic salt but not the nucleophile itself, enhancing its reactivity.
Diagram 4: Simplified workflow for the Nucleophilic Aromatic Substitution (SNAr) reaction.
Protocol 4: SNAr with Sodium Methoxide
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 220.03 | 220 mg | 1.0 | Substrate |
| Sodium Methoxide (NaOMe) | 54.02 | 81 mg | 1.5 | Nucleophile |
| Dimethylformamide (DMF), anhydrous | 73.09 | 5 mL | - | Solvent |
Step-by-Step Methodology:
-
Dissolve the bromo-triazole (220 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere.
-
Add sodium methoxide (81 mg, 1.5 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, carefully pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield methyl 3-methoxy-1-methyl-1H-1,2,4-triazole-5-carboxylate.
Safety Precautions: Sodium methoxide is a strong base and is highly corrosive and moisture-sensitive. DMF is a combustible liquid and a suspected teratogen.
Conclusion
This compound is a high-potential building block whose value is fully realized through strategic chemical modification. Palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, offer the most reliable and versatile routes for introducing a wide range of aryl, amino, and alkynyl functionalities. For specific applications requiring heteroatom linkages, nucleophilic aromatic substitution provides a more direct, albeit more limited, alternative. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to confidently and efficiently leverage this scaffold in the synthesis of novel molecules for pharmaceutical, agrochemical, and materials science applications.
References
- Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate.
- Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evalu
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- 3-Bromo-1H-1,2,4-triazole: A Fundamental Component in Advanced Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central (PMC)
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions.
- Nucleophilic Arom
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Exploring The Synthesis of 1,2,4-Triazole Derivatives: A Comprehensive Review. DergiPark.
- Buchwald–Hartwig amin
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- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
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- 3. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of Methyl 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate in the Synthesis of Advanced Agrochemicals
Introduction: The Central Role of the 1,2,4-Triazole Moiety in Modern Crop Protection
The 1,2,4-triazole heterocycle is a cornerstone in the design of modern agrochemicals, particularly systemic fungicides and herbicides. Its presence in a molecule can confer a range of desirable properties, including potent biological activity, favorable systemic mobility within the plant, and a unique mode of action. Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate emerges as a highly versatile and strategic building block for the synthesis of these complex agrochemicals. Its specific substitution pattern—a reactive bromine atom at the 3-position, a methyl group on the triazole nitrogen, and a carboxylate group at the 5-position—offers multiple avenues for synthetic elaboration, enabling the construction of a diverse array of potent active ingredients.
This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on its utility in preparing next-generation herbicides. We will delve into the mechanistic rationale behind its reactivity and provide detailed protocols for its conversion into advanced agrochemical scaffolds.
Core Principles of Reactivity and Synthetic Strategy
The synthetic utility of this compound is primarily dictated by the reactivity of the C-Br bond at the 3-position of the triazole ring. This bond is amenable to a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl substituents, which are often crucial for tuning the biological activity and selectivity of the final agrochemical product.
Furthermore, the methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing an additional handle for molecular modification or for linking the triazole moiety to other fragments of the target molecule. The N-methyl group at the 1-position is a common feature in many bioactive triazole-containing compounds, often contributing to enhanced metabolic stability and target site binding.
A key application of this intermediate is in the synthesis of sulfonylurea herbicides. These herbicides are potent inhibitors of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants. The general structure of a sulfonylurea herbicide consists of an aryl or heteroaryl group, a sulfonylurea bridge, and a heterocyclic moiety, which is often a triazole or a pyrimidine.
The following sections will detail a representative synthetic pathway for the utilization of this compound in the synthesis of a sulfonylurea herbicide, drawing upon established principles of heterocyclic and organometallic chemistry.
Application in the Synthesis of Sulfonylurea Herbicides: A Proposed Pathway
While direct, publicly available, step-by-step protocols for the synthesis of a specific commercial herbicide from this compound are proprietary, a chemically sound and illustrative synthetic route can be constructed based on known reactions of similar heterocyclic systems and the general synthesis of sulfonylurea herbicides. This proposed pathway highlights the strategic importance of the bromo-triazole intermediate.
A plausible target molecule is a sulfonylurea herbicide where the 1-methyl-1H-1,2,4-triazole-5-carboxylate moiety is linked to a substituted phenylsulfonyl group. The synthesis can be envisioned in two main stages:
-
Functionalization of the Triazole Ring: Introduction of a suitable linking group at the 3-position via a cross-coupling reaction.
-
Formation of the Sulfonylurea Bridge: Coupling of the functionalized triazole with a substituted phenylsulfonyl isocyanate.
Below is a detailed, hypothetical, yet mechanistically sound protocol for such a synthesis.
Part 1: Synthesis of a Key Triazole Intermediate via Suzuki-Miyaura Cross-Coupling
The initial step involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl ring at the 3-position of the triazole. This reaction is a powerful and widely used method for the formation of C-C bonds.
Caption: Suzuki-Miyaura cross-coupling workflow.
Detailed Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Catalyst Addition: Purge the flask with nitrogen for 15 minutes. Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired methyl 1-methyl-3-(substituted-phenyl)-1H-1,2,4-triazole-5-carboxylate.
Causality and Experimental Choices:
-
Catalyst: Palladium catalysts are essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.
-
Base: The base is required to activate the boronic acid and facilitate the transmetalation step.
-
Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic-soluble reactants and the inorganic base. Degassing is crucial to prevent the oxidation of the palladium(0) catalyst.
Part 2: Hydrolysis of the Ester and Formation of the Sulfonylurea Bridge
The resulting coupled product is then hydrolyzed to the carboxylic acid, which is subsequently converted to the final sulfonylurea herbicide.
Caption: Pathway to sulfonylurea herbicide formation.
Detailed Protocol 2: Hydrolysis and Sulfonylurea Formation
-
Ester Hydrolysis:
-
Dissolve the methyl 1-methyl-3-(substituted-phenyl)-1H-1,2,4-triazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
-
-
Formation of the Sulfonylurea Bridge (via Sulfonyl Isocyanate):
-
This is a representative method; other coupling strategies exist.
-
To a solution of a substituted phenylsulfonamide (1.0 eq) in an aprotic solvent (e.g., dichloromethane), add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at 0 °C to generate the corresponding sulfonyl isocyanate in situ.
-
In a separate flask, dissolve the 1-methyl-3-(substituted-phenyl)-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in anhydrous THF and add a base (e.g., sodium hydride) to form the carboxylate salt.
-
Slowly add the solution of the sulfonyl isocyanate to the carboxylate salt solution and allow the reaction to proceed at room temperature.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and purify by recrystallization or column chromatography to obtain the final sulfonylurea herbicide.
-
Trustworthiness and Self-Validating System:
Each step of the described protocols includes standard monitoring techniques (TLC, LC-MS) to ensure the reaction is proceeding as expected and to confirm the identity of the intermediates and the final product. The purification methods are standard laboratory procedures designed to isolate the desired compound with high purity. The choice of reagents and reaction conditions is based on well-established and reliable organic chemistry transformations.
Data Presentation: Key Reaction Parameters
| Reaction Step | Key Reagents | Catalyst/Promoter | Solvent | Temperature | Typical Yield |
| Suzuki-Miyaura Coupling | This compound, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 80-100 °C | 70-90% |
| Ester Hydrolysis | Coupled Ester | LiOH | THF/Water | Room Temp. | >95% |
| Sulfonylurea Formation | Carboxylic Acid, Phenylsulfonamide | Phosgene equivalent, Base | Dichloromethane, THF | 0 °C to Room Temp. | 60-80% |
Conclusion and Future Perspectives
This compound is a valuable and strategically important intermediate in the synthesis of advanced agrochemicals. Its well-defined reactivity, particularly at the C-Br bond, allows for the efficient construction of complex molecular architectures through modern synthetic methods like palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide demonstrate a plausible and efficient pathway for the synthesis of potent sulfonylurea herbicides. As the demand for more selective, effective, and environmentally benign crop protection agents continues to grow, the importance of versatile building blocks like this compound in the discovery and development of new agrochemicals is set to increase. Further exploration of its reactivity will undoubtedly lead to the discovery of novel classes of bioactive molecules for agriculture.
References
- At present, no direct citations for a complete, published synthesis of a commercial agrochemical starting from this compound are available in the public domain. The synthetic protocols provided are based on established chemical principles and analogous transformations found in the broader chemical literature and patent landscape for heterocyclic and agrochemical synthesis. For foundational concepts, please refer to standard organic chemistry textbooks and reviews on cross-coupling reactions and herbicide synthesis.
Application Note: A Strategic Guide to Developing Structure-Activity Relationship (SAR) Studies Using Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate Analogues
Introduction: The Privileged Role of 1,2,4-Triazoles in Medicinal Chemistry
The 1,2,4-triazole ring is a cornerstone scaffold in modern drug discovery, recognized for its metabolic stability, favorable physicochemical properties, and its capacity to engage in various non-covalent interactions such as hydrogen bonding and metal coordination.[1] This five-membered heterocycle is a key component in numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), and anticancer agents (e.g., Letrozole, Anastrozole).[1][2] The triazole nucleus serves not only as a pharmacophore but also as a versatile synthetic hub for creating large, diverse chemical libraries essential for robust Structure-Activity Relationship (SAR) studies.[3][4][5][6]
This guide provides a comprehensive framework for designing and executing an SAR campaign starting from a highly functionalized and strategically designed building block: methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate . We will explore its synthetic utility, outline detailed protocols for analogue generation, and propose a workflow for biological evaluation and data interpretation.
The Core Scaffold: A Platform for Rapid Diversification
The selection of a starting material is a critical decision in any medicinal chemistry program. This compound (CAS 1559067-56-9) is an ideal scaffold for several reasons:[7]
-
Two Orthogonal Reactive Sites: It possesses two distinct and chemically addressable positions for diversification. The C3-bromo group is primed for metal-catalyzed cross-coupling reactions, while the C5-methyl carboxylate allows for modifications via hydrolysis and subsequent amide bond formation or bioisosteric replacement.
-
Locked Regioisomer: The N1-methyl group prevents isomerization, ensuring that all subsequent analogues are derived from a single, well-defined regioisomer, which simplifies SAR interpretation.
-
"Drug-like" Properties: The core structure is relatively small and polar, providing a good starting point for building molecules that adhere to established guidelines for oral bioavailability (e.g., Lipinski's Rule of Five).
The overall strategy involves a systematic exploration of the chemical space around these two diversification points to identify key structural features that govern biological activity.
Figure 1: A comprehensive workflow for an iterative SAR campaign.
Analogue Design & Synthetic Strategy
The core of the SAR study is the rational design and synthesis of analogues. We will focus on two primary vectors of modification on the triazole scaffold.
Figure 2: Key diversification points on the triazole scaffold.
Vector 1: Modifications at the C3-Position via Cross-Coupling
The C3-bromo substituent is a versatile handle for introducing a wide array of chemical functionalities, primarily through palladium-catalyzed cross-coupling reactions.[8][9][10] These reactions are cornerstones of modern medicinal chemistry due to their reliability, functional group tolerance, and the commercial availability of diverse building blocks.
This protocol allows for the introduction of various aryl and heteroaryl groups.
-
Reaction Setup: To an oven-dried microwave vial, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.), and a palladium catalyst/ligand system.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Heat the mixture to 80-110 °C for 2-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This protocol is used to introduce primary or secondary amines, creating C-N bonds.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as NaOt-Bu or LHMDS (1.5 equiv.), a palladium precatalyst (e.g., G3-XPhos, 0.02 equiv.), and the corresponding ligand.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to 90-120 °C until the starting material is consumed (monitor by LC-MS).
-
Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
Vector 2: Modifications at the C5-Carboxylate Position
The C5-ester provides an entry point for modulating polarity, hydrogen bonding potential, and pharmacokinetic properties. A common strategy is to convert the ester into a diverse panel of amides.
-
Hydrolysis: Dissolve the starting ester (1.0 equiv.) in a mixture of THF and water (e.g., 3:1). Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) and stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC/LC-MS until the starting material is fully consumed.
-
Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extraction: Extract the carboxylic acid product with ethyl acetate. If the product is highly polar, it may precipitate upon acidification and can be collected by filtration.
-
Drying: Dry the organic extracts over Na₂SO₄, filter, and evaporate to yield the carboxylic acid, which is often used in the next step without further purification.
-
Activation: Dissolve the carboxylic acid from Protocol 3 (1.0 equiv.) in an anhydrous solvent like DMF or CH₂Cl₂. Add a coupling agent such as HATU or HOBt/EDC (1.2 equiv.) and a tertiary amine base like DIPEA (3.0 equiv.). Stir for 15-30 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) to the activated mixture.
-
Reaction: Stir at room temperature for 4-24 hours.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry, concentrate, and purify by column chromatography or preparative HPLC.
The carboxylic acid functional group can sometimes lead to poor membrane permeability or rapid metabolic clearance.[15] Replacing it with a bioisostere—a group with similar steric and electronic properties—is a powerful strategy to overcome these liabilities.[16][17] For instance, a 1H-tetrazole is a well-established non-classical bioisostere for a carboxylic acid, maintaining a similar acidic pKa while often improving pharmacokinetic profiles.[18][19]
Biological Evaluation Strategy
The synthesized analogues must be evaluated in relevant biological assays to establish the SAR. The choice of assay is target-dependent, but a tiered screening approach is generally effective.
Protocol 5: Example In Vitro Biochemical Assay (e.g., Kinase Inhibition)
This assay measures the direct interaction of a compound with a purified protein target.
-
Assay Preparation: Prepare a buffer solution appropriate for the target enzyme. Use 384-well plates for high-throughput screening.
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense them into the assay plates using an acoustic liquid handler.
-
Enzyme/Substrate Addition: Add the purified enzyme to the wells, followed by a short pre-incubation with the compounds (e.g., 15 minutes at RT).
-
Reaction Initiation: Initiate the reaction by adding the substrate and ATP (often radiolabeled or coupled to a fluorescent readout system).
-
Incubation & Termination: Incubate for a defined period (e.g., 60 minutes). Terminate the reaction.
-
Detection: Measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a plate reader.[20][21]
-
Data Analysis: Calculate the percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 6: Example Cell-Based Assay (e.g., MTT Antiproliferative Assay)
This assay assesses the effect of a compound on the viability or proliferation of cultured cells.[22]
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.[1][2]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Interpretation & SAR Analysis
The ultimate goal is to correlate changes in chemical structure with changes in biological activity. Data should be organized systematically to facilitate this analysis.
Table 1: Hypothetical SAR Data for a Series of Triazole Analogues
| Compound | R¹ (at C3) | R² (at C5) | Biochemical IC₅₀ (nM) | Cellular GI₅₀ (µM) |
| 1a | -Br (Starting Material) | -CO₂Me | >10,000 | >50 |
| 2a | 4-Fluorophenyl | -CO₂Me | 850 | 15.2 |
| 2b | 4-Chlorophenyl | -CO₂Me | 430 | 8.1 |
| 2c | 4-Methoxyphenyl | -CO₂Me | 2,100 | 25.6 |
| 2d | 2-Thienyl | -CO₂Me | 670 | 11.5 |
| 3a | 4-Chlorophenyl | -CONH₂ | 350 | 5.5 |
| 3b | 4-Chlorophenyl | -CONH(Me) | 390 | 6.2 |
| 3c | 4-Chlorophenyl | -CONH(Cyclopropyl) | 150 | 1.8 |
| 3d | 4-Chlorophenyl | -COOH | 480 | >50 (poor perm.) |
-
C3 Position: Substitution at the C3 position is critical for activity (compare 1a to others). Electron-withdrawing halogens on the phenyl ring (2b vs. 2a ) appear to be beneficial, while electron-donating groups are detrimental (2c ). A heteroaromatic ring like thiophene is well-tolerated (2d ).
-
C5 Position: Converting the ester to an amide retains or improves activity (3a vs. 2b ). Small, lipophilic substituents on the amide nitrogen appear to be highly favorable (3c ). The free carboxylic acid (3d ) has good biochemical potency but poor cellular activity, likely due to low membrane permeability, validating the rationale for derivatization.
Figure 3: A decision tree for iterative analogue design based on initial SAR.
Conclusion
The this compound scaffold represents a powerful and versatile starting point for conducting rigorous SAR studies. By leveraging modern synthetic methods like palladium-catalyzed cross-coupling and established medicinal chemistry strategies such as amide bond formation and bioisosteric replacement, research teams can efficiently generate diverse libraries of analogues. A systematic approach to biological evaluation and data analysis, as outlined in this guide, will enable the rapid identification of potent compounds and the development of clear structure-activity relationships, ultimately accelerating the journey from initial hit to viable drug candidate.
References
-
Carlsson, J., Tosh, D. K., Phan, K., Gao, Z. G., & Jacobson, K. A. (2012). Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(9), 715–720. [Link]
-
O'Brien, C. J., Kantchev, E. A. B., Valente, C., Hadei, N., Chass, G. A., Lough, A., Hopkinson, A. C., & Organ, M. G. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Organic & Biomolecular Chemistry, 4(13), 2587-2597. [Link]
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Jadhav, S., et al. (2015). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 245-250. [Link]
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Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]
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Abdel-Ghani, T. M., et al. (2022). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Journal of Chemistry, 2022, 1-16. [Link]
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Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]
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Kumar, R., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 65-71. [Link]
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Stanton, R. A., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. [Link]
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Carlsson, J., et al. (2012). Structure-activity relationships and molecular modeling of 1,2,4-triazoles as adenosine receptor antagonists. ACS Medicinal Chemistry Letters, 3(9), 715-720. [Link]
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Organ, M. G., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry–A European Journal, 12(18), 4749-4755. [Link]
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ResearchGate. (2022). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. [Link]
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ResearchGate. (2022). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. [Link]
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ResearchGate. (2006). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. [Link]
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Bozorov, K., Zhao, J., & Aisa, H. A. (2019). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 14(11), 1137-1152. [Link]
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Chem-Space. Bioisosteric Replacements. [Link]
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Douglas, J. J., et al. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters, 23(17), 6826–6831. [Link]
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Dias, D. A., Urban, S., & Roessner, U. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2049. [Link]
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Mondal, P., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(12), 1509-1518. [Link]
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Peng, Y. (2023). Biological Assays: Innovations and Applications. Journal of Biological Research & Development. [Link]
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Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future Science OA, 3(3), FSO195. [Link]
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O'Keeffe, S., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(15), 2503-2515. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Introduction: The Strategic Importance of Functionalized 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including metabolic stability and capacity for hydrogen bonding, contribute to favorable pharmacokinetic and pharmacodynamic profiles.[2] Consequently, derivatives of 1,2,4-triazole have been successfully developed into antifungal, anticancer, antiviral, and anti-inflammatory drugs.[3][4]
The targeted functionalization of the triazole ring is paramount for the modulation of biological activity. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of diverse substituents onto the heterocyclic core.[5] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of a key building block, methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate . This substrate offers a reactive handle at the C3 position for the introduction of aryl, vinyl, alkynyl, and amino moieties, paving the way for the synthesis of novel compounds with potential therapeutic applications.
Synthesis of the Starting Material: this compound
A common synthetic route to the title compound involves the multi-step synthesis starting from commercially available reagents. A general, plausible pathway is outlined below, based on established methodologies for the synthesis of similar 1,2,4-triazole derivatives.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for the preparation of the target triazole.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-substituted triazoles. The reaction of this compound with various boronic acids or their derivatives provides access to a wide range of functionalized products.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water (4:1) or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (5 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) |
| Base | K₂CO₃ (2 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ (3 equiv) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane | Toluene |
| Temperature | 90 °C | 100 °C | 110 °C |
| Time | 12 h | 16 h | 10 h |
Protocol Insights:
-
The choice of palladium catalyst and ligand is crucial. For electron-rich arylboronic acids, a simple catalyst like Pd(PPh₃)₄ may suffice. For more challenging couplings, particularly with sterically hindered boronic acids, more advanced catalyst systems with bulky phosphine ligands like SPhos or XPhos are often beneficial.[6]
-
The base plays a critical role in the transmetalation step by activating the boronic acid.[7] The choice of base can influence the reaction rate and yield. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.
-
The reaction is typically performed under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst.
Part 2: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction enables the arylation of alkenes, providing a direct route to vinyl-substituted 1,2,4-triazoles. This reaction is particularly useful for the synthesis of precursors for polymerization and for the introduction of functionalized side chains.
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Detailed Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., DMF, acetonitrile, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, alkene, and base via syringe.
-
Seal the tube and heat the mixture in an oil bath at 100-120 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Condition 1 | Condition 2 |
| Catalyst/Ligand | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | PdCl₂(PPh₃)₂ (5 mol%) |
| Alkene | Styrene (1.2 equiv) | Butyl acrylate (1.5 equiv) |
| Base | Et₃N (2 equiv) | K₂CO₃ (2.5 equiv) |
| Solvent | DMF | Acetonitrile |
| Temperature | 110 °C | 120 °C |
| Time | 18 h | 24 h |
Protocol Insights:
-
The Heck reaction is often sensitive to steric hindrance on the alkene. Electron-deficient alkenes, such as acrylates, tend to react more readily.[8]
-
The choice of base is important to neutralize the HBr generated during the catalytic cycle. Organic bases like triethylamine or inorganic bases like potassium carbonate are commonly employed.
-
For less reactive aryl bromides, higher temperatures and more robust catalyst systems may be necessary. Microwave irradiation can sometimes accelerate the reaction.[9]
Part 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling is the premier method for introducing alkynyl groups onto the triazole ring, leading to the formation of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis.
Catalytic Cycle of the Sonogashira Coupling
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Application Note and Protocol for the Scale-Up Synthesis of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Introduction: The Significance of a Versatile Heterocyclic Building Block
Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a key heterocyclic scaffold of significant interest to researchers and professionals in drug development and materials science. The unique arrangement of nitrogen atoms in the 1,2,4-triazole ring imparts a range of desirable physicochemical properties, including the ability to participate in hydrogen bonding and coordinate with metal ions. The strategic placement of a bromo substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular architectures. This compound serves as a critical intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.
This guide provides a comprehensive and in-depth protocol for the scale-up synthesis of this compound. The presented methodology is designed to be robust, scalable, and prioritizes safety, particularly in the handling of potentially hazardous intermediates.
Synthetic Strategy: A Two-Step Approach to a Key Intermediate
The synthesis of the target molecule is achieved through a reliable two-step sequence, commencing with the formation of the key precursor, methyl 3-amino-1-methyl-1H-1,2,4-triazole-5-carboxylate, followed by a Sandmeyer bromination.
Step 1: Synthesis of Methyl 3-amino-1-methyl-1H-1,2,4-triazole-5-carboxylate
The initial phase of the synthesis focuses on the construction of the substituted aminotriazole ring. This is accomplished through the cyclization of aminoguanidine with a suitable dicarbonyl equivalent, followed by regioselective N-methylation and esterification. The choice of reagents and reaction conditions is critical to ensure high yield and the desired regioselectivity of the methylation step.
Step 2: Sandmeyer Bromination
The second and final step involves the conversion of the 3-amino group to a bromo substituent via a Sandmeyer reaction. This classic transformation proceeds through the diazotization of the primary amino group with nitrous acid, generated in situ from sodium nitrite and a strong mineral acid at low temperatures. The resulting diazonium salt is then treated with a copper(I) bromide solution to yield the desired bromo-triazole. Given the potential instability of diazonium salts, strict adherence to safety protocols is paramount during this stage, especially in a scale-up scenario.[1][2][3]
Experimental Protocols
Part 1: Synthesis of Methyl 3-amino-1-methyl-1H-1,2,4-triazole-5-carboxylate
This multi-step, one-pot procedure is adapted from established methodologies for the synthesis of substituted 3-amino-1,2,4-triazoles.[4][5][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Moles |
| Aminoguanidine bicarbonate | 136.11 | 136.1 g | 1.0 |
| Diethyl oxalate | 146.14 | 146.1 g (140 mL) | 1.0 |
| Sodium methoxide | 54.02 | 54.0 g | 1.0 |
| Methanol | 32.04 | 1.5 L | - |
| Methyl iodide | 141.94 | 156.1 g (68.8 mL) | 1.1 |
| Acetic acid | 60.05 | As needed | - |
| Diethyl ether | 74.12 | As needed for washing | - |
Procedure:
-
Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend aminoguanidine bicarbonate (136.1 g, 1.0 mol) in methanol (1.0 L).
-
Cyclization: To the stirred suspension, add a solution of sodium methoxide (54.0 g, 1.0 mol) in methanol (250 mL) dropwise over 30 minutes. After the addition is complete, slowly add diethyl oxalate (146.1 g, 1.0 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Methylation: Cool the reaction mixture to room temperature. Add methyl iodide (156.1 g, 1.1 mol) dropwise, ensuring the temperature does not exceed 30 °C. Stir the mixture at room temperature overnight.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water (1 L) to the residue and stir for 30 minutes.
-
Neutralize the solution to pH 6-7 with glacial acetic acid.
-
Cool the mixture in an ice bath for 2 hours to facilitate precipitation.
-
Collect the solid product by filtration and wash with cold water (2 x 200 mL) and then with cold diethyl ether (2 x 100 mL).
-
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 70-80% Appearance: White to off-white solid.
Part 2: Scale-Up Synthesis of this compound via Sandmeyer Reaction
Core Directive: Safety First
The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to decompose in an uncontrolled manner.[1][2][3] Strict adherence to the following safety precautions is mandatory:
-
Temperature Control: The diazotization step must be carried out at 0-5 °C. Exceeding this temperature range significantly increases the risk of uncontrolled decomposition.
-
Slow Addition: The sodium nitrite solution must be added slowly and portion-wise to maintain the low reaction temperature.
-
Quenching: A solution of sulfamic acid should be readily available to quench any excess nitrous acid.
-
Ventilation: The reaction should be performed in a well-ventilated fume hood to safely vent any evolved nitrogen gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. For scale-up, a blast shield is highly recommended.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) | Moles |
| Methyl 3-amino-1-methyl-1H-1,2,4-triazole-5-carboxylate | 156.14 | 78.1 g | 0.5 |
| Hydrobromic acid (48% aq.) | 80.91 | 350 mL | ~3.0 |
| Sodium nitrite | 69.00 | 38.0 g | 0.55 |
| Copper(I) bromide | 143.45 | 79.0 g | 0.55 |
| Dichloromethane | 84.93 | 1 L for extraction | - |
| Saturated sodium bicarbonate solution | - | As needed for washing | - |
| Brine | - | As needed for washing | - |
| Anhydrous magnesium sulfate | 120.37 | As needed for drying | - |
Procedure:
-
Diazotization:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl 3-amino-1-methyl-1H-1,2,4-triazole-5-carboxylate (78.1 g, 0.5 mol) in 48% hydrobromic acid (350 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (38.0 g, 0.55 mol) in water (100 mL) and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred triazole solution over a period of 1-1.5 hours, maintaining the internal temperature between 0-5 °C.
-
-
Preparation of Copper(I) Bromide Solution:
-
In a separate 1 L flask, dissolve copper(I) bromide (79.0 g, 0.55 mol) in 48% hydrobromic acid (150 mL). Cool this solution to 0-5 °C.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to keep the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a 2 L separatory funnel and extract with dichloromethane (3 x 300 mL).
-
Combine the organic layers and wash sequentially with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.[7][8] Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with cold hexanes, and dry under vacuum.
-
Expected Yield: 65-75% Appearance: White to pale yellow crystalline solid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the two-step synthesis.
Expertise & Experience: Causality Behind Experimental Choices
The selection of this synthetic route and the specific reaction conditions are based on established principles of heterocyclic chemistry and process safety.
-
Regioselectivity in N-Methylation: The methylation of the triazole ring is directed to the N1 position due to the electronic nature of the ring and the reaction conditions. The initial cyclization forms the 3-amino-5-carboxy-1,2,4-triazole anion, and subsequent alkylation with methyl iodide proceeds preferentially at the more nucleophilic N1 position. Alternative methylation strategies could lead to a mixture of N1 and N2 isomers, complicating purification.
-
Choice of Brominating Agent: Copper(I) bromide is the classic and most reliable reagent for the Sandmeyer bromination. It facilitates the radical-mediated replacement of the diazonium group with a bromide ion, leading to high yields and clean conversion.
-
Temperature Control in Diazotization: The low temperature (0-5 °C) is crucial for the stability of the diazonium salt intermediate. At higher temperatures, the diazonium salt can decompose prematurely, leading to side reactions and a decrease in yield, and more critically, posing a significant safety hazard due to rapid gas evolution and potential for explosion.[1][3]
-
Acidic Medium: The use of hydrobromic acid serves a dual purpose: it acts as the acid catalyst for the in-situ generation of nitrous acid from sodium nitrite and also provides the bromide counter-ion for the diazonium salt and the bromide nucleophile for the final substitution.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through in-process controls and characterization of the final product.
-
TLC Monitoring: The progress of both the cyclization and Sandmeyer reactions can be effectively monitored by Thin Layer Chromatography. This allows for the determination of reaction completion and helps in identifying the presence of any significant side products.
-
Spectroscopic Analysis: The identity and purity of the intermediate and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data will validate the successful formation of the target molecule.
-
Melting Point Determination: A sharp melting point for the final crystalline product is a good indicator of its purity.
References
-
Organic Syntheses. 3-amino-1h-1,2,4-triazole. Available at: [Link].
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-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(3), 1337-1345. Available at: [Link].
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-
Cui, M., et al. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(15), 9654–9662. Available at: [Link].
-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link].
-
YouTube. Sandmeyer Reaction - experimental procedure and set up. Available at: [Link].
-
YouTube. recrystallization & purification of N-bromosuccinimide. Available at: [Link].
-
YouTube. Esterification--Making Esters from Carboxylic Acids. Available at: [Link].
-
ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link].
-
ACS Publications. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Available at: [Link].
-
ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link].
-
MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. Available at: [Link].
-
NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link].
-
The Royal Society of Chemistry. Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Available at: [Link].
-
ResearchGate. (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Available at: [Link].
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-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link].
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and reproducibility of this important heterocyclic building block. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing a robust framework for troubleshooting and optimization.
Understanding the Synthetic Challenge
The synthesis of substituted 1,2,4-triazoles can be complex, often involving multi-step sequences where yield can be lost at various stages.[1][2] The target molecule, this compound, requires careful control over regioselectivity and reaction conditions to avoid common pitfalls such as the formation of N-methyl isomers and challenges associated with the introduction of functional groups onto the triazole core.[3]
A common and effective synthetic strategy involves the formation of the carboxylic acid precursor, followed by a final esterification step. This guide is structured around troubleshooting these key stages.
Overall Synthetic Workflow
The synthesis can be logically divided into two major phases: the construction of the core intermediate and its subsequent conversion to the final product.
Caption: Decision tree for troubleshooting low esterification yields.
Comparison of Esterification Methods
| Feature | Fischer Esterification | Thionyl Chloride Method |
| Reagents | Carboxylic Acid, Methanol, Strong Acid (e.g., H₂SO₄) | Carboxylic Acid, Thionyl Chloride (SOCl₂), Methanol |
| Reaction Type | Equilibrium | Non-Equilibrium |
| Typical Yield | 40-60% (without water removal) | >90% |
| Pros | Inexpensive reagents, simple setup. | High yield, irreversible, byproducts are gases. [3] |
| Cons | Reversible, often incomplete, requires harsh acidic conditions. [4] | SOCl₂ is corrosive and moisture-sensitive, requires careful handling. |
Optimized Experimental Protocol: Esterification via Acyl Chloride
This protocol describes a high-yield procedure for the conversion of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid to its methyl ester.
Materials:
-
3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous Methanol (used as solvent)
-
Toluene (optional, for azeotropic removal of SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), suspend the carboxylic acid (1.0 eq) in a minimal amount of toluene (optional).
-
Acyl Chloride Formation: Cool the flask in an ice bath (0 °C). Slowly add thionyl chloride (2.0 eq) dropwise via a syringe. Caution: The reaction is exothermic and releases HCl and SO₂ gas.
-
After the addition is complete, remove the ice bath and gently heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The suspension should become a clear solution, indicating the formation of the acyl chloride.
-
Removal of Excess SOCl₂: Cool the reaction to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporator). Co-evaporating with toluene once or twice can help remove the last traces of SOCl₂.
-
Esterification: Cool the resulting crude acyl chloride residue in an ice bath. Carefully and slowly add anhydrous methanol. A highly exothermic reaction will occur. Once the initial reaction subsides, allow the mixture to stir at room temperature for 1-2 hours or until TLC/LC-MS analysis indicates complete conversion.
-
Workup: Concentrate the methanolic solution under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane.
-
Carefully wash the organic layer with cold saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes any residual acid.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
FAQ 1: What is a realistic overall yield for this multi-step synthesis? A realistic overall yield depends heavily on the efficiency of each step. While individual steps like the thionyl chloride esterification can exceed 90%, earlier steps like the carboxylation may be lower. A well-optimized, multi-step synthesis of a complex heterocycle might have an overall yield in the range of 20-40%.
FAQ 2: What are the most important analytical techniques for monitoring this synthesis?
-
Thin-Layer Chromatography (TLC): Essential for rapid, qualitative monitoring of reaction progress (disappearance of starting material and appearance of product).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the mass of the desired product and intermediates at each stage, helping to identify side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and key intermediates. It is crucial for ensuring the correct regiochemistry of methylation and substitution.
FAQ 3: Are there alternative routes to forming the 1,2,4-triazole ring itself? Yes, there is a wide variety of methods for synthesizing the 1,2,4-triazole core. [5][6]These include reactions of amidines with hydrazines, cyclization of amidrazones, and copper-catalyzed reactions. [2][7]The choice of route often depends on the desired substitution pattern and the availability of starting materials. For complex targets, a linear synthesis building upon a simple triazole, as outlined here, is often the most practical approach.
References
- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form
-
Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? ResearchGate. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid. Appretech Scientific Limited. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. isres.org [isres.org]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylation of 3-bromo-1H-1,2,4-triazole-5-carboxylate
Welcome to the technical support center for the N-methylation of 3-bromo-1H-1,2,4-triazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction: The Challenge of Regioselectivity
The N-methylation of 1,2,4-triazoles is a common synthetic step, but it is often complicated by a lack of regioselectivity. The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4) that can potentially be methylated, leading to a mixture of isomers. The distribution of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent, as well as the electronic and steric properties of the substituents on the triazole ring.[1][2][3][4]
This guide will focus on the specific challenges associated with the N-methylation of 3-bromo-1H-1,2,4-triazole-5-carboxylate and provide practical solutions to help you control the reaction's outcome and effectively characterize your products.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-methylation of 3-bromo-1H-1,2,4-triazole-5-carboxylate.
Multiple Spots on TLC: Identifying the N-Methylated Isomers
Question: My reaction mixture shows multiple spots on the TLC plate after N-methylation. How can I determine which spot corresponds to the desired N1-methyl isomer and which are the N2- and N4-methyl side products?
Answer: The formation of multiple N-methylated isomers is the most common issue in this reaction. The key to resolving this is a combination of careful chromatographic separation and spectroscopic analysis.
Identification Strategy:
-
Chromatographic Separation: The different N-methyl isomers will likely have different polarities and can often be separated by column chromatography on silica gel.[5] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the isomers.
-
Spectroscopic Analysis (NMR):
Workflow for Isomer Identification:
Frequently Asked Questions (FAQs)
Q1: What is the expected major N-methylated isomer for 3-bromo-1H-1,2,4-triazole-5-carboxylate?
A1: For many 1,2,4-triazoles, alkylation at the N1 position is often favored. [5]However, the regioselectivity is highly dependent on the reaction conditions. The electronic effect of the bromo and carboxylate substituents on the triazole ring will also influence the nucleophilicity of the different nitrogen atoms. It is crucial to experimentally determine the isomer ratio in your specific reaction.
Q2: Which analytical techniques are best for separating and quantifying the N-methylated isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most suitable technique for both separating and quantifying the different isomers. [10][11][12]A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point for method development. The relative peak areas in the chromatogram can be used to determine the isomer ratio. NMR can also be used for quantification if the signals for each isomer are well-resolved.
Q3: How can I improve the regioselectivity of the N-methylation reaction to favor the N1-isomer?
A3: While achieving complete regioselectivity can be challenging, you can often influence the isomer ratio by modifying the reaction conditions:
| Parameter | Condition to Favor N1-Alkylation (General Guideline) | Rationale |
| Base | Weaker, non-nucleophilic bases (e.g., DBU, K₂CO₃) | Stronger bases can lead to the formation of a dianion, which may alter the regioselectivity. |
| Solvent | Aprotic solvents (e.g., DMF, acetonitrile, THF) | Protic solvents can solvate the triazole anion and influence the site of methylation. |
| Temperature | Lower temperatures | May favor the thermodynamically more stable N1-isomer. |
Table 1. General guidelines for influencing regioselectivity in 1,2,4-triazole N-alkylation.
Q4: Can I use a different methylating agent besides methyl iodide?
A4: Yes, other methylating agents can be used, and they may influence the regioselectivity. Dimethyl sulfate is another common and potent methylating agent. "Greener" alternatives like dimethyl carbonate can also be considered, although they may require different reaction conditions (e.g., higher temperatures or specific catalysts). [13]
Experimental Protocols
General Protocol for N-Methylation of 3-bromo-1H-1,2,4-triazole-5-carboxylate
This protocol is a starting point and may require optimization for your specific needs.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1H-1,2,4-triazole-5-carboxylate (1 equivalent).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF or acetonitrile, approximately 10 mL per gram of starting material).
-
Base Addition: Add the base (e.g., potassium carbonate, 1.5 equivalents) to the suspension.
-
Methylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methyl iodide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
HPLC Method for Isomer Separation
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B and gradually increase it over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
References
-
Árpád, M., et al. (2022). Methyl Iodide. Encyclopedia.pub. [Link]
- Bulger, P. G., et al. (2000). A practical synthesis of 1-substituted-1,2,4-triazoles. Tetrahedron Letters, 41(8), 1297-1300.
- Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2): 555882.
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PMC - NIH.
- Kilgore, J. (2024). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?
- HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles. NIH.
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[5][8][14]riazoles. MDPI.
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
- Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Chemistry Central Journal.
- 1,2,4-Triazole(288-88-0) 1H NMR spectrum. ChemicalBook.
- Chiral HPLC separation and absolute configuration assignment of a series of new triazole compounds. PubMed.
-
1H--[5][14][15]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO.
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- Efficient Methylation of Carboxylic Acids with Potassium Hydroxide/Methyl Sulfoxide and Iodomethane.
- Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews.
- 6.2: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts.
- HPLC Methods for analysis of 1,2,4-triazole.
- Selective O-methyl
- Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128876.
- Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methyl
- [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chrom
- Synthesis and Spectral Characterization of 1,2,4-triazole deriv
- Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. PubMed.
- Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?
- (A) Alkylation of N-alkyl 1,2,4-triazoles; (B) Formation of a bicyclic...
- Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
- An Investigation into the Alkylation of 1,2,4-Triazole.
- Methyl esters (RCO_2CH_3) undergo a cleavage reaction to yield carboxylate ions plus iodomethane on heating with LiI in dimethylformamide. Study.com.
- Complex Studies of 1,2,4-Triazoles. ISRES.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. De Gruyter.
Sources
- 1. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. dspace.ncl.res.in [dspace.ncl.res.in]
- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Report: Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Purification of Crude Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate by Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target molecule with high purity.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the chromatographic purification of this compound.
Question 1: I'm observing poor separation between my product and impurities on the TLC plate and during column chromatography. What can I do?
Answer:
Poor separation is a common issue stemming from an inappropriate solvent system or stationary phase. The polarity of this compound and its impurities must be carefully considered.
Causality and Recommended Actions:
-
Inadequate Solvent System: The choice of eluent is critical for achieving good separation. A solvent system that results in a retention factor (Rf) of 0.3-0.5 for the desired compound on a TLC plate is generally a good starting point for column chromatography.[1]
-
Initial Screening: Begin by screening a range of solvent systems with varying polarities. Common systems for triazole derivatives include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[1][2]
-
Polarity Adjustment: If your compound is highly polar, standard silica gel chromatography might lead to streaking and poor separation.[3] In such cases, consider adding a small amount of a more polar solvent like methanol to your eluent.[4] For particularly stubborn separations, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective.[5]
-
Alternative Solvents: Don't hesitate to explore less common solvent systems. Sometimes, switching to solvents with different selectivities, such as acetonitrile or chloroform, can dramatically improve separation.
-
-
Stationary Phase Issues:
-
Acid Sensitivity: Silica gel is acidic and can sometimes cause degradation of sensitive compounds.[5][6] While this compound is generally stable, if you suspect degradation, you can deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[5]
-
Alternative Stationary Phases: For highly polar compounds where silica gel fails, consider using reverse-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC).[3]
-
Experimental Protocol: TLC Solvent System Screening
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto at least three different TLC plates.
-
Develop each plate in a different solvent system of varying polarity (e.g., 20% ethyl acetate in hexanes, 50% ethyl acetate in hexanes, and 100% ethyl acetate).
-
Visualize the plates under UV light and/or with a suitable stain.
-
Select the solvent system that provides the best separation with an Rf value for your product between 0.3 and 0.5.
Question 2: My purified product yield is very low after column chromatography. What are the potential causes and how can I improve it?
Answer:
Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase, co-elution with impurities, or degradation during the purification process.
Causality and Recommended Actions:
-
Irreversible Adsorption: Highly polar compounds can bind strongly to the silica gel, leading to poor recovery.
-
Methanol Purge: After collecting your product fractions, flush the column with a highly polar solvent like 100% methanol to elute any remaining strongly bound compounds.[6] This can help you determine if your product was retained on the column.
-
-
Improper Column Packing and Loading:
-
A poorly packed column can lead to channeling and broad peaks, resulting in mixed fractions and lower yields of pure product. Ensure your silica gel is packed uniformly.
-
Loading the sample in a large volume of strong solvent can cause band broadening. It is best to dissolve the crude product in a minimal amount of the initial mobile phase or a weaker solvent.
-
-
Product Degradation:
-
Check for Stability: To test if your compound is degrading on silica, you can perform a 2D TLC. Spot your compound on one corner of a TLC plate, run it in one solvent system, dry the plate, rotate it 90 degrees, and run it in the same solvent system again. If a new spot appears, it indicates degradation.[6]
-
Neutralize Silica: If degradation is confirmed, use deactivated silica gel for your column chromatography.[5]
-
Question 3: My final product appears as an oil, but I was expecting a solid. How can I induce crystallization?
Answer:
The presence of residual solvents or impurities can prevent a compound from crystallizing, causing it to "oil out".[3]
Causality and Recommended Actions:
-
Purity Issues: Even small amounts of impurities can significantly depress the melting point and inhibit crystallization. Ensure your product is of high purity by techniques like NMR or HPLC. If impurities are detected, a second chromatographic purification or recrystallization may be necessary.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of solid product from a previous batch, adding a tiny crystal to the oil can induce crystallization.[1]
-
Solvent Addition: Try adding a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexanes or pentane) to the oil and triturating (grinding the oil with a spatula). This can sometimes force the compound to precipitate as a solid.
-
Recrystallization: Dissolve the oil in a minimal amount of a hot solvent in which it is soluble, and then slowly cool the solution to room temperature, followed by further cooling in an ice bath.
-
II. Frequently Asked Questions (FAQs)
What is the recommended type of chromatography for purifying crude this compound?
For routine purification, normal-phase flash column chromatography using silica gel is the most common and effective method.[9][10][11] It is a relatively quick and inexpensive technique that generally provides good separation for compounds of moderate polarity like this compound.
How do I determine the purity of my final product?
A combination of analytical techniques should be used to assess the purity of the final product.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[1][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Can I use recrystallization as an alternative to chromatography?
Recrystallization can be a viable purification method if a suitable solvent system is found and the impurities have significantly different solubilities than the product.[14] However, chromatography is often necessary to remove impurities with similar polarities. In some cases, recrystallization can be used as a final polishing step after chromatography to obtain a highly pure, crystalline product.[12][13]
What are some common impurities I might encounter?
Common impurities can include unreacted starting materials, byproducts from side reactions, and regioisomers if the synthesis is not completely selective.[3] If a metal catalyst was used in the synthesis (e.g., copper), residual metal contamination is also a possibility.[3][15]
How can I remove residual metal catalysts from my product?
If your synthesis involved a metal catalyst, washing the organic solution of your crude product with an aqueous solution of a chelating agent like EDTA can help remove residual metal ions.[3][15]
III. Data and Protocols
Table 1: Recommended TLC and Column Chromatography Solvent Systems
| Polarity of Impurities | Recommended Starting Solvent System (v/v) | Notes |
| Less Polar | Hexanes:Ethyl Acetate (4:1 to 1:1) | A good starting point for many triazole derivatives.[2] |
| Similar Polarity | Dichloromethane:Methanol (99:1 to 95:5) | Offers different selectivity compared to hexanes/ethyl acetate. |
| More Polar | Ethyl Acetate:Methanol (98:2 to 90:10) | For more polar products or to elute strongly retained compounds. |
| Basic Impurities | Add 1% Triethylamine to the eluent | Helps to prevent streaking of basic compounds.[7][8] |
Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a less polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the column.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
IV. Visualized Workflows
Caption: Chromatographic Purification Workflow.
Caption: Troubleshooting Decision Tree.
V. References
-
Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of 1,2,4-Triazole Derivatives. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from
-
Shaikh, M. H., Subhedar, D. D., Nawale, L., Sarkar, D., Khan, F. A. K., Sangshetti, J. N., & Shingate, B. B. (n.d.). Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking. Retrieved from
-
CN113651762A. (n.d.). Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. Retrieved from
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from
-
Analytical Toxicology. (2017). Thin–layer Chromatography (TLC). Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from
-
That Chemist. (2022). A Practical Guide to TLC (Thin Layer Chromatography). Retrieved from
-
MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from
-
Google Patents. (n.d.). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Retrieved from
-
NIH. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from
Sources
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- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 13. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 14. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs). Our goal is to help you mitigate the primary challenge associated with this molecule: the unintended hydrolysis of its methyl ester functional group.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis
This section addresses specific issues you may encounter during synthesis, workup, or purification that point toward product degradation via hydrolysis.
Issue 1: Significantly low reaction yield after aqueous workup; TLC or NMR analysis shows the presence of a more polar byproduct.
Question: I performed a reaction to modify another part of the molecule and, after a standard aqueous workup, my yield of the target ester is very low. My crude NMR spectrum shows a loss of the characteristic methyl singlet around 3.9-4.1 ppm and the appearance of a broad singlet far downfield. What is happening?
Answer: These are classic indicators of ester hydrolysis.[1] The methyl ester group (-COOCH₃) has been cleaved to the corresponding carboxylic acid (-COOH), which is significantly more polar and often less soluble in common organic extraction solvents, leading to yield loss. The hydrolysis is catalyzed by the presence of acid or base in the aqueous solutions used during the workup.[1][2]
Root Cause Analysis and Recommended Solutions:
-
Aggressive pH Conditions: Standard workups often involve washes with strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH). The electron-withdrawing nature of the bromo-triazole ring can render the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack by water, a process accelerated by either H⁺ or OH⁻.[2]
-
Solution: Employ a Non-Hydrolytic Aqueous Workup . The key principles are to maintain near-neutral pH, minimize contact time with water, and operate at low temperatures to reduce reaction kinetics.[1] A detailed protocol is provided in the Appendix.
-
-
Extended Exposure to Aqueous Phases: The longer your organic layer is in contact with an aqueous phase, the more opportunity there is for hydrolysis to occur, even under mild conditions.[1]
-
Solution: Perform extractions and washes efficiently. Do not let biphasic mixtures sit in a separatory funnel for extended periods. Once the layers have separated, drain them immediately.
-
-
Incomplete Drying: Residual water in the organic layer can promote slow hydrolysis, especially if catalytic amounts of acid or base are also present.
-
Solution: After the final wash (typically with brine to remove bulk water), dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1] Ensure the drying agent is added until it no longer clumps, indicating that the solution is dry.
-
Below is a decision tree to help diagnose the cause of hydrolysis during workup.
Sources
Technical Support Center: Debromination of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Welcome to the dedicated technical support center for the debromination of methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the successful synthesis of your target compound, methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate.
Troubleshooting Guide: Navigating Your Debromination Reaction
This section addresses common issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Incomplete or Stalled Reaction
Q1: My reaction has stalled, and I still see a significant amount of starting material by TLC/LC-MS. What are the likely causes and how can I resolve this?
A1: An incomplete reaction is a frequent challenge and can stem from several factors related to your catalytic system or reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
For Catalytic Hydrogenation (Pd/C):
-
Catalyst Inactivation: The primary suspect is often the palladium catalyst. Heterogeneous catalysts like Pd/C can lose activity due to poisoning or improper handling.
-
Causality: The triazole nitrogen atoms or trace impurities (e.g., sulfur compounds) in your starting material or solvent can bind to the palladium surface, blocking the active sites required for hydrogen activation.
-
Solution:
-
Use a Fresh Batch of Catalyst: Ensure your Pd/C is from a reliable supplier and has been stored under an inert atmosphere.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning effects.
-
Thoroughly Purify Starting Materials: If you suspect impurities in your starting material, consider recrystallization or column chromatography prior to the reaction.
-
-
-
Insufficient Hydrogen Pressure: The reaction requires an adequate supply of hydrogen to proceed.
-
Causality: Leaks in your hydrogenation apparatus or insufficient initial pressure will starve the reaction of one of its key reagents.
-
Solution:
-
Check for Leaks: Ensure all connections on your hydrogenation setup are secure.
-
Increase Hydrogen Pressure: If you are running the reaction at atmospheric pressure, consider increasing it to 30-50 psi.
-
-
-
Poor Mass Transfer: In a heterogeneous reaction, efficient mixing is critical for the substrate and hydrogen to interact with the catalyst surface.
-
Causality: Inadequate stirring will result in the catalyst settling at the bottom of the flask, reducing its effective surface area.
-
Solution:
-
Increase Stirring Rate: Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture.
-
Consider a Baffled Flask: For larger-scale reactions, a baffled flask can improve mixing efficiency.
-
-
For Zinc-Mediated Reduction (Zn/Acetic Acid):
-
Inactive Zinc: The surface of the zinc powder can oxidize over time, reducing its reactivity.
-
Causality: A layer of zinc oxide on the surface of the metal prevents it from participating in the electron transfer required for the reduction.
-
Solution:
-
Activate the Zinc: Briefly wash the zinc powder with dilute HCl, followed by water, methanol, and then ether, and dry it under vacuum before use.
-
Use Fresh, High-Purity Zinc: Start with a fresh bottle of high-purity zinc dust.
-
-
-
Insufficient Acid: Acetic acid serves as the proton source for the reaction.
-
Causality: If the reaction is run with a limited amount of acetic acid, the pH may rise as the reaction proceeds, slowing down the reduction.
-
Solution:
-
Use Acetic Acid as the Solvent or Co-solvent: Running the reaction in a significant amount of acetic acid ensures a sufficient proton supply.
-
Monitor pH: If the reaction is running in a co-solvent, you can monitor the pH and add more acetic acid if necessary.
-
-
General Troubleshooting Workflow for Stalled Reactions
Caption: A logical workflow for troubleshooting stalled debromination reactions.
Issue 2: Formation of Side Products
Q2: I am observing unexpected spots on my TLC plate and/or peaks in my NMR/LC-MS. What are the likely side products and how can I minimize their formation?
A2: The formation of side products is often a result of the reaction conditions being too harsh or not selective enough for your specific substrate.
-
Potential Side Reaction 1: Reduction of the Methyl Ester
-
Causality: While catalytic hydrogenation with Pd/C is generally chemoselective for dehalogenation over ester reduction, prolonged reaction times, high temperatures, or more reactive catalysts can lead to the reduction of the methyl ester to a hydroxymethyl group.[1]
-
Identification: Look for a new singlet in the 1H NMR spectrum around 4.5-5.0 ppm corresponding to the -CH₂OH protons and the disappearance of the methyl ester singlet.
-
Solution:
-
Milder Reaction Conditions: Reduce the reaction temperature and pressure.
-
Monitor the Reaction Closely: Follow the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Choose a More Selective Catalyst: If ester reduction persists, consider a less active catalyst or a different debromination method.
-
-
-
Potential Side Reaction 2: Ring Opening of the Triazole
-
Causality: 1,2,4-triazole rings are generally stable to catalytic hydrogenation.[2] However, under very harsh reductive conditions, cleavage of the N-N or N-C bonds within the ring can occur. This is more of a concern with aggressive reducing agents.
-
Identification: This would likely result in a complex mixture of products. A broad signal in the 1H NMR spectrum and multiple new peaks in the LC-MS would be indicative of decomposition.
-
Solution:
-
Avoid Harsh Conditions: Use the mildest possible conditions that still afford the desired product.
-
Alternative Methods: If ring opening is a persistent issue, explore alternative, milder debromination methods.
-
-
-
Potential Side Reaction 3: Incomplete Debromination (with Zinc)
-
Causality: Insufficient zinc or reaction time can lead to the formation of partially debrominated intermediates, although this is less likely with a monobrominated starting material. With poly-brominated substrates, this is a more common issue.[3]
-
Solution:
-
Ensure Sufficient Zinc: Use a molar excess of activated zinc powder.
-
Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC until the starting material is completely consumed.
-
-
Frequently Asked Questions (FAQs)
Q3: Which debromination method is generally preferred for this substrate?
A3: Both catalytic hydrogenation with Pd/C and reduction with zinc in acetic acid are viable methods. The choice often depends on the available equipment and the scale of the reaction.
-
Catalytic hydrogenation is often cleaner and easier to work up (simple filtration to remove the catalyst). However, it requires a hydrogenation apparatus and can be sensitive to catalyst poisoning.
-
Zinc in acetic acid is operationally simple and does not require specialized equipment. However, the workup can be more involved to remove zinc salts.
For initial attempts on a small scale, the zinc/acetic acid method may be more convenient. For larger-scale synthesis where catalyst cost and workup efficiency are more critical, optimizing the catalytic hydrogenation is often the preferred route.
Q4: How can I effectively monitor the reaction progress by Thin Layer Chromatography (TLC)?
A4: TLC is an indispensable tool for monitoring your reaction.
-
Solvent System: A good starting point for a solvent system is a mixture of ethyl acetate and hexanes. You may need to add a small amount of methanol (e.g., 5-10%) to the ethyl acetate to achieve good separation, as the product is likely to be more polar than the starting material. A common eluent for similar triazole esters is a mixture of chloroform and methanol (e.g., 9:1).[4]
-
Visualization:
-
UV Light (254 nm): Both the starting material and the product are expected to be UV active due to the triazole ring.
-
Potassium Permanganate Stain: This can be a useful stain as it will react with any reducible functional groups.
-
Iodine Chamber: This is a general stain that can help visualize most organic compounds.
-
Q5: What is the best strategy for purifying the final product?
A5: The purification strategy will depend on the purity of the crude product.
-
Column Chromatography: This is the most common method for purifying polar N-heterocycles.
-
Stationary Phase: Silica gel is a good starting point.
-
Eluent: A gradient elution from ethyl acetate/hexanes to ethyl acetate/methanol is a good strategy to separate the product from less polar impurities and any remaining starting material.
-
-
Crystallization: If the crude product is relatively clean, recrystallization can be an effective purification method.
-
Solvent Selection: Experiment with different solvent systems such as ethyl acetate/hexanes, methanol/ether, or ethanol/water to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A patent for a similar compound suggests recrystallization from methanol.[5]
-
Experimental Protocols
The following are detailed, step-by-step protocols for the two primary debromination methods.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Reaction Scheme:
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Triethylamine (Et₃N) or Sodium Acetate (NaOAc)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq).
-
Add methanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add a base such as triethylamine (1.1 eq) or sodium acetate (1.1 eq). The base neutralizes the HBr that is formed during the reaction, which can otherwise poison the catalyst.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) three times.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 atm to 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Zinc-Mediated Reduction in Acetic Acid
Reaction Scheme:
Materials:
-
This compound
-
Zinc dust (activated)
-
Glacial acetic acid
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add glacial acetic acid to dissolve the starting material (concentration typically 0.2-1.0 M).
-
Add activated zinc dust (2.0-3.0 eq) portion-wise with stirring. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the excess zinc. Wash the zinc with a small amount of acetic acid.
-
Carefully pour the filtrate into a beaker of ice water.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Debromination Methods
| Feature | Catalytic Hydrogenation (Pd/C) | Zinc-Mediated Reduction (Zn/AcOH) |
| Reagents | H₂, Pd/C, Base (e.g., Et₃N) | Zn, Acetic Acid |
| Equipment | Hydrogenation apparatus | Standard laboratory glassware |
| Workup | Filtration of catalyst | Neutralization, extraction, removal of zinc salts |
| Common Issues | Catalyst poisoning, incomplete reaction | Inactive zinc, potential for over-reduction |
| Advantages | Clean reaction, easy product isolation | Operationally simple, no specialized equipment |
| Disadvantages | Requires specialized equipment, catalyst cost | More involved workup |
Visualization of Key Concepts
Caption: Overview of the two primary debromination pathways.
References
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. [Link]
-
Pathways for Reactions of Esters with H2 over Supported Pd Catalysts: Elementary Steps, Site Requirements, and Particle Size Effects. ACS Catalysis. [Link]
- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
-
Effect of zinc on the transformation of haloacetic acids (HAAs) in drinking water. PubMed. [Link]
Sources
Technical Support Center: Regioselective Functionalization of Substituted 1,2,4-Triazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of 1,2,4-triazole chemistry. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with achieving regioselectivity in the functionalization of substituted 1,2,4-triazoles. My goal is to move beyond simple protocols and explain the underlying chemical principles that govern success, empowering you to troubleshoot effectively and innovate in your own work.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1][2][3][4] However, the very features that make this heterocycle so valuable also present significant synthetic challenges. The presence of three nitrogen atoms (N1, N2, and N4) and two carbon atoms (C3 and C5) creates multiple potential sites for functionalization, often with subtle differences in reactivity.[1][5] Achieving precise control over which site reacts—regioselectivity—is paramount for synthesizing pure, well-defined molecules for downstream applications.
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing high-level conceptual challenges and strategic approaches.
-
Troubleshooting Guides: A deep dive into specific experimental problems with detailed, actionable solutions in a Q&A format.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in 1,2,4-triazole functionalization so challenging?
The primary challenge stems from the electronic nature of the 1,2,4-triazole ring itself. It is a five-membered aromatic heterocycle with three nitrogen atoms, which leads to several complexities:[1][5]
-
Multiple Nucleophilic Nitrogens: The N1, N2, and N4 positions are all potential sites for electrophilic attack (e.g., alkylation, arylation). Their relative nucleophilicity is highly dependent on the substituents already present on the ring and the specific reaction conditions. Computational studies have shown that for many substrates, the energy barriers for reaction at N2 and N4 can be very similar, leading to mixtures of products.[6]
-
Tautomerism: N-unsubstituted 1,2,4-triazoles exist as a dynamic equilibrium between 1H and 4H tautomers.[1][5] The dominant tautomer can be influenced by the solvent, pH, and substituent effects, and each tautomer presents a different set of reactive sites to an incoming reagent.
-
Ambiguous C-H Acidity: The C3 and C5 protons have similar acidities, making selective deprotonation for C-H functionalization difficult without a directing group. The π-deficient nature of the carbon atoms makes them susceptible to nucleophilic attack but challenging to functionalize via electrophilic aromatic substitution.[5]
-
Steric and Electronic Influences: Substituents at the C3, C5, or N1/N4 positions exert profound steric and electronic effects that can subtly alter the reactivity of all other positions on the ring. These effects are not always intuitive and can lead to unexpected regiochemical outcomes.
Q2: What are the primary strategies for controlling regioselectivity in N-functionalization?
Controlling where an electrophile attaches to a nitrogen atom typically involves one of the following strategies:
-
Exploiting Inherent Electronic/Steric Bias: In some cases, a large substituent at C3 or C5 can sterically hinder the adjacent N4 or N2 positions, respectively, favoring reaction at the most accessible nitrogen. For example, a bulky group at C5 might favor alkylation at N1 or N4 over N2.
-
Protecting Groups: A common and effective strategy is to temporarily block one or more nitrogen atoms. For instance, a trityl group can be selectively introduced at the N1 position of a 1H-1,2,4-triazole. This bulky group not only blocks N1 but also sterically shields the adjacent N2 position, thereby directing subsequent functionalization to the N4 position.[7] The protecting group can then be removed under specific conditions.
-
Directed Metalation: While more common for C-H functionalization, pre-complexing the triazole with a metal can sometimes influence the site of subsequent N-functionalization.
-
Catalyst and Ligand Control: In transition-metal-catalyzed N-arylation reactions (e.g., Ullmann or Buchwald-Hartwig type couplings), the choice of metal catalyst (typically copper or palladium), ligand, and base can significantly influence the regiochemical outcome.[8][9] For instance, ligand-free conditions with CuO nanoparticles have been shown to favor N1 arylation.[8]
Q3: How can I selectively functionalize a C-H bond at the C3 or C5 position?
Direct C-H functionalization is a powerful, atom-economical strategy. Achieving regioselectivity here almost always relies on a directing group (DG) .[10]
-
The Directing Group Concept: A directing group is a functional group, typically attached to N1, that can coordinate to a transition metal catalyst (commonly palladium).[10] This coordination brings the catalyst into close proximity to one specific C-H bond, facilitating its cleavage and subsequent functionalization.
-
Common Directing Groups: Pyridyl, pyrimidyl, and even other azole groups are effective directing groups.[11][12] For 1-substituted-1,2,4-triazoles, a directing group at N1 will almost exclusively direct functionalization to the C5 position due to the formation of a stable five- or six-membered metallacyclic intermediate.
-
Metal-Amide Bases: An alternative to transition metal catalysis is directed deprotonation using sterically hindered metal-amide bases like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl).[13][14][15][16] These reagents can selectively deprotonate the most acidic C-H proton, which is often influenced by nearby coordinating functional groups, allowing for subsequent trapping with an electrophile.
Part 2: Troubleshooting Guides
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and step-by-step solutions.
Guide 1: N-Alkylation/N-Arylation Reactions
Problem: My N-alkylation reaction on a 3-substituted-1H-1,2,4-triazole yields an inseparable mixture of N1, N2, and N4 isomers.
Causality Analysis: This is the classic regioselectivity problem in 1,2,4-triazole chemistry. The 3-substituent alone may not provide sufficient electronic or steric bias to differentiate the three nitrogen atoms. The reaction likely proceeds through both the 1H and 4H tautomers, and within the 1H-tautomer, both N1 and N2 are competitive sites. A combined experimental and computational study on C-amino-1,2,4-triazoles showed that quaternization can proceed with low selectivity, involving N2, N4, and even an exocyclic amino group as reaction centers.[6]
Troubleshooting Workflow & Solutions:
Caption: Decision workflow for troubleshooting poor N-alkylation selectivity.
Solution Details:
-
Modify Reaction Conditions:
-
Solvent: The tautomeric equilibrium can be solvent-dependent. Screen a range of solvents from nonpolar (Toluene, Dioxane) to polar aprotic (DMF, Acetonitrile) and polar protic (Ethanol, Isopropanol).
-
Base: The choice of base is critical. A strong, non-nucleophilic base like NaH or KHMDS will fully deprotonate the triazole to form the triazolide anion. The subsequent alkylation site will then depend on the counter-ion (Na⁺, K⁺) and solvent coordination. Softer electrophiles may favor reaction at the more polarizable N1, while harder electrophiles may favor the harder N2/N4 nitrogens.
-
-
Employ a Protecting Group Strategy (Recommended): The most reliable method is to block competing sites. A 3-acetylamino group, for instance, can direct quaternization before being easily removed by acid hydrolysis to yield the desired 1,4-disubstituted product selectively.[6]
Experimental Protocol 1: Selective N4-Alkylation via N1-Acetylation
-
Protection: To a solution of your 3-substituted-1H-1,2,4-triazole (1.0 equiv) in pyridine or a similar solvent, add acetic anhydride (1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Work up by quenching with water and extracting with an organic solvent (e.g., Ethyl Acetate). The major product is often the 1-acetyl isomer.
-
Purification: Purify the 1-acetyl-3-substituted-1,2,4-triazole via column chromatography.
-
Alkylation: Subject the purified 1-acetyl intermediate to your alkylation conditions (e.g., alkyl halide, NaH, in DMF). The reaction will be directed to the N4 position.
-
Deprotection: Remove the acetyl group by heating the N4-alkylated product in aqueous HCl (e.g., 3M HCl) or with a base like sodium methoxide in methanol.
-
Guide 2: C-H Functionalization Reactions
Problem: My Pd-catalyzed C-H arylation of a 1-substituted-1,2,4-triazole is giving low yield and recovering starting material, with no C5-arylated product.
Causality Analysis: This issue points to a failure in the catalytic cycle, most likely in the initial C-H activation step. Several factors could be at play:
-
Ineffective Directing Group: The substituent at N1 may not be a suitable directing group capable of coordinating with the palladium catalyst. Without this coordination, the catalyst cannot be brought close enough to the C5-H bond to activate it.[10][11]
-
Catalyst Inhibition: The triazole nitrogen atoms are Lewis basic and can act as ligands, potentially coordinating to the palladium center in a non-productive way that inhibits its catalytic activity. This is a known challenge for N-heterocycles.[11]
-
Incorrect Oxidant/Additives: Direct C-H arylations often require a specific oxidant to regenerate the active Pd(II) catalyst and additives (like acetate or carbonate salts) that play a crucial role in the C-H cleavage step (concerted metalation-deprotonation pathway).
Troubleshooting Workflow & Solutions:
Caption: Logic diagram for troubleshooting failed C-H arylations.
Solution Details:
-
Verify the Directing Group: If your N1-substituent is a simple alkyl or aryl group without a coordinating heteroatom (like a 2-pyridyl nitrogen), the reaction is unlikely to work. The most effective strategy is to synthesize a substrate that contains a directing group.
-
Optimize the Catalytic System: C-H activation is highly sensitive to the components of the reaction mixture. A benchtop procedure for the direct C-H arylation of 1-substituted 1,2,4-triazoles has been developed using air-stable phosphonium salts with a palladium catalyst.[10]
| Component | Common Options | Rationale | | :--- | :--- | :--- | | Pd Source | Pd(OAc)₂, PdCl₂(MeCN)₂ | Pre-catalysts that form the active Pd(II) species. | | Ligand | P(o-tol)₃, Xantphos | Can prevent catalyst decomposition and tune reactivity. | | Oxidant | Ag₂CO₃, Cu(OAc)₂, Benzoquinone | Required for catalyst turnover in oxidative C-H functionalization. | | Additive | K₂CO₃, CsOAc, PivOH | Often acts as the base in the C-H cleavage step. | | Solvent | Toluene, Dioxane, DMF | High-boiling point solvents are typically required. |
-
Alternative Strategy: Directed Deprotonation: If transition metal catalysis proves challenging, a stoichiometric directed metalation approach can be highly effective and regioselective.
Experimental Protocol 2: Regioselective C5-Functionalization via Magnesiation This protocol is adapted from methodologies developed for other aryl azoles and should be optimized for your specific substrate.[13][14]
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add your 1-aryl-1H-1,2,4-triazole (1.0 equiv) to a flame-dried flask and dissolve in anhydrous THF.
-
Metalation: Cool the solution to the appropriate temperature (start with 0 °C or room temperature). Add a solution of a hindered magnesium amide base like TMPMgCl·LiCl (1.1 equiv) dropwise.[13] Stir for 1-2 hours, monitoring by quenching aliquots with D₂O and checking for deuterium incorporation at C5 by ¹H NMR or LC-MS.
-
Electrophilic Trap: Once deprotonation is complete, add your desired electrophile (e.g., an aryl halide for a subsequent Pd-catalyzed cross-coupling, or an aldehyde/ketone).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent. Purify by column chromatography.
-
Guide 3: Purification
Problem: My reaction produced a mixture of regioisomers that are inseparable by standard silica gel chromatography.
Causality Analysis: Regioisomers, particularly N-alkylation products, often have very similar polarities and molecular weights, making them co-elute on silica gel. This is one of the most common practical frustrations in this field.[17]
Solutions:
-
Optimize Chromatography:
-
Solvent System: Don't just use Ethyl Acetate/Hexanes. Systematically screen different solvent systems. Adding a small amount of a more polar modifier like methanol or a basic modifier like triethylamine (if your compounds are basic) can sometimes dramatically alter selectivity. A chloroform:methanol system (e.g., 90:10) can be effective.[17]
-
Stationary Phase: If silica is failing, try a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For more difficult separations, consider reverse-phase chromatography (C18) with water/acetonitrile or water/methanol gradients.
-
-
Crystallization: If your products are solid, fractional crystallization can be a highly effective, scalable purification method.[17] This requires screening various solvents to find one in which one isomer is significantly less soluble than the others, especially upon cooling.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than flash chromatography. If you have access to a preparative HPLC system, this is often the most reliable way to separate stubborn isomers.
-
Derivatization: As a last resort, consider a "derivatize-separate-cleave" strategy. React the isomer mixture with a reagent that will selectively react with one isomer (perhaps due to sterics) or will impart a large polarity difference. After separating the derivatized product, cleave the auxiliary group to recover your pure isomer.
References
-
Butin, A. V., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alcanes. The Journal of Organic Chemistry. Available at: [Link]
-
Hassan, A. A., et al. (2024). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of the Chinese Chemical Society. Available at: [Link]
-
Reddy, B. V. S., et al. (2014). Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for arylation of 1,2,4-triazole. ResearchGate. Available at: [Link]
-
Senthilkumar, N., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications. Available at: [Link]
-
Shang, M., et al. (2014). 1,2,3-Triazoles as versatile directing group for selective sp2 and sp3 C–H activation: cyclization vs substitution. Chemical Science. Available at: [Link]
-
Jha, A. K., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][6][17][18]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. ResearchGate. Available at: [Link]
-
Le-Dévédec, F., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Nature Communications. Available at: [Link]
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Available at: [Link]
-
Schön, A., et al. (2020). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Organic Letters. Available at: [Link]
-
Dhayalan, D., et al. (2013). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Catalysis Letters. Available at: [Link]
-
Chupakhin, O. N., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. Available at: [Link]
-
Chupakhin, O. N., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. PMC. Available at: [Link]
-
Wang, X., et al. (2023). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules. Available at: [Link]
-
MDPI. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. Available at: [Link]
-
Mondal, T., et al. (2023). Annulation-Induced Hidden Reactivity of the 1,2,4-Triazole Backbone. Angewandte Chemie International Edition. Available at: [Link]
-
Demjén, A., et al. (2022). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. Molecules. Available at: [Link]
-
Wang, D., et al. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. PMC. Available at: [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]
-
PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]
-
Open Access Journals. (n.d.). Uses and Properties of Heterocyclic Compounds. Open Access Journals. Available at: [Link]
-
MSU Chemistry. (n.d.). Heterocyclic Compounds. MSU Chemistry. Available at: [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2,3-Triazoles as versatile directing group for selective sp2 and sp3 C–H activation: cyclization vs substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]
- 16. Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Exotherms in Triazole Synthesis
Welcome to the Technical Support Center for Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on safely managing reaction exotherms, a critical aspect of triazole compound synthesis, particularly through azide-alkyne cycloaddition reactions.
Introduction: The Energetic Nature of Triazole Synthesis
The formation of the triazole ring, especially via the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a highly favorable and widely used transformation. However, this reaction is also significantly exothermic, with a heat of reaction (ΔH) typically in the range of -50 to -65 kcal/mol.[1] This release of energy, if not properly controlled, can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[2] Understanding and managing this inherent energetic potential is paramount for ensuring laboratory safety and successful experimental outcomes.
This guide provides practical troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of exothermic triazole synthesis.
Troubleshooting Guide: Immediate Actions for Exotherm Events
Encountering an unexpected exotherm can be an alarming experience. The following guide provides a structured approach to immediate troubleshooting and response.
Problem: Rapid, Uncontrolled Temperature Increase in the Reaction Vessel
An uncontrolled temperature spike is the primary indicator of a potential thermal runaway. The immediate goal is to regain control of the reaction temperature and prevent a dangerous escalation.
Potential Causes:
-
Inadequate Cooling: The cooling capacity of the system (e.g., ice bath, cryostat) is insufficient to dissipate the heat generated by the reaction.
-
Rapid Reagent Addition: Adding a reactive reagent too quickly can lead to a rapid accumulation of unreacted starting material, followed by a sudden, highly exothermic reaction.
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction rate accelerates, initiating a runaway.[3]
-
High Reagent Concentration: More concentrated reactants lead to a faster reaction rate and greater heat generation per unit volume.
-
Incorrect Reaction Scale: Scaling up a reaction without proper consideration of the reduced surface-area-to-volume ratio can lead to a failure of the cooling system to keep up with heat generation.[4][5]
Recommended Solutions: A Step-by-Step Emergency Response
The following decision tree outlines the immediate steps to take in the event of a thermal runaway.
Caption: Immediate response workflow for a thermal runaway event.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of exotherms in triazole synthesis.
Q1: What is a thermal runaway and why is it a concern in triazole synthesis?
A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[2] This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, explosion, and the release of hazardous materials.[6][7] Triazole synthesis via azide-alkyne cycloaddition is particularly susceptible to this due to its high exothermicity.[1]
Q2: How can I predict the potential for a thermal runaway in my specific reaction?
For novel reactions or when scaling up, it is highly recommended to perform a thermal hazard assessment. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can provide crucial data on the onset temperature of decomposition and the heat of reaction.[8][9] This information is vital for designing appropriate cooling and safety protocols.
Q3: What are the key parameters to control to prevent an exotherm?
The primary parameters to control are:
-
Reagent Addition Rate: Slow, controlled addition of the limiting reagent is crucial.[10]
-
Temperature: Maintain a low reaction temperature with an efficient cooling system.
-
Concentration: Use the lowest effective concentration of reactants to slow the reaction rate.
-
Mixing: Ensure efficient and consistent stirring to prevent the formation of localized hot spots.[3]
Q4: What type of cooling system is best for laboratory-scale triazole synthesis?
The choice of cooling system depends on the scale and desired reaction temperature.
| Cooling System | Pros | Cons |
| Ice/Water Bath | Simple, inexpensive, provides cooling at 0°C.[10] | Limited to 0°C, cooling capacity can diminish over time as ice melts. |
| Dry Ice/Acetone Bath | Achieves low temperatures (approx. -78°C).[10] | Temperature can be difficult to control precisely, requires careful handling of dry ice and acetone. |
| Recirculating Chiller (Cryostat) | Precise and stable temperature control over a wide range.[10][11] | Higher initial cost, requires proper setup and maintenance. |
For most applications requiring precise temperature control, a recirculating chiller is the preferred option.
Q5: Is there a safer way to perform highly exothermic triazole syntheses?
Yes, flow chemistry offers a significantly safer approach for managing highly exothermic reactions.[12] In a flow reactor, small volumes of reactants are continuously mixed and reacted in a narrow tube. The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat dissipation, preventing the buildup of a large amount of energetic material and minimizing the risk of a thermal runaway.[13][14]
Caption: Comparison of heat transfer in batch vs. flow reactors.
Q6: What should I do with unreacted azide at the end of my reaction?
Unreacted azides, particularly sodium azide, should never be disposed of down the drain as they can form highly explosive metal azides with lead and copper plumbing.[10] Excess azide should be quenched. A common method is the slow, controlled addition of a freshly prepared solution of sodium nitrite followed by acidification (e.g., with sulfuric acid) to generate nitrous acid, which decomposes the azide to nitrogen gas and other byproducts. This procedure should be performed in a well-ventilated fume hood.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key procedures related to the safe execution of triazole synthesis.
Protocol 1: General Setup for a Cooled Batch Reaction
This protocol describes a standard setup for a laboratory-scale, exothermic triazole synthesis in a round-bottom flask with controlled cooling and reagent addition.
-
Glassware and Equipment:
-
Select a round-bottom flask with a volume at least twice the final reaction volume to allow for adequate headspace.[3]
-
Equip the flask with a magnetic stir bar or an overhead stirrer for efficient mixing.
-
Use a thermocouple or thermometer to monitor the internal reaction temperature.[10]
-
Employ an addition funnel for the controlled, dropwise addition of the limiting reagent.
-
Set up a condenser if the reaction is to be run at reflux or if volatile reagents are used.
-
-
Cooling System:
-
Place the reaction flask in a cooling bath (e.g., ice/water, dry ice/acetone, or a cryostat bath) of sufficient size to maintain the desired temperature.
-
Ensure the cooling medium is in good contact with the flask surface.
-
-
Reagent Addition:
-
Charge the flask with the alkyne, solvent, and catalyst.
-
Cool the mixture to the desired reaction temperature before starting the azide addition.
-
Add the azide solution dropwise from the addition funnel at a rate that maintains the internal temperature within a narrow, predetermined range (e.g., ± 2°C).[10]
-
-
Monitoring and Control:
-
Continuously monitor the internal reaction temperature.
-
If the temperature begins to rise uncontrollably, immediately stop the azide addition and apply maximum cooling.
-
Do not leave the reaction unattended.[3]
-
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol should be considered as a last resort when a thermal runaway cannot be controlled by cooling alone. Prior to starting any exothermic reaction, a quench plan should be in place.
-
Quenching Agent:
-
Prepare a quenching solution in a separate, appropriately sized container. The choice of quencher depends on the reaction chemistry. For azide-based reactions, a solution that can rapidly consume the azide without generating a more hazardous byproduct is needed. A common method involves using a reducing agent or a reagent that will quickly react with the azide in a controlled manner.
-
-
Execution (only if safe to do so):
-
If the reaction vessel is accessible and it is safe to approach, add the quenching agent rapidly but in a controlled manner to the runaway reaction. Be prepared for vigorous gas evolution or a rapid increase in pressure.
-
Alternatively, have a larger container with the quenching agent ready to which the contents of the runaway reaction can be carefully and remotely transferred if possible.
-
-
Safety First:
-
If at any point the situation is deemed too dangerous to control, evacuate the area immediately and alert your institution's emergency response team.[6]
-
References
-
Fokin, V. V., & Sharpless, K. B. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC, 10.1039/b809967k. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). LinkedIn. [Link]
-
Safe scale-up with exothermic reactions. (n.d.). Process Technology Online. [Link]
-
Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Link]
-
Runaway Chemical Reactions: Causes and Prevention. (2024). zeal. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap. [Link]
-
What is a Continuous Flow Chemistry System? (n.d.). Kilolabs. [Link]
-
Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. [Link]
-
Benefits of Continuous Flow Chemistry. (n.d.). METTLER TOLEDO. [Link]
-
Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. (n.d.). Wiley Online Library. [Link]
-
Why Use Glycol Chillers in Laboratory Reactor Systems. (n.d.). Lneya. [Link]
-
Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. (n.d.). Wiley-VCH. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. [Link]
-
Thermochemistry of amino-1,2,4-triazole derivatives. (n.d.). ResearchGate. [Link]
-
Runaway reactions, case studies, lessons learned. (n.d.). ARIA. [Link]
-
What are the best tools for cooling chemical reactions? (2024). Asynt. [Link]
-
New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Taylor & Francis Online. [Link]
-
Runaway Reaction. (n.d.). Gexcon. [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. [Link]
-
Lessons In Chemical Process Safety. (2023). ioMosaic. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). NIH. [Link]
-
Synthesis and thermal study of 1,2,4-triazole derivatives. (n.d.). JOCPR. [Link]
-
Chemical reaction exothermic or endothermic temperature dynamic compensation system. (n.d.). LNEYA. [Link]
-
Making triazoles, the green way. (n.d.). RSC Education. [Link]
-
Types of Laboratory Chillers. (n.d.). MRC Lab. [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. (n.d.). ACS Publications. [Link]
-
Thermal runaway. (n.d.). Wikipedia. [Link]
-
Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.). HSE. [Link]
-
Why reactions run away. (n.d.). IChemE. [Link]
-
T2 Laboratories Runaway Reaction Hazards. (2025). ioKinetic. [Link]
-
SI - Reactive Chemical Case Studies. (2019). ACS. [Link]
-
Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025). ResearchGate. [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (n.d.). ACS Publications. [Link]
-
Improving Reactive Chemical Process Safety. (2003). EPA. [Link]
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- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cedrec.com [cedrec.com]
- 6. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 8. amarequip.com [amarequip.com]
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- 13. application.wiley-vch.de [application.wiley-vch.de]
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Technical Support Center: Impurity Identification in Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate via HPLC
Welcome to the dedicated technical support center for the analysis of methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound using High-Performance Liquid Chromatography (HPLC). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our approach is rooted in scientific principles to not only solve immediate issues but also to empower you with the knowledge to proactively develop robust and reliable analytical methods.
I. Understanding the Analyte and its Potential Impurities
This compound is a heterocyclic compound with multiple nitrogen atoms, a bromine substituent, and a methyl ester group. This combination of functionalities presents a unique set of challenges in HPLC analysis. The triazole ring system can interact with the stationary phase in multiple ways, and the overall polarity of the molecule is influenced by the mobile phase pH.
A thorough understanding of the potential impurities is paramount for developing a stability-indicating HPLC method. Impurities can arise from the synthetic route or from degradation of the final product. Based on common synthetic pathways for substituted 1,2,4-triazoles, we can anticipate the following classes of impurities:
-
Starting Material Residues: Unreacted precursors used in the formation of the triazole ring.
-
Synthetic Intermediates: Incomplete reactions can lead to the presence of key intermediates. A critical consideration is the regioselectivity of the N-methylation step, which can result in isomeric impurities.
-
Degradation Products: The methyl ester is susceptible to hydrolysis, and the bromine substituent can also be a site for degradative reactions.
The following diagram illustrates a plausible synthetic pathway and the potential process-related impurities and degradation products.
Caption: Workflow for improving HPLC resolution.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient elution using a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). A gradient from 10% to 90% B over 20 minutes at a flow rate of 1.0 mL/min and UV detection at a suitable wavelength (e.g., determined by a UV scan of the main compound) is a reasonable initial condition.
Q2: How can I confirm the identity of a suspected impurity peak?
A: The most definitive way to identify an impurity is to use HPLC coupled with mass spectrometry (LC-MS). The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity, which can be used to determine its molecular weight and elemental composition. If you have synthesized the potential impurities as reference standards, you can confirm their identity by comparing their retention times and mass spectra to the unknown peaks in your sample.
Q3: My sample is showing a new peak after being stored for a week. What could it be?
A: The appearance of a new peak upon storage suggests that your compound is degrading. For this compound, the most likely degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid (Impurity D in the diagram). [1][2]This impurity will likely be more polar and elute earlier than the parent compound in a reversed-phase system. To confirm this, you can perform a forced degradation study by exposing your sample to acidic, basic, and oxidative conditions to see if the peak increases in size.
Q4: Are there any special considerations for sample preparation?
A: Yes. To ensure accurate and reproducible results, it is important to:
-
Use a consistent and appropriate diluent. Ideally, the sample should be dissolved in the initial mobile phase.
-
Filter all samples through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the column.
-
Protect samples from light and elevated temperatures if they are found to be unstable under these conditions.
IV. References
-
Wikipedia. Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Retrieved from [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01). Retrieved from [Link]
-
ResearchGate. Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. Retrieved from [Link]
-
Restek. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022-03-08). Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]
-
ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. Retrieved from [Link]
-
NIH. Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles. Retrieved from [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]
-
Crawford Scientific. HPLC Troubleshooting Guide. Retrieved from [Link]
-
NIH. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022-04-25). Retrieved from [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. (2023-12-27). Retrieved from [Link]
-
MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024-03-14). Retrieved from [Link]
-
ResearchGate. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
-
ResearchGate. Synthetic route to the preparation of the 1,2,4-triazole compounds. Retrieved from [Link]
-
ACS Publications. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au. (2023-02-16). Retrieved from [Link]
-
PubMed Central. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. (2023-02-16). Retrieved from [Link]
-
SciSpace. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. Retrieved from [Link]
-
ACS Publications. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au. (2023-02-16). Retrieved from [Link]
-
RSC Publishing. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. (2019-03-28). Retrieved from [Link]
-
ResearchGate. Synthesis of triazole substituted methyl ester and attempted hydrolysis. Reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. Methyl Esters. Retrieved from [Link]
-
ResearchGate. Methyl ester hydrolysis. (2022-08-06). Retrieved from [Link]
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Technical Support Center: Bromination of 1-methyl-1H-1,2,4-triazole-5-carboxylate
Welcome to the technical support guide for the bromination of 1-methyl-1H-1,2,4-triazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of halogenating this electron-deficient heterocyclic system. Here, we provide expert-driven FAQs, troubleshooting guides, and detailed protocols to facilitate successful and safe experimentation.
Frequently Asked Questions & Troubleshooting
Q1: Why is the bromination of 1-methyl-1H-1,2,4-triazole-5-carboxylate a challenging transformation?
The primary challenge stems from the electronic nature of the substrate. The 1,2,4-triazole ring is inherently electron-deficient due to the presence of three nitrogen atoms. This effect is further amplified by the electron-withdrawing carboxylate group at the C5 position. Consequently, the triazole ring is significantly deactivated towards standard electrophilic aromatic substitution reactions, often requiring more potent brominating agents or harsher reaction conditions than those used for electron-rich aromatics.
Q2: I am hesitant to use elemental bromine (Br₂). What are the most common and safer solid alternatives?
For laboratory-scale synthesis, switching from hazardous liquid bromine to solid, crystalline brominating agents is highly recommended for improved handling and safety.[1] The three most viable alternatives for this specific substrate are:
-
N-Bromosuccinimide (NBS): A widely used, mild, and convenient source of electrophilic bromine.[2][3] It is often the first choice for many bromination reactions but may lack the required reactivity for highly deactivated systems.[4]
-
Dibromoisocyanuric Acid (DBI): A significantly more powerful brominating agent than NBS.[5] DBI is particularly effective for brominating deactivated aromatic and heteroaromatic rings, often succeeding where NBS fails and providing higher yields under milder conditions.[4][5][6]
-
Copper(II) Bromide (CuBr₂): A versatile reagent that can act as a source of bromine for various substrates, including heterocycles and ketones.[7][8][9] It offers an alternative reaction pathway and is useful for selective monobromination.[10]
Q3: How do I select the most appropriate brominating agent for my experiment?
The choice of reagent depends on balancing reactivity, selectivity, and reaction conditions. The following flowchart provides a logical approach to reagent selection.
Caption: Reagent selection workflow for the bromination experiment.
For a direct comparison, refer to the table below summarizing the key characteristics of each agent.
| Feature | N-Bromosuccinimide (NBS) | Dibromoisocyanuric Acid (DBI) | Copper(II) Bromide (CuBr₂) |
| Reactivity | Moderate; may require activation for deactivated rings.[4][11] | High; effective for deactivated systems under mild conditions.[5][6] | Moderate; versatile for various substrates.[8] |
| Typical Conditions | Reflux in CCl₄ (radical) or with acid catalyst in polar solvent (electrophilic).[2][11] | Often used with a strong acid (e.g., conc. H₂SO₄) at room temperature.[5][6] | Heating in an organic solvent (e.g., EtOAc, CHCl₃).[8] |
| Advantages | Easy to handle, readily available, byproduct (succinimide) is water-soluble.[1][4] | Superior brominating power, high yields, short reaction times.[4][6] | Good selectivity for monobromination, alternative mechanism.[10] |
| Disadvantages | May be ineffective for this substrate.[4] | Highly reactive (may cause over-bromination), byproduct removal can be tricky. | Stoichiometric amounts often needed, removal of copper salts required. |
Q4: My initial experiment with NBS resulted in no reaction or very low conversion. What should I do?
This is a common outcome for deactivated substrates. Before abandoning NBS, consider these modifications:
-
Acid Catalysis: Introduce a strong protic acid (e.g., H₂SO₄) or a Lewis acid to activate the NBS, increasing the electrophilicity of the bromine.[11]
-
Increase Temperature: Carefully increase the reaction temperature. Monitor closely for decomposition.
-
Switch Reagents: If optimization fails, the substrate is likely too deactivated for NBS. Switching to a more powerful agent like Dibromoisocyanuric Acid (DBI) is the most logical next step.[4][5]
Q5: The workup and purification of my reaction mixture are proving difficult. Do you have any suggestions?
Effective workup is crucial for isolating a pure product. The strategy depends on the reagent used:
-
For NBS Reactions: After quenching any remaining active bromine with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite, the main byproduct, succinimide, can typically be removed by washing the organic layer with water or a mild base.
-
For DBI Reactions: Quench similarly with a reducing agent. The byproduct, cyanuric acid, has low solubility in many organic solvents and may precipitate. It can often be removed by filtration or aqueous washes.
-
For CuBr₂ Reactions: After quenching, the copper salts must be removed. Wash the organic layer with water. If emulsions or colored organic layers persist, wash with a chelating solution like aqueous ammonia or EDTA to effectively sequester and remove copper ions.
Experimental Protocols
Safety First: All brominating agents are hazardous. These experiments must be conducted in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (heavy-duty nitrile or fluorinated rubber are recommended).[12][13] Keep a quenching solution (e.g., 1M sodium thiosulfate) readily available.[14]
Protocol 1: Bromination using Dibromoisocyanuric Acid (DBI)
This protocol is adapted from established methods for the bromination of deactivated aromatic compounds and is expected to be effective for the target substrate.[5][6]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-1,2,4-triazole-5-carboxylate (1.0 eq) in concentrated sulfuric acid (e.g., 5-10 mL per gram of substrate) at 0 °C (ice bath).
-
Reagent Addition: While stirring vigorously, add Dibromoisocyanuric Acid (DBI) (0.55 eq, as it contains two bromine atoms) portion-wise over 10-15 minutes. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (quenching a small aliquot in sodium bisulfite solution and extracting into an organic solvent). Typical reaction times can range from 30 minutes to a few hours.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Quenching: Add a saturated aqueous solution of sodium bisulfite or sodium thiosulfate dropwise until the orange/yellow color of bromine disappears.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 1-methyl-3-bromo-1H-1,2,4-triazole-5-carboxylate.
Protocol 2: Bromination using Copper(II) Bromide (CuBr₂)
This protocol offers a mechanistically distinct alternative, avoiding the use of strong acids.[8]
-
Preparation: To a solution of 1-methyl-1H-1,2,4-triazole-5-carboxylate (1.0 eq) in a suitable solvent (e.g., ethyl acetate or acetonitrile), add Copper(II) Bromide (CuBr₂) (2.0-2.2 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously. The heterogeneous mixture should change color as the reaction progresses. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove insoluble copper salts.
-
Washing: Transfer the filtrate to a separatory funnel and wash thoroughly with water to remove any remaining copper salts. An additional wash with a dilute ammonia solution can aid in copper removal. Follow with a brine wash.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude material via column chromatography or recrystallization.
Visualizing Reagent Reactivity
The relative power of these common brominating agents can be visualized as a spectrum. For a deactivated substrate like 1-methyl-1H-1,2,4-triazole-5-carboxylate, a more potent reagent is generally required.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 6. Bromination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 7. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. Copper(II) bromide - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. ehs.providence.edu [ehs.providence.edu]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
Validation & Comparative
Navigating Halogen Reactivity: A Comparative Guide to Bromo- vs. Chloro-1-methyl-1,2,4-triazole-5-carboxylate for Synthetic Strategy
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Halogenated heterocyles are cornerstones of modern synthesis, serving as versatile handles for the introduction of molecular complexity. This guide provides an in-depth comparison of the reactivity of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate and methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate, two key intermediates in the synthesis of bioactive compounds. By understanding the nuanced differences in their reactivity, scientists can make more informed decisions to accelerate their research and development efforts.
The 1,2,4-triazole ring is an electron-deficient heterocycle, a property that renders the carbon atoms susceptible to nucleophilic attack. The presence of a halogen at the 5-position further enhances this electrophilicity, providing a reactive site for functionalization. The two primary pathways for the modification of these halo-triazoles are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice between a bromo or chloro substituent can dramatically influence the outcome and required conditions for these transformations.
Unraveling the Reactivity Puzzle: SNAr vs. Palladium-Catalyzed Cross-Coupling
The divergent reactivity of the bromo and chloro derivatives stems from the distinct mechanisms of these two fundamental reaction classes.
Nucleophilic Aromatic Substitution (SNAr): A Game of Electrophilicity
In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step of this reaction is typically the initial nucleophilic attack, not the departure of the leaving group. Therefore, the reactivity is more sensitive to the electrophilicity of the carbon atom bearing the halogen than the carbon-halogen bond strength.
While fluorine is often the most reactive halogen in SNAr due to its high electronegativity which strongly polarizes the C-F bond and stabilizes the Meisenheimer intermediate, the difference in reactivity between chlorine and bromine is generally less pronounced and can be substrate and condition-dependent. For many electron-deficient heterocycles, the chloro- derivative may exhibit slightly faster reaction rates or require milder conditions compared to the bromo- analog due to the greater inductive electron-withdrawing effect of chlorine.
Palladium-Catalyzed Cross-Coupling: The Decisive Role of the C-X Bond
In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, is primarily dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex.
The bond dissociation energies for C-X bonds follow the trend C-Cl > C-Br > C-I. Consequently, the C-Br bond is weaker and more readily cleaved by the palladium catalyst, leading to a significantly higher reactivity for bromo-heterocyles compared to their chloro- counterparts. This trend is consistently observed across a wide range of heterocyclic systems.
At a Glance: Comparative Reactivity and Reaction Conditions
The following table summarizes the expected reactivity and general reaction conditions for the bromo- and chloro-1-methyl-1,2,4-triazole-5-carboxylates in key synthetic transformations.
| Reaction Type | Reactivity of Bromo-Derivative | Reactivity of Chloro-Derivative | Typical Reaction Conditions |
| Nucleophilic Aromatic Substitution (SNAr) | Good | Good (often slightly more reactive) | Polar aprotic solvents (DMF, DMSO), moderate to elevated temperatures (e.g., 80-120 °C), often requires a base (e.g., K2CO3, Et3N). |
| Suzuki-Miyaura Cross-Coupling | Excellent | Moderate to Good | Requires a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), a base (e.g., K2CO3, Cs2CO3), and a suitable solvent (e.g., dioxane, toluene, DME/water). Reactions with the chloro-derivative often necessitate more active catalysts (e.g., those with bulky phosphine ligands) and higher temperatures. |
| Buchwald-Hartwig Amination | Excellent | Moderate to Good | Requires a palladium catalyst and a phosphine ligand (e.g., BINAP, Xantphos), a strong base (e.g., NaOt-Bu, K3PO4), and an aprotic solvent (e.g., toluene, dioxane). Similar to Suzuki coupling, the chloro-derivative typically requires more forcing conditions. |
Experimental Protocols: Illustrative Methodologies
The following protocols provide detailed, step-by-step methodologies for representative SNAr and Suzuki-Miyaura reactions. While these protocols are for analogous heterocyclic systems, they serve as excellent starting points for the optimization of reactions with the target 1-methyl-1,2,4-triazole-5-carboxylates.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine (Illustrative)
This protocol describes a typical SNAr reaction of a halo-heterocycle with a primary or secondary amine.
dot
Caption: General workflow for an SNAr reaction.
Materials:
-
Methyl 5-halo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the halo-triazole, amine, and potassium carbonate.
-
Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-triazole derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Illustrative)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halo-heterocycle with a boronic acid.
dot
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 5-halo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine the halo-triazole, arylboronic acid, and potassium carbonate.
-
Add the dioxane/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Seal the vessel and heat the reaction to 90 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Mechanistic Insights
SNAr Mechanism
dot
Caption: The addition-elimination mechanism of SNAr.
Suzuki-Miyaura Catalytic Cycle
dot
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Strategic Recommendations
The choice between bromo- and chloro-1-methyl-1,2,4-triazole-5-carboxylate as a synthetic intermediate is a strategic one that should be guided by the intended chemical transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The bromo-derivative is unequivocally the superior choice, offering higher reactivity, generally milder reaction conditions, and a broader substrate scope. The chloro-derivative may be a more cost-effective option for large-scale synthesis, but will likely require more extensive process development and optimization to achieve comparable results.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: The difference in reactivity is less pronounced. The chloro-derivative may offer a slight advantage in some cases due to its greater inductive effect. However, both substrates are generally viable, and the choice may be influenced by the specific nucleophile, desired reaction conditions, and the availability and cost of the starting materials.
By carefully considering the mechanistic underpinnings of these key reactions, researchers can strategically select the optimal halogenated 1,2,4-triazole building block to streamline their synthetic efforts and accelerate the discovery of new chemical entities.
References
- Cui, X., et al. (2007). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Synthesis, 2007(3), 393-399.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. [Link]
-
MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. [Link]
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ACS Publications. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
NIH. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2022). Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. [Link]
-
RSC Publishing. (2018). MedChemComm. [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Nobel Prize. (2010). Scientific Background on the Nobel Prize in Chemistry 2010. [Link]
A Comparative Guide to the Antifungal Potential of a Novel Triazole Derivative versus Fluconazole
A Hypothetical and Methodological Framework for Researchers
Introduction: The Unending Quest for Novel Antifungals
The landscape of infectious diseases is continually shaped by the emergence of drug-resistant pathogens. In medical mycology, azole antifungals, particularly fluconazole, have long been a cornerstone of therapy. Fluconazole's success is rooted in its specific inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway[1][2][3]. However, the rise of azole-resistant strains of Candida, Aspergillus, and other fungi necessitates a robust pipeline of new chemical entities.
The 1,2,4-triazole scaffold is a pharmacologically significant nucleus known to be a key feature in many compounds with potent antifungal activity[4][5]. This guide focuses on a specific, novel derivative, methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate , a compound of interest due to its structural relation to established antifungal agents. While direct comparative biological data for this specific molecule is not yet available in published literature, its triazole core suggests a potential mechanism of action convergent with that of fluconazole.
This document serves as a comprehensive guide for researchers, drug development professionals, and scientists, outlining a scientifically rigorous, hypothesis-driven framework to evaluate and compare the biological activity of this compound against the benchmark, fluconazole. We will delve into the established mechanisms, propose a detailed experimental plan for a head-to-head comparison, and provide the necessary protocols to generate actionable, high-quality data.
The Benchmark: Fluconazole's Mechanism of Action
To establish a baseline for comparison, understanding fluconazole's mechanism is paramount. Fluconazole exerts its fungistatic (and sometimes fungicidal) effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) [2][6][7]. This enzyme is a critical catalyst in the ergosterol biosynthesis pathway.
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins[8][9]. By inhibiting CYP51, fluconazole blocks the conversion of lanosterol to ergosterol[1][10][11]. This leads to two primary consequences for the fungal cell:
-
Depletion of Ergosterol: The lack of mature ergosterol compromises the structural integrity of the cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The buildup of lanosterol and other 14α-methylated sterols disrupts membrane order and can be toxic to the cell[2][7].
This targeted disruption makes the ergosterol pathway an excellent and well-validated target for antifungal drug development.
Figure 2: Proposed Experimental Workflow for Comparative Biological Activity Assessment.
Objective 1: Determining and Comparing Antifungal Potency
The first critical step is to quantify the antifungal potency of the novel compound against a panel of clinically relevant fungal strains and compare it directly to fluconazole. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose. It is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[12] We will use the broth microdilution method, a standardized and widely accepted protocol.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications suitable for screening new compounds.[13]
-
Preparation of Fungal Inoculum:
-
Culture fungal strains (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar for 24-48 hours.
-
Harvest the cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration required for the assay (approximately 0.5-2.5 x 10³ CFU/mL).
-
-
Preparation of Compound Plates:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of both the novel compound and fluconazole. A typical concentration range for initial screening is 0.125 to 64 µg/mL.
-
The final volume in each well after adding the inoculum should be 200 µL.
-
Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection or by using a spectrophotometer to measure turbidity.
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.
-
The results should be tabulated for a clear, at-a-glance comparison.
| Compound | Candida albicans (MIC₅₀, µg/mL) | Cryptococcus neoformans (MIC₅₀, µg/mL) | Aspergillus fumigatus (MIC₅₀, µg/mL) |
| Fluconazole | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 1: Hypothetical data table for summarizing Minimum Inhibitory Concentration (MIC₅₀) values.
Objective 2: Validating the Mechanism of Action
If the novel triazole exhibits promising antifungal activity (i.e., a low MIC value), the next logical step is to investigate whether it shares the same mechanism of action as fluconazole. A direct way to test this hypothesis is to quantify the total ergosterol content in fungal cells after treatment with the compound. A significant reduction in ergosterol would strongly suggest inhibition of the ergosterol biosynthesis pathway.
This protocol is based on the established method of sterol extraction and UV spectrophotometry.[8][16]
-
Cell Culture and Treatment:
-
Grow a liquid culture of the test fungus (e.g., Candida albicans) to mid-log phase.
-
Expose the fungal cells to the test compounds (novel compound and fluconazole) at their respective MIC and 2x MIC concentrations for a defined period (e.g., 16 hours). Include an untreated control.
-
Harvest the cells by centrifugation and wash the pellet with sterile distilled water.
-
-
Saponification:
-
Resuspend the cell pellet in 3 mL of a 25% alcoholic potassium hydroxide solution.
-
Vortex vigorously for 1 minute to ensure complete mixing.
-
Incubate the suspension in an 80°C water bath for 1 hour to hydrolyze lipids and proteins.[16]
-
-
Sterol Extraction:
-
After the suspension has cooled to room temperature, add 1 mL of sterile water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids, which include ergosterol, into the n-heptane layer.[16]
-
Allow the layers to separate, then carefully transfer the upper heptane layer to a clean quartz cuvette.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the heptane extract from 240 nm to 300 nm using a UV-Vis spectrophotometer.
-
Ergosterol and the late-stage intermediate 24(28)-dehydroergosterol (DHE) create a characteristic four-peaked curve. The presence of ergosterol is indicated by an absorbance peak at 281.5 nm, while DHE also absorbs at 230 nm.[8]
-
The ergosterol content can be calculated based on the absorbance values at these wavelengths as a percentage of the cell's wet weight.[8]
-
| Compound (Concentration) | Mean Cellular Ergosterol Content (% of Control) | Standard Deviation |
| Control (Untreated) | 100% | [Value] |
| Fluconazole (MIC) | [Experimental Value] | [Value] |
| Fluconazole (2x MIC) | [Experimental Value] | [Value] |
| Novel Compound (MIC) | [Experimental Value] | [Value] |
| Novel Compound (2x MIC) | [Experimental Value] | [Value] |
Table 2: Hypothetical data table for presenting the percentage reduction in cellular ergosterol content following treatment.
Conclusion and Forward Outlook
While This compound remains an uncharacterized compound in the context of antifungal activity, its core chemical structure places it in a class of molecules with a proven track record of clinical success. The 1,2,4-triazole moiety is a powerful pharmacophore that has yielded numerous potent inhibitors of fungal lanosterol 14α-demethylase.[17][18][19]
This guide provides a robust, scientifically-grounded roadmap for any researcher aiming to elucidate the antifungal potential of this, or any similar novel compound. By systematically applying the detailed protocols for determining antifungal potency (MIC) and validating the mechanism of action (ergosterol quantification), a direct and meaningful comparison against the benchmark drug, fluconazole, can be achieved. The causality is clear: a low MIC value indicates high potency, and a significant reduction in cellular ergosterol would validate its mechanism as an inhibitor of this critical fungal pathway. This structured approach ensures that the generated data is not only reliable but also directly translatable into the broader context of antifungal drug discovery.
References
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. Available at: [Link]
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Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science Publishers. Available at: [Link]
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Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Pharmacia. Available at: [Link]
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Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. Available at: [Link]
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1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]
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Fluconazole. StatPearls - NCBI Bookshelf. Available at: [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]
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Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. Available at: [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. Available at: [Link]
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Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. ScienceDirect. Available at: [Link]
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Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. PMC - NIH. Available at: [Link]
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Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. ResearchGate. Available at: [Link]
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Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory. ResearchGate. Available at: [Link]
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Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. ACS Publications. Available at: [Link]
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A convenient cellular assay for the identification of the molecular target of ergosterol biosynthesis inhibitors and quantification of their effects on total ergosterol biosynthesis. ResearchGate. Available at: [Link]
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What is the mechanism of Fluconazole? Patsnap Synapse. Available at: [Link]
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Ergosterol Biosynthesis Solution. CD Biosynsis. Available at: [Link]
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effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. PubMed. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
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Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis. Available at: [Link]
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Fluconazole: a new triazole antifungal agent. PubMed. Available at: [Link]
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Substrate-based inhibitors of lanosterol 14 alpha-methyl demethylase: I. Assessment of inhibitor structure-activity relationship and cholesterol biosynthesis inhibition properties. PubMed. Available at: [Link]
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A Comparative Guide to the Structural Elucidation of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, reactivity, and interaction with biological targets. For a novel heterocyclic compound such as methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate, which presents potential regioisomers, confirming the precise connectivity and stereochemistry is a critical step following synthesis.
This guide provides an in-depth comparison of the principal techniques for structural elucidation, centered on the gold-standard method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare its performance against powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing the practical insights needed for researchers in the field.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound. It provides an unambiguous, three-dimensional map of electron density, which directly reveals atomic positions, bond lengths, bond angles, and torsional angles, confirming the absolute structure of the molecule.
The fundamental principle relies on the diffraction of an X-ray beam by a well-ordered, single crystal. The crystalline lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, one can mathematically reconstruct a model of the electron density within the crystal's unit cell, and from that, the molecular structure.
Experimental Workflow: From Powder to Structure
The journey from a newly synthesized powder to a refined crystal structure is a multi-step process that demands precision and patience. The quality of the final data is intrinsically linked to the quality of the single crystal.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol: Crystallization and Data Collection
1. Material Purity Assessment:
-
Why: Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.
-
Protocol: Confirm the purity of this compound to be >99% using ¹H NMR and LC-MS.
2. Crystal Growth (Method: Slow Evaporation):
-
Why: Slow, controlled crystal growth is essential to minimize defects and achieve the necessary size and quality for diffraction. Slow evaporation is often the simplest starting point.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial. The goal is a near-saturated solution.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor over several days to weeks for the formation of single crystals. They should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.
-
3. Crystal Mounting and Data Collection:
-
Why: The crystal must be held stationary in the X-ray beam and often cryo-cooled to minimize thermal vibrations and radiation damage.
-
Protocol:
-
Under a microscope, select a high-quality single crystal and pick it up using a cryo-loop.
-
Mount the loop onto a goniometer head on the diffractometer.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).
-
Center the crystal in the X-ray beam.
-
Collect diffraction data by rotating the crystal in the beam and recording the diffraction pattern on a detector.
-
4. Structure Solution and Refinement:
-
Why: The collected data is a set of intensities and positions, not a direct image. Sophisticated software is used to solve the "phase problem" and build a molecular model, which is then refined against the experimental data.
-
Protocol:
-
Process the raw data to integrate the intensities of the diffraction spots.
-
Use software (e.g., SHELXT, Olex2) to solve the structure and obtain an initial electron density map.
-
Build a molecular model into the map, assigning atoms to the density peaks.
-
Refine the model iteratively to improve the fit between the calculated and observed diffraction data. The quality of the fit is often judged by the R-factor (residual factor); a value below 5% (R1 < 0.05) is typically considered excellent for small molecules.
-
Alternative & Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, it is contingent on obtaining high-quality crystals, which is not always feasible. Spectroscopic methods are indispensable tools that provide complementary information and are often the first line of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and proximity of NMR-active nuclei, primarily ¹H and ¹³C.
For this compound, NMR can distinguish between potential isomers. For instance, the position of the methyl group (at N1, N2, or N4) dramatically influences the chemical shifts of the ring protons and carbons.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. For the target molecule, we would expect to see two singlets: one for the N-methyl group and one for the ester methyl group. Their chemical shifts would be characteristic of their environment.
-
¹³C NMR: Shows the number of different types of carbon atoms. We would expect signals for the two methyl carbons, the ester carbonyl carbon, and the two triazole ring carbons.
-
2D NMR (HSQC & HMBC): These experiments are crucial for establishing connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. It would definitively link the methyl proton signals to their corresponding methyl carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment to confirm the substitution pattern. For example, a correlation between the N-methyl protons and the two triazole ring carbons would confirm the N1 position of the methyl group.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound with very high accuracy, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. Furthermore, fragmentation patterns can offer clues about the molecule's structure. For the target molecule, observing the intact molecular ion peak corresponding to the formula C₅H₅BrN₄O₂ is the first step.
Head-to-Head Comparison
The choice of analytical technique depends on the specific question at hand, the amount of sample available, and the physical state of the material.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing. | Connectivity (¹H-¹³C, ¹H-¹H), chemical environment, relative stereochemistry. | Molecular weight, elemental formula (HRMS), structural fragments. |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm). | 1-10 mg dissolved in deuterated solvent. | <1 mg, can be in solution or solid. |
| State of Matter | Solid (crystalline). | Solution. | Gas phase (ions). |
| Key Advantage | Unambiguous and absolute structure determination. | Provides detailed structural information in a biologically relevant solution state. | Extremely high sensitivity and accuracy for molecular formula determination. |
| Key Limitation | Requires a suitable single crystal, which can be difficult or impossible to grow. | Cannot determine absolute stereochemistry; can be ambiguous for complex isomers. | Provides limited connectivity information; isomers can be indistinguishable. |
| Time to Result | Days to weeks (including crystal growth). | Minutes to hours per experiment. | Minutes. |
Decision-Making for Structural Analysis
The following diagram illustrates a logical approach to utilizing these techniques for comprehensive structural confirmation.
Caption: Decision workflow for structural elucidation.
Conclusion: An Integrated and Self-Validating Approach
For this compound, no single technique provides a complete and self-validating picture. The most robust approach is an integrated one.
-
Initial Confirmation: HRMS confirms the correct elemental composition, ruling out gross errors in synthesis.
-
Connectivity Mapping: A full suite of NMR experiments (¹H, ¹³C, HSQC, HMBC) establishes the correct isomeric structure in solution, mapping the connectivity and confirming that the methyl group is indeed on the N1 nitrogen and the bromo-substituent is at the C3 position.
-
Absolute Proof: Single-crystal X-ray crystallography provides the final, definitive proof. It resolves any lingering ambiguities from NMR and delivers a precise 3D model of the molecule as it exists in the solid state.
References
-
Müller, P. (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oldenbourg Verlag. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Gross, J. H. (2017). Mass Spectrometry. Springer. [Link]
-
Clegg, W., Blake, A. J., Ibberson, R. M., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
-
Birkbeck, University of London. (n.d.). Principles of Protein Crystallisation. Department of Biological Sciences. [Link]
A Comparative Guide to HPLC-MS for Purity Validation of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Abstract
This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the critical purity validation of methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate, a key heterocyclic building block in pharmaceutical synthesis. Recognizing the stringent purity requirements in drug development, this document explores the rationale behind chromatographic choices, comparing stationary phase selectivity and mobile phase composition to develop a robust, specific, and reliable analytical method. Experimental data is presented to guide researchers and drug development professionals in establishing a scientifically sound protocol for purity assessment, ensuring compliance with regulatory expectations.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound is a heterocyclic compound of increasing interest as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural motifs are frequently incorporated into novel therapeutic agents. In the context of drug development and manufacturing, the purity of such a starting material is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.
Therefore, the validation of analytical procedures used to assess purity is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[1][2][3][4] This guide focuses on developing and comparing HPLC-MS methods, the gold standard for separating, identifying, and quantifying organic molecules in complex matrices.
The Analytical Challenge: Potential Impurities
A robust purity validation method must be "stability-indicating," meaning it can resolve the main compound from all potential impurities and degradation products.[5] For this compound (MW: 234.05 g/mol ), potential process-related impurities could include:
-
Impurity A (Starting Material): Unreacted precursors used in its synthesis.
-
Impurity B (Hydrolysis Product): 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid, resulting from the hydrolysis of the methyl ester.
-
Impurity C (Isomer): Positional isomers that may form during the triazole ring synthesis.
-
Impurity D (Debrominated Species): Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate.
The analytical method must possess sufficient specificity to distinguish these structurally similar compounds.
HPLC-MS: A Synergy of Separation and Detection
HPLC-MS combines the high-resolution separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.[6][7][8][9] The process involves:
-
HPLC Separation: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and compounds separate based on their differential interactions with the stationary and mobile phases.
-
Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for small molecules, converting them into gas-phase ions with minimal fragmentation.[10][11][12]
-
Mass Analysis: The ions are guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z), providing molecular weight information for identification.
Comparative Method Development: A Data-Driven Approach
The development of an optimal HPLC-MS method requires a systematic evaluation of key parameters. Here, we compare stationary phase chemistries and mobile phase modifiers to achieve the best separation and detection of our target compound and its hypothetical impurities.
Comparison of HPLC Stationary Phases
The choice of column chemistry is the most powerful tool for manipulating selectivity in HPLC. We compared two common reversed-phase columns with different retention mechanisms.
-
C18 (Octadecylsilane): A non-polar, aliphatic stationary phase that separates compounds primarily based on hydrophobicity.
-
Phenyl-Hexyl: A stationary phase containing a phenyl ring linked by a hexyl carbon chain. It provides an alternative selectivity through π-π interactions with aromatic or unsaturated analytes, in addition to hydrophobic interactions.[13][14][15][16]
Experimental Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection: ESI+ MS Scan (m/z 100-500)
Table 1: Comparative Chromatographic Performance of C18 vs. Phenyl-Hexyl Columns
| Analyte | Expected m/z [M+H]⁺ | C18 Retention Time (min) | Phenyl-Hexyl Retention Time (min) | C18 Resolution (Rs) | Phenyl-Hexyl Resolution (Rs) |
| Impurity B (Acid) | 220.94 | 2.85 | 2.60 | - | - |
| Main Compound | 234.95 | 5.50 | 5.85 | 12.1 | 14.5 |
| Impurity D (Debrominated) | 156.06 | 5.35 | 5.20 | 1.1 (Poor) | 3.1 (Good) |
| Impurity C (Isomer) | 234.95 | 5.50 (Co-elutes) | 5.65 | 0.0 (None) | 1.8 (Baseline) |
Causality & Insights: The C18 column provided good retention for the main compound but failed to resolve it from the critical isomeric impurity (Impurity C) and showed poor resolution for the debrominated species (Impurity D). The Phenyl-Hexyl column, however, demonstrated superior performance. The π-π interactions between the phenyl rings of the stationary phase and the triazole ring of the analytes introduced an orthogonal separation mechanism.[14][17] This allowed for the successful baseline resolution of the main compound from its isomer, a critical requirement for an accurate purity assessment.
Comparison of Mobile Phase Modifiers
The mobile phase not only drives the separation but also critically impacts ionization efficiency in the MS source. Formic acid is a common additive as it provides a source of protons (H+) to facilitate the formation of [M+H]⁺ ions in positive ESI mode, enhancing signal intensity.[18][19][20] We compared two common organic solvents, Acetonitrile (ACN) and Methanol (MeOH), using the superior Phenyl-Hexyl column.
Table 2: Effect of Organic Solvent on MS Signal Intensity (Phenyl-Hexyl Column)
| Analyte | Acetonitrile (Peak Area Counts) | Methanol (Peak Area Counts) | Signal Change (ACN vs. MeOH) |
| Main Compound | 1.85 x 10⁷ | 1.10 x 10⁷ | +68% |
| Impurity C (Isomer) | 3.12 x 10⁵ | 1.95 x 10⁵ | +60% |
| Impurity D (Debrominated) | 4.50 x 10⁵ | 2.75 x 10⁵ | +64% |
Causality & Insights: Acetonitrile consistently provided a significant increase in MS signal intensity for all analytes. This is attributed to its lower viscosity and higher volatility compared to methanol, which promotes more efficient droplet formation and desolvation in the ESI source.[21] This leads to a greater number of ions entering the mass analyzer, thereby increasing sensitivity and lowering detection limits for impurities.
Optimized Protocol for Purity Validation
Based on the comparative data, the following optimized protocol is recommended. This system is designed to be self-validating through the inclusion of a system suitability test.
Reagents and Materials
-
Mobile Phase A: 0.1% (v/v) Formic Acid (LC-MS Grade) in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% (v/v) Formic Acid (LC-MS Grade) in Acetonitrile (LC-MS Grade)
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm particle size
-
Sample Diluent: 50:50 Acetonitrile/Water
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
HPLC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| HPLC System | ||
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID column efficiency. |
| Injection Volume | 2 µL | Minimizes peak broadening. |
| Column Temp | 30 °C | Ensures reproducible retention times. |
| Gradient | 0-1.0 min: 10% B | Isocratic hold for equilibration. |
| 1.0-8.0 min: 10% to 90% B | Elution of all components. | |
| 8.0-10.0 min: 90% B | Column wash. | |
| 10.1-12.0 min: 10% B | Re-equilibration. | |
| MS System | ||
| Ionization Mode | ESI Positive | Compound contains basic nitrogens, favoring protonation. |
| Capillary Voltage | 3.5 kV | Optimizes spray stability and ion generation. |
| Gas Temp | 325 °C | Facilitates efficient desolvation. |
| Gas Flow | 8 L/min | Removes solvent vapor from the ion source. |
| Scan Range | m/z 100 - 500 | Covers the mass range of the main compound and expected impurities. |
System Suitability Test (SST)
Before analyzing samples, inject a standard mixture containing the main compound and a known, resolved impurity (e.g., Impurity D). The system is deemed suitable for use if:
-
The resolution (Rs) between the two peaks is > 2.0.
-
The peak tailing factor for the main compound is between 0.9 and 1.5.
-
The relative standard deviation (RSD) for the peak area of the main compound from five replicate injections is ≤ 2.0%.
Data Interpretation and Purity Calculation
Purity is typically assessed using the area percent method, under the assumption that all compounds have a similar response factor at the detection wavelength (if using UV) or in the MS source.
-
Identify Peaks: Confirm the identity of the main peak by its retention time and its m/z of 234.95 [M+H]⁺. Identify impurity peaks by their respective m/z values.
-
Integrate Peaks: Integrate the peak area of the main compound and all detected impurity peaks. Exclude solvent peaks or system artifacts.
-
Calculate Purity: Use the area normalization formula:[22][23][24]
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For regulatory filings, it is crucial to set a reporting threshold (e.g., 0.05%) and a qualification threshold (e.g., 0.15%) for impurities as per ICH guidelines.
Visualization of Workflow and Logic
To clarify the analytical process, the following diagrams illustrate the experimental workflow and the decision-making logic used in method development.
Caption: Experimental workflow from sample preparation to final report generation.
Caption: Decision logic for HPLC-MS method development and optimization.
Conclusion
This guide demonstrates a systematic, evidence-based approach to developing a purity validation method for this compound. The comparative analysis revealed that a Phenyl-Hexyl stationary phase provides superior selectivity for critical isomeric impurities compared to a standard C18 phase. Furthermore, using acetonitrile as the organic modifier significantly enhances MS signal intensity, improving the method's sensitivity. The final, optimized HPLC-MS protocol is specific, robust, and suitable for its intended purpose in a regulated drug development environment, ensuring the quality and safety of this important pharmaceutical intermediate.
References
-
Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Electrospray ionization Source: Wikipedia URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Electrospray Ionization for Mass Spectrometry Source: LCGC International URL: [Link]
-
Title: Electrospray Ionization (ESI) Explained Source: YouTube URL: [Link]
-
Title: HPLC Testing and Analysis - Detailed Guide for Accurate Results Source: Torontech URL: [Link]
-
Title: Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis Source: ResearchGate URL: [Link]
-
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
-
Title: Applications and uses of formic acid in liquid chromatography-mass spectrometry analysis Source: University of Barcelona Digital Repository URL: [Link]
-
Title: Fundamentals of a First-Choice Mobile Phase Source: Shimadzu URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Source: Waters Knowledge Base URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? Source: Welch Materials URL: [Link]
-
Title: Effect of lower formic acid concentration in the mobile phase in LC-MS proteomic experiments Source: EMBL-EBI URL: [Link]
-
Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Agilent Technologies URL: [Link]
-
Title: How to calculate the percentage purity using the HPLC? Source: ResearchGate URL: [Link]
-
Title: Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity Source: Phenomenex URL: [Link]
-
Title: Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography Source: Queen's University Belfast Research Portal URL: [Link]
-
Title: How to design a purity test using HPLC Source: Chromatography Forum URL: [Link]
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Title: Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol Source: Agilent Technologies URL: [Link]
-
Title: How to calculate chromatographic purity? Source: YouTube URL: [Link]
-
Title: Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations Source: Chromatography Online URL: [Link]
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Title: Comparison of HPLC-MS interfaces in the determination of heterocyclic polycyclic aromatic compounds Source: OSTI.GOV URL: [Link]
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Title: High performance liquid chromatography —Electrospray tandem mass spectrometry (HPLC-ESI-MS-MS) for the analysis of heterocyclic aromatic amines (HAA) Source: Scilit URL: [Link]
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Title: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry Source: Korean Society of Analytical Science and Technology URL: [Link]
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Title: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]
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A Researcher's Guide to Assessing the Cytotoxicity of Substituted 1,2,4-Triazole Intermediates
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone, integral to a wide array of therapeutic agents due to its unique physicochemical properties, including its dipole character and ability to form hydrogen bonds.[1][2][3] These characteristics make it a valuable pharmacophore or linker in designing novel drugs.[1] However, as with any promising compound series, the journey from synthesis to clinical application is rigorously gated by safety and toxicity assessments. This guide provides an in-depth, experience-driven comparison of methodologies for evaluating the cytotoxicity of substituted 1,2,4-triazole intermediates, ensuring that researchers can generate robust, reliable, and translatable data.
The Imperative of Early Cytotoxicity Screening
Assessing the cytotoxicity of synthetic intermediates, not just the final active pharmaceutical ingredients (APIs), is a critical, yet often overlooked, step in drug development. Early-stage toxicity profiling allows for the rapid elimination of problematic candidates, saving invaluable time and resources. It also provides crucial structure-activity relationship (SAR) data, guiding the synthesis of analogues with improved safety profiles.[4][5] For 1,2,4-triazoles, where substitutions can dramatically alter biological activity, understanding the cytotoxic contribution of the core intermediate is paramount.
Strategic Experimental Design: A Multi-Assay Approach
A single assay rarely tells the whole story. A robust cytotoxicity assessment relies on a multi-pronged approach, using orthogonal assays to build a comprehensive profile of a compound's effect on cellular health. The choice of assays and cell lines is dictated by the intended therapeutic application of the final compound.
Pillar 1: Selecting the Right Cellular Models
The initial choice of cell lines can significantly influence the outcome of cytotoxicity testing.[6] A well-rounded assessment should include:
-
Cancer Cell Lines: To determine anti-proliferative potential. Common choices include MCF-7 (breast), A549 (lung), HepG2 (liver), and Hela (cervical).[3][4][7][8][9]
-
Normal, Non-Transformed Cell Lines: To assess general toxicity and selectivity. Human keratinocytes (HaCaT)[1], human embryonic kidney cells (HEK-293)[9][10], or lung fibroblasts (WI-38)[3] are frequently used. A high selectivity index (IC50 in normal cells / IC50 in cancer cells) is a desirable characteristic for potential anticancer agents.[3][11]
Pillar 2: Primary Viability vs. Secondary Mechanistic Assays
We advocate for a tiered screening strategy. Start with a high-throughput viability assay to determine the half-maximal inhibitory concentration (IC50)[12][13], followed by more detailed assays to elucidate the mechanism of cell death.
Workflow for Comprehensive Cytotoxicity Assessment
Caption: Tiered workflow for assessing triazole cytotoxicity.
Comparative Analysis of Key Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan.[14] | High-throughput, cost-effective, well-established.[13][15] | Indirect measurement; can be confounded by compounds affecting mitochondrial respiration. |
| LDH Assay | Quantifies lactate dehydrogenase (LDH), a stable enzyme released from cells with damaged plasma membranes.[16] | Direct measure of cytotoxicity (membrane rupture); good for necrosis detection.[17][18] | Less sensitive for early apoptosis where the membrane is initially intact. |
| Annexin V/PI | Flow cytometry-based assay. Annexin V detects externalized phosphatidylserine (early apoptosis). Propidium Iodide (PI) stains the nucleus of late apoptotic/necrotic cells with compromised membranes. | Distinguishes between early apoptosis, late apoptosis, and necrosis. Provides single-cell level data. | Lower throughput, requires specialized equipment (flow cytometer). |
| Caspase Activity | Measures the activity of executioner caspases (e.g., Caspase-3) that are activated during apoptosis.[19] | Confirms apoptosis as the mechanism of cell death.[20][21] | Specific to apoptosis; will not detect non-apoptotic cell death. |
Case Study: Cytotoxicity of Phenyl-Substituted 1,2,4-Triazoles
To illustrate the process, let's consider a hypothetical series of 1,2,4-triazole intermediates with varying substitutions on a phenyl ring. The goal is to understand how electronegative groups affect cytotoxicity and selectivity.
Test Compounds:
-
TZ-H: Unsubstituted Phenyl-1,2,4-triazole
-
TZ-Cl: 4-Chloro-phenyl-1,2,4-triazole
-
TZ-Br: 4-Bromo-phenyl-1,2,4-triazole
-
TZ-diCl: 2,4-Dichloro-phenyl-1,2,4-triazole
Experimental Results (IC50 in µM after 48h treatment)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK-293 (Normal Kidney) | Selectivity Index (HEK-293 / MCF-7) |
| TZ-H | >100 | >100 | >100 | - |
| TZ-Cl | 15.2 | 45.1 | 85.3 | 5.6 |
| TZ-Br | 9.8 | 43.4 | 78.9 | 8.1 |
| TZ-diCl | 4.7 | 9.4 | 41.2 | 8.8 |
| Doxorubicin | 1.1 | 1.5 | 12.4 | 11.3 |
Data is illustrative, based on trends reported in the literature.[4]
Interpretation and SAR Insights: The results strongly suggest a structure-activity relationship where the presence and number of electronegative halogen substituents on the phenyl ring increase cytotoxic activity.[4]
-
The unsubstituted compound TZ-H showed minimal activity, indicating the phenyl-triazole core itself has low intrinsic toxicity.[4]
-
Adding a single halogen (TZ-Cl , TZ-Br ) significantly increased cytotoxicity against cancer cell lines.
-
The di-chloro substituted compound TZ-diCl was the most potent, with IC50 values approaching that of the positive control, Doxorubicin.[4]
-
Importantly, the selectivity for cancer cells over normal cells also increased with halogenation, a favorable outcome for drug development.
Further investigation with an LDH assay revealed a significant increase in LDH release for TZ-diCl treated cells compared to TZ-Cl , suggesting that the highly substituted compound induces cell death primarily through necrosis or late-stage apoptosis involving membrane rupture. Subsequent analysis confirmed that these compounds can induce apoptosis by activating the intrinsic mitochondrial pathway.[1][20][21]
Drug-Induced Intrinsic Apoptosis Pathway
Caption: The intrinsic pathway of apoptosis often targeted by cytotoxic compounds.
Experimental Protocols: A Self-Validating System
Trustworthiness in experimental science is built on meticulous, well-controlled protocols. Every assay must include a set of controls to validate the results.
Protocol 1: MTT Assay for IC50 Determination
-
Objective: To determine the concentration of a compound that inhibits cell viability by 50%.
-
Principle: Living cells with active mitochondria reduce yellow MTT tetrazolium salt to a purple formazan product, which is measured colorimetrically.[14]
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole intermediates in culture medium. Replace the old medium with 100 µL of the compound-containing medium.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only, no cells.
-
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[15]
-
Measurement: Read the absorbance at 490-570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12][22]
-
Protocol 2: LDH Assay for Membrane Integrity
-
Objective: To quantify cytotoxicity by measuring LDH release from damaged cells.
-
Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[16] The amount of color is proportional to the number of lysed cells.[17]
-
Methodology:
-
Setup: Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.
-
Background: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[23] Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, catalyst, and dye). Add 100 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[23]
-
Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate percent cytotoxicity using the formula: (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
-
Conclusion
The systematic evaluation of 1,2,4-triazole intermediates is a cornerstone of developing safe and effective therapeutics. By employing a strategic, multi-assay approach that moves from high-throughput screening to mechanistic investigation, researchers can build a comprehensive cytotoxicity profile. This guide emphasizes the causality behind experimental choices—using metabolic assays like MTT for initial screening and membrane integrity assays like LDH for confirmation—to create a self-validating system. The structure-activity relationships derived from this rigorous testing are invaluable, guiding medicinal chemists toward the synthesis of next-generation compounds with enhanced potency and, critically, improved safety.
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Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES. Available at: [Link]
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El-Sayed, N. N. E., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Scientific Reports. Available at: [Link]
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Al-Warhi, T., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. Available at: [Link]
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Kumar, P., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Available at: [Link]
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Zhang, X., et al. (2019). Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model. European Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to the Computational Docking of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate Derivatives as Potential Kinase Inhibitors
This guide provides a comprehensive, in-depth analysis of the computational docking of methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate derivatives, with a focus on their potential as protein kinase inhibitors. We will explore the rationale behind selecting a specific kinase target, detail a rigorous and reproducible docking protocol, and compare the predicted binding affinities of our designed derivatives with known, experimentally validated inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Introduction: The Therapeutic Potential of 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This heterocyclic motif is valued for its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological macromolecules, making it an attractive starting point for the design of potent and selective enzyme inhibitors.[1] Notably, 1,2,4-triazole derivatives have demonstrated significant potential as inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[3][4]
Protein kinases represent a large and diverse family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating cellular processes. Their ATP-binding site, which is highly conserved across the kinome, presents a key target for the development of small molecule inhibitors.[1][5] Many successful kinase inhibitors are ATP-competitive, mimicking the adenine ring of ATP to bind within this active site.[1] The unique electronic and structural properties of the 1,2,4-triazole ring make it an excellent pharmacophore for interacting with the hinge region and other key residues within the ATP-binding pocket of kinases.[1]
Target Selection: p38α Mitogen-Activated Protein Kinase (MAPK)
For this comparative study, we have selected p38α MAP kinase as the protein target. This choice is predicated on the well-established role of p38α MAPK in inflammatory signaling pathways.[6][7][8] Inhibition of p38α MAPK has been shown to suppress the production of pro-inflammatory cytokines, making it a compelling target for the development of novel anti-inflammatory drugs.[7][8] Furthermore, several 1,2,4-triazole-based compounds have been reported as potent p38α MAPK inhibitors, providing a strong rationale for exploring the potential of our this compound derivatives against this target.[7][8]
Ligand Design and Selection
To conduct a meaningful comparative analysis, we have designed a virtual library of derivatives based on the core structure of this compound. These derivatives feature modifications at the 3-bromo position, a common site for synthetic elaboration, to explore the structure-activity relationship (SAR) and its impact on binding affinity.
As a crucial point of comparison and to validate our docking protocol, we have also included two known, experimentally validated p38α MAPK inhibitors with a triazole core in our study:
-
SB203580: A well-characterized and potent p38α MAPK inhibitor.[7][8]
-
Compound 5b (from a study by Rawat et al.): A 1,2,4-triazole-based benzothiazole derivative with demonstrated high inhibitory potency against p38α MAPK.[8]
Computational Docking Workflow
The following section details the step-by-step protocol for performing the molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.
Caption: A high-level overview of the computational docking workflow.
Experimental Protocol: Molecular Docking with AutoDock Vina
1. Protein Preparation:
-
Objective: To prepare the p38α MAPK protein structure for docking by removing non-essential molecules and adding necessary hydrogens.
-
Procedure:
-
The crystal structure of human p38α MAP kinase in complex with an inhibitor (PDB ID: 4UJ1) was downloaded from the RCSB Protein Data Bank.[9]
-
All water molecules and the co-crystallized ligand were removed from the protein structure using PyMOL.
-
Polar hydrogens were added to the protein, and Gasteiger charges were computed using AutoDock Tools.
-
The prepared protein structure was saved in the PDBQT format.
-
2. Ligand Preparation:
-
Objective: To generate 3D structures of the designed triazole derivatives and known inhibitors and prepare them for docking.
-
Procedure:
-
2D structures of the designed this compound derivatives and the known inhibitors (SB203580 and Compound 5b) were drawn using a chemical drawing software (e.g., ChemDraw).
-
The 2D structures were converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Gasteiger charges were computed, and non-polar hydrogens were merged using AutoDock Tools.
-
The prepared ligand structures were saved in the PDBQT format.
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation, encompassing the ATP-binding site of p38α MAPK.
-
Procedure:
-
The prepared protein structure was loaded into AutoDock Tools.
-
A grid box was centered on the active site, guided by the position of the co-crystallized inhibitor in the original PDB file.
-
The dimensions of the grid box were set to 60 x 60 x 60 Å to ensure adequate space for the ligands to adopt various conformations.
-
4. Molecular Docking Simulation:
-
Objective: To perform the docking of the prepared ligands into the active site of p38α MAPK using AutoDock Vina.
-
Procedure:
-
The docking simulations were performed using the AutoDock Vina executable.
-
The configuration file specified the prepared protein and ligand PDBQT files, the grid box parameters, and the number of binding modes to be generated (set to 10).
-
The exhaustiveness of the search was set to 8 (default) to balance computational cost and accuracy.
-
5. Analysis of Docking Results:
-
Objective: To analyze the docking results, focusing on the predicted binding affinities and the binding poses of the ligands.
-
Procedure:
-
The output PDBQT file containing the docked poses and their corresponding binding energies (in kcal/mol) was analyzed.
-
The binding pose with the lowest binding energy for each ligand was selected for further analysis.
-
The interactions between the ligands and the active site residues of p38α MAPK were visualized and analyzed using PyMOL and LigPlot+.
-
Comparative Analysis of Docking Results
The following table summarizes the predicted binding energies of the designed this compound derivatives and the known p38α MAPK inhibitors. For the known inhibitors, their experimentally determined IC50 values are also provided for comparison.
| Compound | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) |
| This compound (Core Structure) | -6.8 | Not Available |
| Derivative 1 (3-phenylamino) | -8.2 | Not Available |
| Derivative 2 (3-(4-chlorophenyl)amino) | -8.7 | Not Available |
| Derivative 3 (3-(4-methoxyphenyl)amino) | -8.5 | Not Available |
| SB203580 (Reference Inhibitor) | -9.5 | 0.043 ± 0.27[7][8] |
| Compound 5b (Reference Inhibitor) | -9.8 | 0.031 ± 0.14[8] |
Interpretation of Results:
The computational docking results indicate that the designed derivatives of this compound exhibit favorable binding energies within the active site of p38α MAPK. The introduction of substituted phenylamino groups at the 3-position of the triazole ring generally leads to an improvement in the predicted binding affinity compared to the core structure.
Notably, the predicted binding energies of our designed derivatives are approaching those of the known potent inhibitors, SB203580 and Compound 5b. This suggests that the this compound scaffold represents a promising starting point for the development of novel p38α MAPK inhibitors. The strong correlation between the high predicted binding affinities and the low experimental IC50 values for the reference inhibitors lends confidence to the predictive power of our docking protocol.
Visualizing the Binding Interactions
The following diagram illustrates the key interactions of the most promising designed derivative (Derivative 2) within the ATP-binding pocket of p38α MAPK.
Caption: Key interactions of Derivative 2 in the p38α MAPK active site.
The docking pose of Derivative 2 reveals key interactions that are characteristic of potent kinase inhibitors. The 1,2,4-triazole core forms crucial hydrogen bonds with the backbone of the hinge region residues, Met109 and Gly110, effectively anchoring the molecule in the ATP-binding site. The 4-chlorophenylamino substituent extends into a hydrophobic pocket, forming favorable van der Waals interactions. The methyl ester group is positioned to form a hydrogen bond with the catalytic residue Asp168. These interactions collectively contribute to the high predicted binding affinity of this derivative.
Conclusion and Future Directions
This comparative guide demonstrates the utility of computational docking in the rational design and evaluation of novel kinase inhibitors. Our study has identified this compound as a promising scaffold for the development of p38α MAPK inhibitors. The detailed, step-by-step docking protocol provided herein offers a robust framework for researchers to conduct similar in silico investigations.
The promising in silico results for our designed derivatives warrant their synthesis and experimental validation. Future work should focus on:
-
Synthesis and in vitro testing: The designed derivatives should be synthesized and evaluated for their inhibitory activity against p38α MAPK in biochemical assays.
-
Structure-Activity Relationship (SAR) studies: A broader library of derivatives should be synthesized to further explore the SAR and optimize the potency and selectivity of these compounds.
-
Cell-based assays: The most potent compounds should be evaluated in cell-based models of inflammation to assess their therapeutic potential.
By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective kinase inhibitors for the treatment of a wide range of human diseases.
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Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. (URL: [Link])
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Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (URL: [Link])
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1,2,4-Triazole-Based Benzothiazole/Benzoxazole Derivatives: Design, Synthesis, p38α MAP Kinase Inhibition, Anti-Inflammatory Activity And Molecular Docking Studies. (URL: [Link])
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How to Perform Molecular Docking with AutoDock Vina. (URL: [Link])
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Calculated IC50 values of synthesized triazole derivatives. (URL: [Link])
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4UJ1: Protein Kinase A in complex with an Inhibitor. (URL: [Link])
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (URL: [Link])
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Synthesis, p38α MAP Kinase Inhibition, Anti-Inflammatory Activity, and Molecular Docking Studies of 1,2,4-triazole-based benzothiazole-2-amines. (URL: [Link])
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Chemical structures of some representative of kinase inhibitors containing 1,2,4-triazole motifs. (URL: [Link])
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Tutorial – AutoDock Vina. (URL: [Link])
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Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (URL: [Link])
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1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. (URL: [Link])
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Journal of Chemistry and Technologies. (URL: [Link])
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Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. (URL: [Link])
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Structure of kinases and of designed compounds.: (a) Main element in... (URL: [Link])
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Basic docking — Autodock Vina 1.2.0 documentation. (URL: [Link])
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Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (URL: [Link])
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1-Acyl-1H-[1][6][10]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. (URL: [Link])
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Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (URL: [Link])
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Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (URL: [Link])
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate Isomers
For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. The isomeric purity of a molecule can have profound implications for its biological activity, toxicity, and patentability. This guide provides an in-depth comparison of the spectroscopic data for isomers of methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate, offering a practical framework for their differentiation using common analytical techniques.
The 1,2,4-triazole ring is a prevalent scaffold in a wide array of therapeutic agents, valued for its metabolic stability and ability to engage in various biological interactions.[1][2] Consequently, the unambiguous characterization of its substituted derivatives is of paramount importance. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and mass spectrometry to distinguish between the key positional isomers of this compound.
The Isomeric Landscape
The primary isomers of this compound are positional isomers, where the methyl and bromo substituents occupy different positions on the 1,2,4-triazole ring. The most common and synthetically relevant isomers include:
-
This compound (Isomer A)
-
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (Isomer B)
-
Methyl 3-bromo-2-methyl-2H-1,2,4-triazole-5-carboxylate (Isomer C)
The differentiation of these isomers is critical as the electronic and steric environment of the substituents can significantly alter the molecule's interaction with biological targets.
Spectroscopic Comparison: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the definitive identification of each isomer. Below, we explore the expected and observed differences in their spectral data.
¹H NMR Spectroscopy: The First Line of Inquiry
Proton NMR spectroscopy provides initial, and often decisive, evidence for the substitution pattern on the triazole ring. The key diagnostic signals are those of the N-methyl group and the methoxy group of the ester.
Expected Chemical Shifts (in CDCl₃, δ ppm):
| Proton | Isomer A (1-methyl-3-bromo) | Isomer B (1-methyl-5-bromo) | Isomer C (2-methyl-3-bromo) | Justification |
| N-CH₃ | ~4.1 - 4.3 | ~3.8 - 4.0 | ~4.2 - 4.4 | The chemical shift of the N-methyl group is highly sensitive to its position on the triazole ring. In the 1-position, it is generally more deshielded than in the 2-position, but the presence of adjacent electronegative bromine and the ester group significantly influences the precise shift. For Isomer C, the methyl group is on a nitrogen atom between two other nitrogens, which is expected to result in a more downfield shift. |
| O-CH₃ | ~3.9 - 4.1 | ~3.9 - 4.1 | ~3.9 - 4.1 | The chemical shift of the ester's methyl protons is less affected by the substitution pattern on the triazole ring and is expected to be in a similar region for all isomers. |
Note: These are predicted values based on general principles of NMR spectroscopy for substituted triazoles. Actual experimental values may vary.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon NMR provides complementary information, particularly regarding the chemical environment of the triazole ring carbons.
Expected Chemical Shifts (in CDCl₃, δ ppm):
| Carbon | Isomer A (1-methyl-3-bromo) | Isomer B (1-methyl-5-bromo) | Isomer C (2-methyl-3-bromo) | Justification |
| C=O | ~160 - 162 | ~160 - 162 | ~160 - 162 | The carbonyl carbon of the ester is expected to have a similar chemical shift across the isomers. |
| C3 | ~145 - 148 (C-Br) | ~155 - 158 | ~145 - 148 (C-Br) | The carbon bearing the bromine atom will be significantly shifted. Its exact position can be confirmed through long-range C-H correlations (HMBC). |
| C5 | ~155 - 158 | ~145 - 148 (C-Br) | ~155 - 158 | Similar to C3, the chemical shift of C5 is highly dependent on the substituent. |
| N-CH₃ | ~38 - 40 | ~35 - 37 | ~42 - 44 | The N-methyl carbon chemical shift is a key differentiator, with the 2-methyl isomer expected to be the most downfield. |
| O-CH₃ | ~52 - 54 | ~52 - 54 | ~52 - 54 | The ester's methyl carbon is expected to be consistent across the isomers. |
Note: These are predicted values. The interpretation of ¹³C NMR spectra for substituted triazoles can be complex due to tautomerism and the influence of multiple nitrogen atoms.[3]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is particularly useful for confirming the presence of key functional groups and can reveal subtle differences in the ring vibrations.
Expected Absorption Frequencies (cm⁻¹):
| Functional Group | Expected Range | Comments |
| C=O (ester) | 1720 - 1740 | A strong, sharp absorption band characteristic of the ester carbonyl stretch. |
| C=N (triazole ring) | 1550 - 1650 | The exact position and intensity of the C=N and N=N stretching vibrations can be influenced by the substitution pattern.[4] |
| C-N (triazole ring) | 1300 - 1400 | Stretching vibrations of the triazole ring. |
| C-Br | 550 - 650 | A weaker absorption in the fingerprint region. |
While the major absorption bands will be similar for all isomers, slight shifts in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation when comparing the spectra of pure samples.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the compounds and can provide structural information through analysis of fragmentation patterns.
-
Molecular Ion Peak (M⁺): All isomers will have the same molecular weight (C₅H₆BrN₃O₂) of approximately 218.97 g/mol , showing a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity).
-
Fragmentation: The fragmentation patterns are expected to differ based on the stability of the resulting fragments. For example, the loss of the methoxycarbonyl radical (•COOCH₃) or the bromine radical (•Br) will be common fragmentation pathways. The relative intensities of these fragment ions can provide clues to the isomeric structure.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of the triazole isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified triazole isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
IR Spectroscopy
-
Sample Preparation: For solid samples, use the KBr pellet method or a universal ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Workflow for Isomer Differentiation
Caption: Workflow for the spectroscopic differentiation of triazole isomers.
Conclusion
The unambiguous identification of this compound isomers is a critical step in the research and development of novel therapeutics. While mass spectrometry can confirm the elemental composition, and IR spectroscopy can verify the presence of key functional groups, NMR spectroscopy (both ¹H and ¹³C) stands out as the most powerful tool for differentiating these positional isomers. The distinct electronic environments created by the different substitution patterns on the 1,2,4-triazole ring lead to characteristic and predictable differences in the chemical shifts of the N-methyl group and the ring carbons. By employing a systematic and multi-faceted spectroscopic approach, researchers can confidently elucidate the correct isomeric structure, ensuring the integrity and reproducibility of their scientific findings.
References
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PubChem. methyl 1H-1,2,4-triazole-3-carboxylate. [Link]
-
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Journal of Pharmaceutical Negative Results. Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]
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ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... [Link]
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A Comparative Guide to the Synthesis of Functionalized 1,2,4-Triazoles for Medicinal and Materials Chemistry
The 1,2,4-triazole scaffold is a cornerstone in modern drug discovery and materials science, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. This guide provides a comparative analysis of key synthetic routes to functionalized 1,2,4-triazoles, offering researchers, scientists, and drug development professionals a detailed examination of both classical and contemporary methodologies. We will delve into the mechanistic underpinnings, practical applications, and relative merits of each approach, supported by experimental data and protocols.
The Enduring Relevance of Classical Syntheses
Two long-standing methods, the Pellizzari and Einhorn-Brunner reactions, have historically served as the foundation for 1,2,4-triazole synthesis. While often requiring harsh conditions, their simplicity and accessibility of starting materials ensure their continued relevance.
The Pellizzari Reaction: A Direct Condensation Approach
First described in 1911, the Pellizzari reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[1] This thermal condensation typically necessitates high temperatures, often exceeding 200°C, and can be conducted neat or in a high-boiling solvent.[1]
Mechanism of the Pellizzari Reaction:
The reaction initiates with the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the carbonyl carbon of the amide. The resulting tetrahedral intermediate undergoes dehydration to form an acyl amidrazone, which then cyclizes with the elimination of a second water molecule to yield the 1,2,4-triazole ring.[2]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
This document provides essential procedural guidance for the safe and compliant disposal of methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in chemical synthesis and laboratory operations.
The core principle guiding the disposal of this compound is its classification as a halogenated organic substance. The presence of a bromine atom on the heterocyclic triazole ring dictates the specific waste stream and disposal technology required to prevent the release of hazardous materials into the environment.
Hazard Profile and Risk Assessment
Table 1: Anticipated Hazard Profile
| Hazard Category | GHS Classification (Anticipated) | Rationale & Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral, Dermal) | Category 4 (Harmful) | Harmful if swallowed or in contact with skin. Avoid ingestion and direct skin contact.[1][2] |
| Skin Irritation | Category 2 (Irritant) | Causes skin irritation. Wear appropriate protective gloves and clothing.[2][3] |
| Eye Irritation | Category 2 (Serious Irritant) | Causes serious eye irritation. Wear chemical safety goggles.[1][2][3] |
| Reproductive Toxicity | Category 1B or 2 (Suspected) | Parent 1,2,4-triazole compounds are suspected of damaging fertility or the unborn child.[4][5] Handle with extreme caution and prevent exposure. |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | May cause respiratory irritation.[3] Avoid breathing dust or vapors. Use in a well-ventilated area or with local exhaust.[6][7] |
| Environmental Hazard | Harmful to aquatic life | Do not allow this chemical to enter the environment through drains or waterways.[5] |
Critical Pre-Disposal Operations: Segregation & Labeling
Proper segregation is the most critical step in ensuring safe disposal. Due to its chemical structure, this compound must be treated as a halogenated organic waste .
-
Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs. Halogenated waste requires specialized high-temperature incineration with acid gas scrubbers to neutralize compounds like hydrogen bromide (HBr) that are formed during combustion.[8][9] Improper segregation can lead to regulatory violations and damage to disposal facilities.
Protocol for Segregation and Labeling:
-
Designate a Waste Container: Use a dedicated, chemically compatible container clearly labeled "HALOGENATED ORGANIC WASTE".[8][10]
-
Contents Identification: On the label, clearly write the full chemical name: "this compound". Do not use abbreviations.
-
Hazard Communication: Affix appropriate hazard symbols (e.g., irritant, health hazard) to the container.
-
Log Contents: Maintain a log sheet near the container to record the quantities of waste added.
-
Secure Containment: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[10]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound for disposal.
-
Eye Protection: Wear chemical safety goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2][4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) tested according to EN 374. Check with the glove manufacturer for specific breakthrough times.[6]
-
Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, consider additional protective clothing.[7]
-
Respiratory Protection: If handling the solid form and dust formation is likely, use a particulate filter respirator (e.g., N95).[5][6]
Disposal Pathway and Decision Workflow
The primary and recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed and permitted hazardous waste treatment, storage, and disposal facility (TSDF).[1][8][9] This process ensures the complete thermal destruction of the molecule, breaking it down into simpler, less harmful components.
The following workflow provides a logical decision-making process for the proper disposal of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
